LXW7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48N12O12S2 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1 |
InChI Key |
UUJIUMRQOUEUEJ-NBJCVSNRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Structural and Functional Landscape of LXW7: A Technical Guide
Abstract: LXW7 is a synthetic, disulfide-cyclized octapeptide that has emerged as a potent and highly specific ligand for the αvβ3 integrin receptor.[1][2][3] Its unique structure, which includes both L- and D-amino acids, confers high stability and binding affinity, making it a subject of significant interest in targeted drug delivery, tissue regeneration, and cancer theranostics.[2][4][5] This document provides a detailed overview of the structure of this compound, its binding characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Primary and Secondary Structure
This compound is a cyclic octapeptide with its structure constrained by a disulfide bond between two cysteine residues.[2][3][4] This cyclization is crucial for its high affinity and specificity for the αvβ3 integrin. The peptide incorporates the well-known Arg-Gly-Asp (RGD) motif, which is a canonical recognition sequence for many integrins.[1][6]
The primary amino acid sequence of this compound is cGRGDdvc-NH2 .[6]
-
c : Indicates that the peptide is cyclic.
-
G, R, G, D : Represent the L-amino acids Glycine, Arginine, Glycine, and Aspartic acid, respectively.
-
d, v : The lowercase letters indicate D-amino acids, specifically D-Aspartic acid and D-Valine. The inclusion of these unnatural D-amino acids flanking the core RGD motif enhances the peptide's resistance to proteolysis, increasing its stability in biological systems.[2][4]
-
c : Represents the L-amino acid Cysteine. The cyclization is formed by a disulfide bridge between the two cysteine residues.
-
-NH2 : Indicates that the C-terminus is amidated.
The solution structure of this compound has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the spatial arrangement of the amino acid residues.[5]
Quantitative Binding Affinity
This compound exhibits a high and specific binding affinity for αvβ3 integrin. Its inhibitory concentration (IC50) and dissociation constant (Kd) have been quantified through competitive binding assays. These values demonstrate its potency compared to other RGD-based peptides.
| Peptide | Amino Acid Sequence | Target | IC50 (μM) | Kd (nM) |
| This compound | cGRGDdvc-NH2 | αvβ3 Integrin | 0.68[1] (or 0.46[6]) | 76 ± 10[2] |
| LXW11 | CGRGDdvC-NH2 | αvβ3 Integrin | >20[6] | Not Reported |
| LXW64 | cGRGDd-DNal1-c-NH2 | αvβ3 Integrin | 0.07[6] | Not Reported |
Mechanism of Action and Signaling Pathway
This compound functions as an αvβ3 integrin agonist, activating downstream signaling cascades that promote endothelial cell functions. Upon binding to αvβ3 integrin on the surface of endothelial cells or endothelial progenitor cells (EPCs), this compound triggers a conformational change that leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at the Tyr1175 position.[2] This activation, in turn, initiates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation and activation of ERK1/2.[2][4][7] The culmination of this signaling cascade is the enhancement of endothelial cell proliferation, a critical process in angiogenesis and tissue regeneration.[2]
Experimental Protocols
The characterization and functional analysis of this compound involve several key experimental methodologies.
Ligand Discovery: One-Bead-One-Compound (OBOC) Combinatorial Library Screening
This compound was originally identified using the OBOC combinatorial technology, an ultra-high throughput screening method.[2][4]
-
Library Synthesis: A massive library of peptides is synthesized, with each bead in a resin mixture displaying a unique peptide sequence.
-
Cell-Based Screening: The entire bead library is incubated with live target cells (e.g., primary human EPCs/ECs).[2]
-
Hit Identification: Beads that bind strongly to the target cells are visually identified and physically isolated.
-
Sequencing: The peptide sequence on the "hit" beads is determined using methods like Edman degradation or mass spectrometry. This compound was identified as a lead ligand through this process.[5]
Binding Affinity and Specificity Assay via Flow Cytometry
To confirm that this compound binds to cells via αvβ3 integrin, a competitive binding and blocking experiment is performed.[2][8]
-
Cell Preparation: Target cells (e.g., Human Coronary Artery Endothelial Cells - HCAECs) are harvested and washed.
-
Integrin Blocking (Control Group): To block the αvβ3 integrin, cells are pre-incubated with a saturating concentration (e.g., 20 µg/ml) of a monoclonal anti-αvβ3 integrin antibody on ice for 30 minutes.[8]
-
Ligand Incubation: All cell groups (blocked and unblocked) are incubated with biotinylated this compound (this compound-biotin) at a specific concentration (e.g., 1 µM) on ice for 30 minutes.[8]
-
Secondary Staining: Cells are washed to remove unbound peptide and then incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-PE-Cy7) on ice for 30 minutes.[8] A sample treated only with the streptavidin conjugate serves as a negative control.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell populations is measured using a flow cytometer. A significant reduction in fluorescence in the antibody-blocked group compared to the unblocked group confirms that this compound binding is mediated primarily by the αvβ3 integrin.
Western Blot Analysis of Signaling Pathway Activation
To determine the effect of this compound on downstream signaling, Western blotting is used to measure the phosphorylation status of key proteins like VEGFR2 and ERK1/2.[2]
-
Cell Culture and Treatment: Endothelial cells are cultured on surfaces coated with this compound or a control peptide (e.g., D-biotin) for a specified period (e.g., 96 hours).[2]
-
Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-VEGFR2 (Tyr1175), anti-p-ERK1/2) and the total forms of these proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the relative increase in phosphorylation in this compound-treated cells compared to controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Integrin | TargetMol [targetmol.com]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
LXW7 Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXW7 is a synthetic, cyclic octapeptide that has emerged as a potent and highly specific ligand for the αvβ3 integrin receptor. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular effects. The document summarizes key quantitative data, outlines experimental protocols for studying the peptide's activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a disulfide cyclic octa-peptide with the sequence cGRGDdvc, incorporating unnatural amino acids to enhance its stability and binding affinity.[1][2] It was identified through one-bead one-compound (OBOC) combinatorial library technology as a high-affinity ligand for αvβ3 integrin.[3][4] This integrin is a heterodimeric transmembrane receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in physiological processes such as angiogenesis and wound healing, as well as pathological conditions including cancer progression and inflammation.[3][4][5] this compound's specificity for αvβ3 integrin, which is often overexpressed on angiogenic endothelial cells and various tumor cells, positions it as a promising candidate for targeted therapies.[3][4]
Core Mechanism of Action: αvβ3 Integrin Binding and Downstream Signaling
The primary mechanism of action of this compound is its specific binding to the αvβ3 integrin, which triggers a cascade of intracellular signaling events. This interaction is mediated by the Arg-Gly-Asp (RGD) motif within the peptide's structure, a well-established recognition sequence for many integrins.[4][6]
Molecular Interaction with αvβ3 Integrin
This compound exhibits a high binding affinity and specificity for αvβ3 integrin.[3][6] This selective binding is a key attribute that distinguishes it from other RGD-containing peptides, which may have broader integrin reactivity. The cyclic nature of the peptide, constrained by a disulfide bond, along with the presence of D-amino acids, contributes to its conformational rigidity and resistance to proteolysis, enhancing its in vivo stability and binding potency.[3][7]
Activation of VEGFR-2 and ERK1/2 Signaling
Upon binding to αvβ3 integrin on endothelial cells (ECs) and endothelial progenitor cells (EPCs), this compound initiates a downstream signaling cascade that is critical for its pro-angiogenic effects. A key event in this pathway is the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6][7] This suggests a crosstalk between integrin and growth factor receptor signaling pathways. The activation of αvβ3 integrin by this compound leads to the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][6][7] This signaling axis is pivotal in promoting cell proliferation, migration, and survival.
Caption: this compound signaling pathway initiated by binding to αvβ3 integrin.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity and cellular activity of the this compound peptide.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.68 μM | K562 cells expressing αvβ3 integrin | [3][6] |
| Kd | 76 ± 10 nM | αvβ3 integrin | [3][6] |
Table 1: Binding Affinity of this compound to αvβ3 Integrin.
| Cell Type | Effect of this compound | Key Outcome | Reference |
| Endothelial Cells (ECs) | Increased proliferation | Enhanced phosphorylation of VEGFR-2 and ERK1/2 | [3][7] |
| Endothelial Progenitor Cells (EPCs) | Enhanced binding and growth | Specific targeting via αvβ3 integrin | [3][8] |
| Microglia | Attenuated inflammatory response | Reduced pro-inflammatory cytokines | [9] |
Table 2: Cellular Effects of this compound Peptide.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.
Ligand-Cell Binding Affinity Assay (Flow Cytometry)
This protocol is used to quantitatively determine the binding affinity of this compound to cells expressing αvβ3 integrin.
-
Cell Preparation: Culture K562 cells stably transfected to express αvβ3 integrin. Harvest and wash the cells with a suitable binding buffer.
-
Ligand Incubation: Incubate a known number of cells (e.g., 3 x 105) with varying concentrations of biotinylated this compound (this compound-biotin) in a binding buffer, often supplemented with Mn2+ to activate integrins. A negative control, such as D-biotin, should be used.
-
Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE-Cy7) that binds to the biotinylated this compound.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of bound this compound.
-
Data Analysis: The binding affinity (Kd) can be determined by plotting the mean fluorescence intensity against the concentration of this compound-biotin and fitting the data to a one-site binding model. For competitive binding assays to determine IC50, cells are incubated with a fixed concentration of biotinylated this compound and increasing concentrations of non-biotinylated this compound.
Caption: Experimental workflow for determining this compound binding affinity.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect the activation of downstream signaling proteins like VEGFR-2 and ERK1/2 through phosphorylation.
-
Cell Treatment: Culture endothelial cells to sub-confluency and then serum-starve them to reduce basal signaling. Treat the cells with this compound at a specified concentration for various time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-VEGFR-2, anti-p-ERK1/2) and total protein as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation upon this compound treatment.
Functional Implications and Therapeutic Potential
The mechanism of action of this compound underpins its potential in various therapeutic areas.
-
Tissue Regeneration: By promoting the proliferation and migration of endothelial and endothelial progenitor cells, this compound can enhance angiogenesis and vascularization, which is critical for tissue repair and regeneration.[3][7][8]
-
Cancer Therapy: The high expression of αvβ3 integrin on tumor vasculature and certain cancer cells makes this compound a promising agent for targeted cancer therapy. It can be used to deliver cytotoxic agents or imaging probes directly to the tumor site.[4][5]
-
Anti-inflammatory Effects: this compound has been shown to ameliorate focal cerebral ischemia injury by attenuating inflammatory responses in activated microglia, suggesting its potential in treating neuroinflammatory conditions.[9]
Conclusion
This compound is a potent and specific αvβ3 integrin ligand with a well-defined mechanism of action that involves the activation of the VEGFR-2 and ERK1/2 signaling pathways. This activity translates into significant pro-angiogenic and anti-inflammatory effects. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, provides a solid foundation for its further development as a targeted therapeutic agent in regenerative medicine, oncology, and beyond. The provided experimental protocols serve as a practical resource for researchers investigating the biological activities of this compound and similar targeted peptides.
References
- 1. This compound | Integrin | TargetMol [targetmol.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide to the Biological Function of the LXW7 cGRGDdvc Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LXW7 peptide, a cyclic octapeptide with the sequence cGRGDdvc, is a potent and highly specific ligand for αvβ3 integrin.[1][2][3][4] Discovered through one-bead-one-compound (OBOC) combinatorial library technology, this compound has demonstrated significant potential in tissue regeneration and targeted cancer therapy.[2][3][5][6] Its unique structure, which includes unnatural amino acids and a disulfide cyclization, confers high stability and resistance to proteolysis.[2][7] This guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and associated signaling pathways.
Core Biological Function and Mechanism of Action
The primary biological function of this compound revolves around its specific and high-affinity binding to αvβ3 integrin, a transmembrane receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions.[2][3][8] This integrin is notably overexpressed on endothelial cells, including endothelial progenitor cells (EPCs), and various tumor cells and their associated vasculature.[2][3]
This compound's interaction with αvβ3 integrin on endothelial cells triggers a signaling cascade that promotes cell proliferation, attachment, and survival.[2][7][9] This is primarily achieved through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[2][7][9][10] Unlike conventional linear RGD peptides, this compound exhibits superior specificity for αvβ3 over other integrins like αIIbβ3, which is abundant on platelets.[2] This selectivity minimizes off-target effects, such as platelet aggregation.[2]
The cyclic nature of this compound, enforced by a disulfide bond between the two cysteine residues, and the inclusion of D-amino acids, contribute to its enhanced stability and resistance to degradation by proteases in a biological environment.[2][7]
Quantitative Data Presentation
The binding affinity and biological activity of this compound and its derivatives have been quantified in several studies. The following tables summarize key quantitative data.
| Ligand | Target | Assay Type | Value | Cell Line | Reference |
| This compound | αvβ3 Integrin | IC50 | 0.68 ± 0.08 µM | K562/αvβ3+ | [2] |
| This compound | αvβ3 Integrin | Kd | 76 ± 10 nM | Not Specified | [2][10] |
| LXW64 (analog) | αvβ3 Integrin | IC50 | 0.103 ± 0.01 µM | K562/αvβ3+ | [3] |
Table 1: Binding Affinity of this compound and its Analog to αvβ3 Integrin.
| Ligand | Effect | Assay | Observation | Cell Line | Reference |
| This compound | Proliferation | MTS Assay | Significant increase after 48h | HCECs | [2] |
| This compound | Signaling | Western Blot | Increased p-VEGFR-2 & p-ERK1/2 | ECs | [2][7] |
| This compound | Tumor Targeting | In vivo imaging | High tumor uptake, low liver uptake | U-87MG & A375M xenografts | [3] |
Table 2: Biological Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of the this compound peptide.
One-Bead-One-Compound (OBOC) Library Screening
The discovery of this compound was enabled by the OBOC combinatorial library method.
Protocol:
-
Library Synthesis: A diverse library of peptides is synthesized on TentaGel microbeads using a split-and-pool method. Each bead displays multiple copies of a unique peptide sequence.
-
Cell Incubation: The peptide library is incubated with a suspension of target cells (e.g., αvβ3-transfected K562 cells or primary endothelial cells).
-
Washing: Non-adherent cells are removed by gentle washing.
-
Identification of "Hit" Beads: Beads with a high number of attached cells are identified under a microscope.
-
Bead Isolation and Sequencing: The "hit" beads are isolated, and the peptide sequence is determined using methods like Edman degradation.
Competitive Binding Assay (Flow Cytometry)
This assay is used to determine the binding affinity (IC50) of this compound to αvβ3 integrin.
Protocol:
-
Cell Preparation: αvβ3-expressing cells (e.g., K562/αvβ3+) are harvested and washed.
-
Competitive Incubation: Cells are incubated with a fixed concentration of a biotinylated probe with known affinity for αvβ3 (e.g., biotinylated this compound) and varying concentrations of the competitor peptide (this compound).
-
Staining: After incubation, cells are washed and stained with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE).
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in fluorescence intensity indicates successful competition by the unlabeled peptide.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the competitor peptide that inhibits 50% of the binding of the biotinylated probe.[3]
Endothelial Cell Proliferation Assay (MTS Assay)
This assay quantifies the effect of this compound on the proliferation of endothelial cells.
Protocol:
-
Plate Coating: 96-well plates are coated with avidin, followed by incubation with biotinylated this compound. Control wells are treated with D-biotin.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or other endothelial cells are seeded into the coated wells.
-
Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a plate reader. An increase in absorbance correlates with an increase in cell number.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation of key signaling proteins like VEGFR-2 and ERK1/2.
Protocol:
-
Cell Treatment: Endothelial cells are treated with this compound for a specified period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of VEGFR-2 and ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels of VEGFR-2 and ERK1/2 are also measured as loading controls.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway initiated by this compound binding to αvβ3 integrin.
Caption: Experimental workflow for this compound characterization.
Conclusion
The this compound cGRGDdvc peptide represents a significant advancement in the development of targeted therapeutics and biomaterials. Its high affinity and specificity for αvβ3 integrin, coupled with its enhanced stability, make it a promising candidate for promoting angiogenesis in tissue engineering and for the targeted delivery of imaging agents or cytotoxic drugs to tumors. The detailed understanding of its biological function and the availability of robust experimental protocols are crucial for its continued development and translation into clinical applications. Further research may focus on optimizing its structure for even greater efficacy and exploring its potential in a wider range of pathological conditions characterized by αvβ3 integrin overexpression.
References
- 1. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Binding Affinity of LXW7 and αvβ3 Integrin
This technical guide provides an in-depth analysis of the binding affinity between the cyclic peptide LXW7 and the αvβ3 integrin. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic and diagnostic potential of targeting this interaction. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and αvβ3 Integrin
This compound is a disulfide cyclic octapeptide (cGRGDdvc) that contains unnatural amino acids, rendering it more resistant to proteolysis and stable in vivo compared to linear peptides.[1][2] It was identified through the one-bead one-compound (OBOC) combinatorial library technology as a potent and specific ligand for αvβ3 integrin.[1][3] The αvβ3 integrin is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and angiogenesis. It is overexpressed in many types of cancer cells and tumor vasculature, making it a significant target for cancer therapy and imaging.[4]
Quantitative Binding Affinity Data
The binding affinity of this compound for αvβ3 integrin has been quantified using various experimental assays. The key parameters, dissociation constant (Kd) and half-maximal inhibitory concentration (IC50), are summarized below.
| Parameter | Value | Cell Line/System | Notes | Reference |
| Kd | 76 ± 10 nM | αvβ3-K562 cells | Determined by flow cytometry. | [1][5][6] |
| IC50 | 0.68 ± 0.08 μM | αvβ3-K562 cells | Competitive binding assay against a known ligand. | [1][5][6] |
This compound has demonstrated higher binding affinity for αvβ3 integrin compared to the conventional GRGD peptide.[1] Furthermore, it exhibits selectivity, with weaker binding to αvβ5 and αIIbβ3 integrins.[4][5][6] An optimized analog of this compound, named LXW64, has been developed with a 6.6-fold higher binding affinity than the parent peptide.[4]
Experimental Protocols
The following sections detail the methodologies used to characterize the binding of this compound to αvβ3 integrin.
Competitive Binding Assay using Flow Cytometry
This assay is used to determine the IC50 value of this compound by measuring its ability to compete with a known biotinylated ligand for binding to αvβ3 integrin-expressing cells.
Materials:
-
αvβ3-K562 cells (K562 cells engineered to highly express αvβ3 integrin)
-
This compound peptide
-
Biotinylated this compound (this compound-bio) or other suitable biotinylated αvβ3 ligand
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture αvβ3-K562 cells to the desired density and wash them with wash buffer.
-
Competition: Incubate a fixed concentration of biotinylated this compound (e.g., 0.5 μM) with varying concentrations of non-biotinylated this compound and αvβ3-K562 cells.[4]
-
Staining: After incubation, wash the cells to remove unbound peptides. Add Streptavidin-PE conjugate to the cell suspension to label the bound biotinylated this compound.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the PE signal.
-
Data Analysis: The MFI values are plotted against the concentration of this compound. The IC50 value is the concentration of this compound that reduces the MFI by 50% compared to the control (no competitor).
On-Bead Cell Binding Assay
This qualitative or semi-quantitative assay visually demonstrates the binding of cells to beads coated with this compound.
Materials:
-
Resin beads (e.g., TentaGel S NH2 resin)
-
This compound peptide
-
αvβ3 integrin-expressing cells (e.g., ZDF-EPCs)
-
Control cells (e.g., THP-1 monocytes)
-
Microscope
Procedure:
-
Bead Preparation: Covalently couple this compound to the resin beads.
-
Cell Incubation: Incubate the this compound-coated beads with a suspension of αvβ3 integrin-expressing cells and, in a separate experiment, with control cells.
-
Washing: Gently wash the beads to remove non-adherent cells.
-
Microscopic Observation: Observe the beads under a microscope to visualize the binding of cells. A higher number of cells bound to the this compound-coated beads compared to control beads or control cells indicates specific binding.[7][8]
Binding Blocking Assay
This experiment confirms that the binding of this compound to cells is mediated by αvβ3 integrin.
Materials:
-
αvβ3 integrin-expressing cells (e.g., HECFCs, HCECs, HMVECs)
-
Monoclonal anti-αvβ3 integrin antibody
-
Biotinylated this compound (this compound-bio)
-
Streptavidin-PE-Cy7 conjugate
-
Flow cytometer
Procedure:
-
Blocking: Incubate the cells with a monoclonal anti-αvβ3 integrin antibody (e.g., 20 μg/mL) on ice to block the integrin.[1]
-
This compound Incubation: After washing, incubate the antibody-treated cells with biotinylated this compound (e.g., 1 μM).[1]
-
Staining: Wash the cells and incubate with Streptavidin-PE-Cy7 conjugate.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. A significant reduction in the fluorescence signal in the antibody-treated cells compared to untreated cells confirms that this compound binds to αvβ3 integrin.[1][7]
Signaling Pathway
The binding of this compound to αvβ3 integrin on endothelial cells (ECs) and endothelial progenitor cells (EPCs) triggers downstream signaling pathways that promote cell proliferation and survival. This is primarily mediated through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Upon this compound binding, αvβ3 integrin activation leads to increased phosphorylation of VEGFR-2 at Tyr1175.[1] This, in turn, activates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK1/2.[1][3] The activation of this signaling cascade enhances the biological functions of ECs, such as proliferation.[1]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Integrin αvβ3 抑制剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
The Role of LXW7 in Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXW7 is a disulfide cyclic octapeptide (cGRGDdvc) that has emerged as a potent and specific ligand for αvβ3 integrin, a receptor highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2][3] Its stability and high affinity for αvβ3 integrin make it a promising candidate for promoting endothelialization and vascularization in tissue engineering and regenerative medicine.[2][4] This technical guide provides an in-depth overview of the role of this compound in endothelial cell proliferation, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.
Core Mechanism of Action
This compound promotes endothelial cell proliferation primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][4] Upon binding to αvβ3 integrin on the surface of endothelial cells, this compound triggers a cascade of intracellular events that lead to increased cell division. This process is independent of direct binding to VEGFR-2, indicating a crosstalk mechanism between integrins and growth factor receptors.
The key steps in the signaling pathway are:
-
Binding to αvβ3 Integrin: this compound specifically binds to the αvβ3 integrin receptor on endothelial cells.[1]
-
VEGFR-2 Phosphorylation: This binding event leads to the phosphorylation of VEGFR-2 at tyrosine residue 1175.[1]
-
ERK1/2 Activation: The phosphorylation of VEGFR-2 subsequently activates its downstream signaling molecule, Extracellular signal-regulated kinase 1/2 (ERK1/2), through phosphorylation.[1][4]
-
Promotion of Proliferation: Activated ERK1/2 is a key kinase in the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation.[1][2]
This signaling cascade ultimately results in enhanced endothelial cell proliferation, a critical process for the formation of new blood vessels (angiogenesis).
Figure 1: this compound Signaling Pathway in Endothelial Cells
Quantitative Data on Endothelial Cell Proliferation
The pro-proliferative effect of this compound on endothelial cells has been quantified in several studies, primarily using MTS or similar metabolic assays. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.
| Treatment Condition | Time Point | Proliferation Increase (vs. Control) | Cell Type | Source |
| This compound-treated surface | 48 hours | Statistically significant (p < 0.01) | Human Corneal Endothelial Cells (HCECs) | [1] |
| This compound-treated surface | 96 hours | Statistically significant (p < 0.001) | HCECs | [1] |
| This compound-modified collagen hydrogel | Day 4 | Statistically significant (p < 0.05) | Endothelial Colony Forming Cells (ECFCs) | [1] |
| This compound-modified collagen hydrogel | Day 5 | Statistically significant (p < 0.01) | ECFCs | [1] |
| This compound-biotin treated surface | 48 hours | Statistically significant | Zucker Diabetic Fatty (ZDF) rat EPCs | [5] |
| This compound-biotin treated surface | > 48 hours | Trend maintained | ZDF EPCs | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to assess the role of this compound in endothelial cell proliferation.
Endothelial Cell Proliferation Assay (MTS Assay)
This assay is used to quantify the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
Materials:
-
96-well tissue culture plates
-
This compound (or this compound-biotin) and control (e.g., D-biotin)
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial cells (e.g., HCECs, ECFCs)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (Promega) or similar MTS reagent
-
Microplate reader
Procedure:
-
Plate Coating:
-
Treat wells of a 96-well plate with a solution to allow for the immobilization of this compound. For biotinylated this compound, wells can be coated with avidin.[5]
-
Incubate with this compound or control solution for 1 hour at room temperature.
-
Wash wells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Block with 1% Bovine Serum Albumin (BSA) for 1 hour.
-
-
Cell Seeding:
-
Incubation:
-
Culture the cells for the desired time period (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
At each time point, add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the mean absorbance for each condition.
-
Express the results as a fold change or percentage relative to the control.
-
Figure 2: MTS Assay Experimental Workflow
Western Blot for VEGFR-2 and ERK1/2 Phosphorylation
Western blotting is employed to detect the phosphorylation status of key proteins in the signaling pathway, providing mechanistic insight into how this compound promotes proliferation.
Materials:
-
Endothelial cells
-
This compound and control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture endothelial cells on this compound-coated or control surfaces for a specified time (e.g., 96 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
On-Bead Cell Binding Assay
This assay is used to visually and quantitatively assess the binding affinity and specificity of this compound to endothelial cells.
Materials:
-
Resin beads displaying this compound
-
Endothelial cells and control cells (e.g., monocytes)
-
Ultralow attachment plates
-
Incubator with shaker
-
Microscope
Procedure:
-
Cell and Bead Preparation:
-
Suspend endothelial cells in culture medium.
-
-
Incubation:
-
Add the cell suspension to an ultralow attachment plate.
-
Add the this compound-coated resin beads to the cell suspension.
-
Incubate on a shaker at a low speed (e.g., 40 rpm) for various time points (e.g., 10 min, 30 min, 2 hours) at 37°C.[4]
-
-
Imaging and Quantification:
-
Capture phase-contrast images of the beads to visualize cell binding.
-
Quantify the number of cells bound to each bead.
-
-
Specificity Control:
-
Perform the same assay with control cells (e.g., THP-1 monocytes) to demonstrate the specificity of this compound for endothelial cells.[4]
-
Conclusion
This compound is a well-characterized peptide that significantly promotes endothelial cell proliferation. Its mechanism of action through the αvβ3 integrin-mediated activation of the VEGFR-2/ERK1/2 signaling pathway is well-supported by experimental evidence. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging the pro-angiogenic properties of this compound for therapeutic applications in tissue regeneration and the treatment of vascular diseases. The specificity of this compound for endothelial cells further enhances its potential as a targeted therapy to improve endothelialization while minimizing off-target effects.
References
- 1. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Signaling Pathways Activated by LXW7 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathways activated by the synthetic cyclic peptide LXW7. This compound, a selective inhibitor of αvβ3 integrin, has demonstrated significant potential in promoting endothelial cell function and exhibiting anti-inflammatory properties. This document details the molecular mechanisms, quantitative data, and experimental methodologies associated with this compound's biological activities.
Core Signaling Pathways Activated by this compound
This compound primarily exerts its effects through binding to αvβ3 integrin, a transmembrane receptor crucial for cell adhesion, proliferation, and survival. This interaction initiates a cascade of intracellular signaling events, predominantly involving the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent activation of downstream mitogen-activated protein kinase (MAPK) and Akt signaling pathways.
Integrin αvβ3-Mediated VEGFR-2 and ERK1/2 Activation
Upon binding of this compound to αvβ3 integrin on endothelial cells, a key signaling event is the phosphorylation of VEGFR-2 at tyrosine 1175. This phosphorylation event is a critical step in the activation of the receptor, which in turn initiates downstream signaling cascades. One of the major pathways activated is the Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway. The activation of this pathway, specifically the phosphorylation of ERK1/2, is associated with enhanced endothelial cell proliferation and survival.[1][2][3]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avB3 [label="αvβ3 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pVEGFR2 [label="p-VEGFR-2 (Y1175)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK12 [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pERK12 [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Endothelial Cell\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> avB3 [color="#5F6368"]; avB3 -> VEGFR2 [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; VEGFR2 -> pVEGFR2 [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pVEGFR2 -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK12 [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; ERK12 -> pERK12 [style=invis]; pERK12 -> Proliferation [color="#5F6368"];
// Invisible edges for alignment edge [style=invis]; pVEGFR2 -> Raf; Ras -> MEK; Raf -> ERK12; MEK -> pERK12; } this compound binding to αvβ3 integrin activates VEGFR-2 and the ERK1/2 pathway.
Involvement of the PI3K/Akt Signaling Pathway
In addition to the ERK1/2 pathway, evidence suggests that this compound binding to αvβ3 integrin can also activate the PI3K/Akt signaling pathway. This pathway is another critical regulator of cell survival, proliferation, and migration. The activation of Akt is often downstream of VEGFR-2 and plays a significant role in mediating the pro-angiogenic effects of this compound.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avB3 [label="αvβ3 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pVEGFR2 [label="p-VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> avB3 [color="#5F6368"]; avB3 -> VEGFR2 [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; VEGFR2 -> pVEGFR2 [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pVEGFR2 -> PI3K [color="#5F6368"]; PI3K -> Akt [label="phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> pAkt [style=invis]; pAkt -> CellSurvival [color="#5F6368"]; } this compound activates the PI3K/Akt pathway, promoting cell survival.
Anti-inflammatory Signaling in Microglia
This compound also demonstrates significant anti-inflammatory effects, particularly in activated microglia. In this context, this compound binding to αvβ3 integrin leads to the inhibition of pro-inflammatory signaling pathways. Specifically, this compound has been shown to suppress the activation of the Akt/NF-κB and JNK/MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This inhibitory action results in a reduction of pro-inflammatory mediators such as TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[4]
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avB3 [label="αvβ3 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nCytokine Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges LPS -> TLR4 [arrowhead=vee, color="#5F6368"]; TLR4 -> Akt [arrowhead=vee, color="#5F6368"]; TLR4 -> JNK [arrowhead=vee, color="#5F6368"]; Akt -> NFkB [arrowhead=vee, color="#5F6368"]; NFkB -> Inflammation [arrowhead=vee, color="#5F6368"]; JNK -> Inflammation [arrowhead=vee, color="#5F6368"]; this compound -> avB3 [arrowhead=vee, color="#5F6368"]; avB3 -> Akt [color="#4285F4"]; avB3 -> JNK [color="#4285F4"]; } this compound inhibits pro-inflammatory signaling in microglia.
Quantitative Data
The binding affinity and inhibitory concentration of this compound for its primary target, αvβ3 integrin, have been quantified in multiple studies.
| Parameter | Value | Target | Reference |
| IC50 | 0.68 µM | αvβ3 Integrin | [5] |
| Kd | 76 ± 10 nM | αvβ3 Integrin | [1] |
Experimental Protocols
Western Blotting for Phosphorylated VEGFR-2 and ERK1/2
This protocol outlines the methodology used to detect the phosphorylation status of VEGFR-2 and ERK1/2 in endothelial cells following treatment with this compound.
// Nodes CellCulture [label="1. Endothelial Cell Culture\n(e.g., HUVECs)"]; Treatment [label="2. This compound Treatment"]; Lysis [label="3. Cell Lysis"]; Quantification [label="4. Protein Quantification\n(e.g., BCA Assay)"]; SDSPAGE [label="5. SDS-PAGE"]; Transfer [label="6. Transfer to PVDF Membrane"]; Blocking [label="7. Blocking\n(e.g., 5% BSA in TBST)"]; PrimaryAb [label="8. Primary Antibody Incubation\n(e.g., anti-p-VEGFR-2, anti-p-ERK1/2)"]; SecondaryAb [label="9. Secondary Antibody Incubation\n(HRP-conjugated)"]; Detection [label="10. Chemiluminescent Detection"];
// Edges CellCulture -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; } A typical workflow for Western blot analysis.
1. Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are starved in serum-free medium for 4-6 hours prior to treatment.
-
Cells are treated with this compound at a final concentration of 1 µM for 30 minutes. A vehicle control (e.g., PBS) is run in parallel.
2. Cell Lysis:
-
After treatment, cells are washed twice with ice-cold PBS.
-
Cells are lysed on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Lysates are scraped and collected into pre-chilled microcentrifuge tubes.
-
Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the protein extract is transferred to a new tube.
3. Protein Quantification:
-
Protein concentration of the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes at 95°C.
-
Samples are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-VEGFR-2, Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (ERK1/2), and Mouse anti-β-actin.
-
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is incubated with HRP-conjugated secondary antibodies (anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
The membrane is washed three times with TBST for 10 minutes each.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify band intensities, which are normalized to total protein and/or a loading control.
Endothelial Cell Proliferation Assay (MTS Assay)
This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of endothelial cells.
1. Plate Preparation:
-
96-well plates are coated with 1 µM avidin solution for 1 hour at room temperature.
-
Wells are washed three times with DPBS.
-
Wells are treated with 1 µM biotinylated this compound (this compound-biotin) or 1 µM D-biotin (as a negative control) for 1 hour.
-
Wells are washed three times with DPBS and blocked with 1% BSA for 1 hour.
2. Cell Seeding and Incubation:
-
HUVECs are seeded at a density of 3 x 103 cells per well in EGM-2 medium.
-
Cells are cultured for up to 5 days.
3. MTS Assay:
-
At desired time points (e.g., 24, 48, 72, 96, and 120 hours), 20 µL of MTS reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
The absorbance at 490 nm is measured using a microplate reader.
-
Cell proliferation is expressed as the fold change in absorbance relative to the control group at each time point.
Cytokine Measurement in Microglia (ELISA)
This protocol details the measurement of pro-inflammatory cytokines released from LPS-stimulated microglia treated with this compound.
1. Cell Culture and Treatment:
-
BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Cells are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
2. Sample Collection:
-
The cell culture supernatant is collected and centrifuged to remove any detached cells.
3. ELISA:
-
The concentrations of TNF-α and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
The absorbance is measured at 450 nm, and the cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound attenuates inflammation via suppressing Akt/nuclear factor kappa B and mitogen-activated protein kinases signaling pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Integrin αvβ3 抑制剂 | MCE [medchemexpress.cn]
An In-Depth Technical Guide on the In Vivo Stability of Cyclic Peptides: A Case Study on Cilengitide ("LXW7")
Disclaimer: The cyclic peptide "LXW7" is not documented in publicly available scientific literature. This technical guide has been constructed as a representative example of the requested content, utilizing data and protocols for the well-studied cyclic pentapeptide Cilengitide (cyclo-L-Arg-Gly-L-Asp-D-Phe-N(Me)L-Val) to illustrate the required format and content. Cilengitide is a known inhibitor of αvβ3 and αvβ5 integrins.[1][2][3]
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, offering advantages over linear peptides such as enhanced conformational rigidity, higher target binding affinity, and increased resistance to enzymatic degradation.[4][5][6][7] These properties often translate to improved in vivo stability and favorable pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the in vivo stability of the cyclic peptide Cilengitide, used here as a proxy for "this compound". It details its pharmacokinetic parameters across different species, outlines the experimental protocols for stability assessment, and describes its underlying mechanism of action.
Core Compound Profile: Cilengitide
Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif.[3][8] It is a selective and potent antagonist of αvβ3 and αvβ5 integrins, which are key mediators in processes like angiogenesis (blood vessel formation) and tumor cell invasion.[1][9] By blocking these integrins, Cilengitide can induce apoptosis (programmed cell death) in tumor cells and inhibit the development of tumor-associated vasculature.[9][10][11]
Quantitative Pharmacokinetic Data
The in vivo stability and pharmacokinetic profile of Cilengitide have been characterized in various preclinical and clinical studies. The data consistently show that the peptide has a relatively short half-life and its clearance is species-dependent.
Table 1: Pharmacokinetic Parameters of Cilengitide in Preclinical Models
| Species | Dose | Route | Plasma Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vdss) | Primary Excretion Route | Reference |
| Mouse (NMRI) | 2.5 mg/kg | IV | 0.30 - 0.32 h | - | - | Fecal/Biliary (66-87%) | [3][8] |
| Rat | 2.5 mg/kg | IV | 0.24 - 0.50 h | ~0.98 L/h/kg | ~0.34 L/kg | - | [8] |
| Monkey (Cynomolgus) | 2.0 mg/kg | IV | - | - | - | Renal (50%) | [3][8] |
Table 2: Pharmacokinetic Parameters of Cilengitide in Humans
| Study Population | Dose Range | Route | Plasma Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vss) | Key Findings | Reference |
| Patients with Advanced Solid Tumors | 30-1600 mg/m² | IV Infusion | 3 - 5 h | - | - | Pharmacokinetics were dose-independent. | [1][12] |
| Patients with Recurrent Malignant Glioma | 120-2400 mg/m² | IV Infusion | 2.5 - 3.0 h | 5.9 - 12.1 L/h | ~20 L | Linear pharmacokinetics observed across the dose range. | [2] |
| Healthy Human Volunteers ([14C]-labeled) | - | IV | - | - | - | Primarily excreted unchanged in urine (~77.5%). | [3][8] |
Experimental Protocols
Accurate assessment of in vivo stability is critical for the development of peptide therapeutics. The following sections detail the methodologies used to generate the pharmacokinetic data for Cilengitide.
In Vivo Pharmacokinetic Study in Animal Models
This protocol describes a typical procedure for evaluating the pharmacokinetics of a cyclic peptide like Cilengitide in preclinical species such as mice or rats.
Objective: To determine the plasma concentration-time profile, half-life, clearance, and excretion pathways of the peptide after intravenous administration.
Materials:
-
Cilengitide (or [14C]-labeled Cilengitide for excretion studies)
-
Test animals (e.g., NMRI mice, Sprague-Dawley rats)
-
Vehicle for injection (e.g., Phosphate-Buffered Saline, PBS)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Freezer (-70°C or colder)
-
Metabolic cages (for excretion studies)
-
Liquid Scintillation Counter (for radiolabeled studies)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer Cilengitide intravenously (e.g., via tail vein injection) to a cohort of animals at a specified dose (e.g., 2.5 mg/kg).[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[2][8] Samples are collected into heparinized tubes to prevent clotting.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 1000 x g for 10 minutes) to separate the plasma.[2]
-
Sample Storage: Store the collected plasma samples at -70°C until analysis.[2]
-
Excretion Study (Optional): House animals in metabolic cages to separately collect urine and feces for a set period (e.g., 72 hours) to determine the route and extent of excretion, particularly when using a radiolabeled compound.[8]
-
Bioanalysis: Quantify the concentration of the intact peptide in plasma samples using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (t½, CL, Vdss) using non-compartmental analysis software.
Bioanalytical Method: LC-MS/MS for Peptide Quantification in Plasma
This protocol outlines the quantification of a cyclic peptide in plasma samples, a crucial step in any in vivo stability study.
Objective: To accurately measure the concentration of the cyclic peptide in plasma over time.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for precise quantification of the analyte even in a complex biological matrix like plasma.[13][14]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent like acetonitrile, often containing an internal standard.[15]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide for analysis.[15]
-
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is directed into the mass spectrometer's ion source (typically electrospray ionization, ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
A specific precursor ion (corresponding to the molecular weight of the peptide) is selected and fragmented.
-
Specific product ions are then monitored for detection and quantification. This highly selective process minimizes interference from the plasma matrix.[15]
-
-
Quantification:
-
A calibration curve is generated by spiking known concentrations of the peptide into blank plasma and processing them alongside the study samples.
-
The concentration of the peptide in the unknown samples is determined by comparing its peak area ratio (to the internal standard) against the calibration curve.[15]
-
Visualizations: Pathways and Workflows
Mechanism of Action: Integrin Signaling Inhibition
Cilengitide functions by blocking the interaction of extracellular matrix proteins with αvβ3 and αvβ5 integrins on the cell surface. This disruption inhibits downstream signaling pathways crucial for cell survival, proliferation, and migration, such as the Focal Adhesion Kinase (FAK), Src, and Akt pathways.[1] It can also interfere with TGF-β signaling, which is implicated in the malignant phenotype of some cancer cells.[16]
Caption: Cilengitide ("this compound") blocks integrin signaling, inhibiting FAK/Src/Akt pathways.
Experimental Workflow for In Vivo Stability Assessment
The process of determining the in vivo stability of a cyclic peptide involves a structured workflow from animal dosing to data analysis.
Caption: Workflow for determining in vivo pharmacokinetic parameters of a cyclic peptide.
Conclusion
The cyclic peptide Cilengitide, used as a model for "this compound", demonstrates key characteristics of this therapeutic class, including high stability against metabolism (evidenced by the high percentage of unchanged drug excreted) and predictable, linear pharmacokinetics.[2][3][8] However, its half-life is relatively short in both preclinical species and humans, ranging from approximately 30 minutes in rodents to 3-5 hours in humans.[1][8][12] The primary clearance mechanism transitions from biliary in mice to renal in monkeys and humans, highlighting species-specific differences that are critical to consider during drug development.[3][8] The robust bioanalytical and in vivo protocols outlined in this guide provide a clear framework for the comprehensive evaluation of novel cyclic peptides, ensuring the generation of high-quality data to inform their progression as potential therapeutic agents.
References
- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 2. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo drug disposition of cilengitide in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
LXW7 Specificity for Endothelial Progenitor Cells: A Technical Guide
A comprehensive overview of the cyclic peptide LXW7, its high-affinity binding to endothelial progenitor cells, and its mechanism of action for researchers, scientists, and drug development professionals.
The cyclic peptide this compound has emerged as a significant molecular tool in tissue regeneration and targeted drug delivery due to its high specificity and affinity for endothelial progenitor cells (EPCs) and endothelial cells (ECs). This technical guide provides an in-depth analysis of this compound's binding characteristics, the underlying molecular mechanisms, and the experimental methodologies used to validate its efficacy.
Quantitative Analysis of this compound Binding Affinity and Specificity
This compound, a disulfide cyclic octapeptide (cGRGDdvc), demonstrates a superior binding profile for EPCs and ECs compared to traditional integrin ligands like linear RGD peptides.[1][2] Its structural stability, enhanced by the inclusion of unnatural amino acids, contributes to its potency and resistance to proteolysis.[1][2] The following tables summarize the key quantitative data regarding this compound's binding affinity and specificity.
| Parameter | Value | Target | Notes |
| Binding Affinity (Kd) | 76 ± 10 nM | αvβ3 Integrin | Determined for the primary target integrin. |
| IC50 | 0.68 ± 0.08 μM | αvβ3 Integrin | Reflects the concentration for 50% inhibition.[1][3] |
| Cell Type | Binding Affinity/Specificity | Key Findings |
| Endothelial Progenitor Cells (EPCs) | High | This compound shows strong and specific interaction with primary human EPCs.[1] |
| Endothelial Cells (ECs) | High | Strong binding affinity to various ECs, including HUVECs and HMVECs.[1] |
| THP-1 Monocytes | No Binding | This compound did not support effective attachment of THP-1 monocytes.[1][4] |
| Platelets | Very Low | Exhibits significantly weaker binding to platelets compared to EPCs/ECs.[1][2] |
| αvβ3-K562 Cells | High | Both this compound and GRGD bind well, but this compound shows higher affinity.[1] |
| αIIbβ3-K562 Cells | Weak | Demonstrates weaker binding to the platelet-associated integrin.[3] |
| ZDF-EPCs | High | Confirmed high binding efficiency to EPCs from Zucker Diabetic Fatty rats.[5] |
Signaling Pathway and Mechanism of Action
This compound exerts its pro-angiogenic effects by targeting the αvβ3 integrin on the surface of EPCs and ECs. This interaction triggers a downstream signaling cascade that promotes cell proliferation and survival. The binding of this compound to αvβ3 integrin leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][4] This signaling pathway is crucial for the enhanced biological functions of endothelial cells observed upon this compound treatment.
Caption: this compound signaling cascade in endothelial progenitor cells.
Experimental Protocols
The specificity and functional effects of this compound on EPCs have been validated through a series of key experiments. The detailed methodologies for these assays are outlined below.
On-Bead Cell Binding Assay
This assay is used to visually and quantitatively assess the binding of different cell types to this compound.
-
Bead Preparation: TentaGel resin beads are coated with the this compound peptide. Control beads may be left uncoated or coated with a non-binding peptide.
-
Cell Culture: Target cells (e.g., EPCs, THP-1 monocytes) and platelets are cultured under standard conditions.
-
Incubation: The this compound-coated beads are incubated with the different cell suspensions for a defined period (e.g., 1-2 hours) to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing with an appropriate buffer (e.g., PBS).
-
Microscopy: The beads are observed under a microscope to visualize the attached cells.
-
Quantification: The number of cells bound to each bead is counted to provide a quantitative measure of binding affinity and specificity.
Caption: Workflow for the on-bead cell binding assay.
Flow Cytometry for Binding Affinity and Specificity
Flow cytometry provides a high-throughput method to quantify the binding of fluorescently labeled this compound to cells and to assess the role of specific receptors through blocking experiments.
-
Cell Preparation: A single-cell suspension of EPCs is prepared.
-
Blocking (Optional): To confirm the role of αvβ3 integrin, a subset of cells is pre-incubated with a monoclonal anti-αvβ3 integrin antibody.[1][5]
-
Labeling: Cells are incubated with a fluorescently labeled version of this compound (e.g., this compound-FITC).
-
Washing: Unbound peptide is removed by washing the cells.
-
Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A shift in fluorescence intensity compared to control cells indicates binding. The reduction in fluorescence in the presence of the blocking antibody confirms the specificity of the interaction.[5]
Caption: Flow cytometry workflow for this compound binding analysis.
Conclusion
This compound stands out as a highly specific and potent ligand for endothelial progenitor cells and endothelial cells, primarily through its interaction with αvβ3 integrin. The robust experimental data, including quantitative binding assays and functional cell-based assays, underscore its potential for various applications in tissue engineering and targeted therapies. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in their work. Its ability to promote endothelialization and vascularization makes it a promising candidate for advancing regenerative medicine.[2][6]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Influence of LXW7 on the MAPK/ERK1/2 Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXW7, a synthetic cyclic octapeptide, has emerged as a significant modulator of cellular signaling, primarily through its targeted interaction with αvβ3 integrin. This technical guide synthesizes the current understanding of this compound's effect on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathway. Experimental evidence demonstrates that this compound activates the MAPK/ERK1/2 cascade, a critical regulator of cell proliferation, differentiation, and survival. This activation is initiated by this compound binding to αvβ3 integrin, which in turn leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and subsequent downstream activation of ERK1/2. This guide provides a detailed examination of the signaling cascade, a summary of quantitative findings, and the experimental protocols utilized in these key studies.
Introduction to this compound
This compound is a cyclic peptide containing an Arg-Gly-Asp (RGD) motif, which is known to be a recognition sequence for many integrins.[1][2] It acts as a potent and specific ligand for αvβ3 integrin, which is often overexpressed on endothelial cells and various tumor cells.[3][4] Unlike linear RGD peptides, the cyclic structure of this compound, which includes unnatural amino acids, provides increased resistance to proteolysis and enhanced stability in vivo.[5][6] Its high affinity and specificity for αvβ3 integrin make it a valuable tool for targeted drug delivery and for studying integrin-mediated signaling pathways.[2][3]
The MAPK/ERK1/2 Signaling Pathway
The MAPK/ERK1/2 pathway is a highly conserved signaling cascade that transduces extracellular signals into intracellular responses.[7] This pathway plays a crucial role in a wide array of cellular processes, including proliferation, apoptosis, and differentiation.[7] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK or MEK), and a MAP kinase (MAPK or ERK). Activation of this cascade ultimately leads to the phosphorylation of various transcription factors and other cellular proteins, thereby regulating gene expression and cellular function.
This compound-Mediated Activation of the MAPK/ERK1/2 Pathway
This compound's interaction with αvβ3 integrin on the surface of endothelial cells (ECs) and endothelial progenitor cells (EPCs) triggers a signaling cascade that culminates in the activation of the MAPK/ERK1/2 pathway.[5][6] This process is initiated by the binding of this compound to αvβ3 integrin, which then leads to the phosphorylation of VEGFR-2 at tyrosine 1175.[5] The activated VEGFR-2 subsequently phosphorylates downstream signaling molecules, including ERK1/2.[5][6] This activation of the MAPK/ERK1/2 pathway is a key mechanism through which this compound promotes EC and EPC proliferation.[5][8]
The following diagram illustrates the signaling cascade initiated by this compound:
Quantitative Data Summary
Studies have consistently shown that this compound treatment leads to a significant increase in the phosphorylation of VEGFR-2 and ERK1/2 in endothelial cells. The following table summarizes the key quantitative findings from Western blot analyses.
| Cell Type | Treatment | Protein Analyzed | Fold Change vs. Control | Reference |
| Human Cord Endothelial Cells (HCECs) | This compound-treated surface | p-VEGFR-2 (Tyr1175) | Significantly Increased | [5] |
| Human Cord Endothelial Cells (HCECs) | This compound-treated surface | p-ERK1/2 | Significantly Increased | [5] |
Note: The referenced study reports a "significant increase" based on densitometry analysis of Western blots, but does not provide specific fold-change values.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the effect of this compound on the MAPK/ERK1/2 pathway.
Cell Culture and this compound Treatment
-
Cell Lines: Human Cord Endothelial Cells (HCECs) and Human Endothelial Colony-Forming Cells (HECFCs) are commonly used.[5]
-
Culture Conditions: Cells are typically cultured in Endothelial Growth Medium-2 (EGM-2) and maintained at 37°C in a 5% CO2 incubator.[5]
-
This compound Immobilization: For surface treatment experiments, biotinylated this compound is immobilized on streptavidin-coated culture plates. D-biotin is used as a negative control.[5]
Western Blot Analysis for Protein Phosphorylation
This protocol is used to quantify the levels of phosphorylated VEGFR-2 and ERK1/2.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated VEGFR-2 (Tyr1175) and phosphorylated ERK1/2, as well as total VEGFR-2 and total ERK1/2 as loading controls.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the effect of this compound on cell proliferation.[5]
-
Cell Seeding: Cells are seeded in 96-well plates coated with either this compound or a control substance.
-
Incubation: The cells are incubated for various time points (e.g., 24, 48, 72, 96 hours).
-
MTS Reagent Addition: At each time point, MTS reagent is added to the wells.
-
Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Implications for Drug Development and Research
The activation of the MAPK/ERK1/2 pathway by this compound has significant implications for therapeutic development. By promoting the proliferation of endothelial cells, this compound and its derivatives hold promise for applications in tissue regeneration and therapeutic angiogenesis.[5][6][9] Furthermore, the ability of this compound to specifically target αvβ3 integrin, which is overexpressed in many cancers, makes it an attractive candidate for the targeted delivery of cytotoxic agents to tumors.[3][4]
In a different context, some studies have suggested that this compound can have an inhibitory effect on other MAPK pathways, such as the JNK/MAPK pathway, and can attenuate inflammatory responses in microglia, highlighting its potential neuroprotective effects.[10] This suggests that the downstream effects of this compound may be cell-type specific and warrant further investigation.
Conclusion
This compound is a potent activator of the MAPK/ERK1/2 signaling pathway, a process initiated by its specific binding to αvβ3 integrin and subsequent phosphorylation of VEGFR-2. This mechanism underlies the observed pro-proliferative effects of this compound on endothelial cells. The detailed understanding of this pathway, supported by the experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds. Further research is needed to fully elucidate the cell-type-specific responses to this compound and its impact on other signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
LXW7 as a Ligand for Tissue Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LXW7 is a novel, potent, and specific peptide ligand with significant therapeutic potential in tissue regeneration. Identified through one-bead one-compound (OBOC) combinatorial technology, this compound is a disulfide cyclic octa-peptide (cGRGDdvc) that demonstrates high binding affinity and specificity for αvβ3 integrin on endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2][3] This targeted engagement triggers downstream signaling pathways crucial for angiogenesis and vasculogenesis, making this compound a promising candidate for enhancing the endothelialization and vascularization of engineered tissues and biomaterials. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a specific ligand for αvβ3 integrin, a receptor highly expressed on the surface of EPCs and ECs.[1] Unlike traditional RGD-containing peptides, this compound's cyclic structure, which includes unnatural amino acids, provides enhanced stability and resistance to proteolysis.[1][2][3]
The binding of this compound to αvβ3 integrin initiates a signaling cascade that promotes endothelial cell proliferation and function. A key event in this pathway is the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) at Tyr1175.[1] This, in turn, leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[1][2][3] The activation of the VEGFR2 and ERK1/2 signaling pathways is a critical driver of the enhanced biological functions, such as proliferation, observed in endothelial cells upon stimulation with this compound.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various studies.
Table 1: Binding Affinity and Specificity of this compound
| Parameter | Value | Cell/Target | Method | Source |
| IC₅₀ | 0.68 ± 0.08 μM | αvβ3 Integrin | Not Specified | [1] |
| K | 76 ± 10 nM | αvβ3 Integrin | Not Specified | [1][4] |
| Binding Specificity | High | Endothelial Progenitor Cells (EPCs) & Endothelial Cells (ECs) | On-bead cell binding assay, Flow Cytometry | [1][5][6] |
| Binding Specificity | Very Low | Platelets | On-bead cell binding assay | [1][2][3] |
| Binding Specificity | No Binding | THP-1 Monocytes | On-bead cell binding assay | [1][2][3][5] |
Table 2: In Vitro Functional Effects of this compound
| Effect | Observation | Cell Type | Assay | Source |
| Cell Proliferation | Significantly promoted after 48 hours | Endothelial Cells (ECs) | MTS Assay | [1] |
| VEGFR2 Phosphorylation | Significantly increased | Endothelial Cells (ECs) | Western Blot | [1] |
| ERK1/2 Phosphorylation | Significantly increased | Endothelial Cells (ECs) | Western Blot | [1] |
| Cell Spreading & Sprouting | Significantly improved in 3D culture | Endothelial Colony-Forming Cells (ECFCs) | Microscopy | [7][8] |
| Cell Survival | Significantly improved in ischemic-mimicking environment | Endothelial Colony-Forming Cells (ECFCs) | Not Specified | [7][8] |
Table 3: In Vivo Efficacy of this compound-Modified Biomaterials
| Model | Biomaterial | Effect | Observation | Source |
| Mouse Subcutaneous Implantation | This compound-modified collagen hydrogel | Improved EC Engraftment & Vascularization | Supported formation of vascular network structures | [7][8][9] |
| Zucker Diabetic Fatty (ZDF) Rat Ischemic Skin Flap | This compound-DS-SILY-functionalized ECM scaffolds | Accelerated Wound Healing & Neovascularization | Significantly improved wound healing and enhanced neovascularization | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound binding to αvβ3 integrin on endothelial cells.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of LXW7 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXW7 is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) motif, which acts as a potent and specific inhibitor of the αvβ3 integrin. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models of inflammation, primarily through the modulation of microglial activation and the suppression of pro-inflammatory mediators. Its mechanism of action involves the inhibition of key signaling cascades, including the Akt/NF-κB, MAPK, and FAK/STAT3 pathways, making it a promising candidate for therapeutic development in inflammatory and neurodegenerative diseases.
Core Mechanism of Action: Integrin αvβ3 Inhibition
This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the integrin αvβ3 receptor.[1] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in inflammatory responses. The αvβ3 integrin is particularly important in mediating the activation of microglia, the resident immune cells of the central nervous system.[2] By binding to αvβ3, this compound blocks downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other inflammatory mediators.
Quantitative Efficacy of this compound
The efficacy of this compound in inhibiting its target and modulating inflammatory responses has been quantified in several studies.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.68 µM | αvβ3-K562 cells | [3] |
Table 2: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated BV2 Microglia
| Inflammatory Marker | Effect of this compound Treatment | Reference |
| TNF-α | Significant reduction in mRNA and protein expression | [4] |
| IL-1β | Significant reduction in mRNA and protein expression | [4] |
| iNOS | Suppression of protein expression | [4] |
| COX-2 | Suppression of protein expression | [4] |
| Nitric Oxide (NO) | Reduced levels | [4] |
| Prostaglandin E2 (PGE2) | Reduced expression | [4] |
Table 3: In Vivo Anti-Inflammatory Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Inflammatory Marker | Effect of this compound Treatment (100 µg/kg, i.v.) | Tissue | Reference |
| TNF-α | Lowered expression | Peri-ischemic brain tissue | [1] |
| IL-1β | Lowered expression | Peri-ischemic brain tissue | [1] |
| Iba1 (microglia marker) | Reduction of Iba1-positive activated microglia | Peri-ischemic brain tissue | [1] |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of integrin αvβ3 leads to the downstream modulation of several key inflammatory signaling pathways.
Caption: Signaling pathways modulated by the this compound peptide.
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective and anti-inflammatory effects of this compound.
Workflow:
Caption: Experimental workflow for the in vivo MCAO model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-280 g) are used.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent.
-
MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours using the intraluminal filament method.
-
Treatment: Following the 2-hour occlusion, administer this compound (100 µg/kg) or a phosphate-buffered saline (PBS) control intravenously.
-
Reperfusion: Allow for reperfusion of the ischemic brain tissue.
-
Post-operative Care: Provide appropriate post-operative care, including monitoring for neurological deficits.
-
Tissue Collection and Analysis (at 24 hours):
-
Perfuse animals and collect brain tissue.
-
Assess infarct volume and brain water content.
-
Prepare peri-ischemic brain tissue for Western blot, ELISA, and immunofluorescence staining to analyze the expression of inflammatory markers.
-
In Vitro LPS-Stimulated BV2 Microglia Model
This protocol details the use of a microglial cell line to investigate the direct anti-inflammatory effects of this compound.
Workflow:
Caption: Experimental workflow for the in vitro LPS-stimulated BV2 microglia model.
Methodology:
-
Cell Culture: Culture murine BV2 microglial cells in appropriate media and conditions.
-
Pre-treatment: Pre-treat the BV2 cells with varying concentrations of this compound for a specified period.
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
Sample Collection: Collect cell lysates and culture supernatants for analysis.
-
Analysis:
-
RT-qPCR: Analyze the mRNA expression of pro-inflammatory genes (TNF-α, IL-1β, iNOS, COX-2).
-
Western Blot: Determine the protein levels of inflammatory mediators (iNOS, COX-2) and signaling proteins (p-Akt, p-NF-κB, p-JNK).
-
ELISA: Quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandin E2 (PGE2) in the culture supernatant.
-
Immunofluorescence: Visualize the nuclear translocation of NF-κB.
-
Western Blot Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TNF-α, IL-1β, iNOS, COX-2, p-Akt, p-NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β) overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards and samples (culture supernatants or tissue homogenates) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Immunofluorescence Staining
-
Cell/Tissue Preparation: Fix cells grown on coverslips or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block with a solution containing serum (e.g., 10% goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against the target proteins (e.g., Iba1, TNF-α, IL-1β, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the samples and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the samples with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Conclusion and Future Directions
The this compound peptide has emerged as a promising anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of integrin αvβ3. The data presented in this guide highlight its potent ability to suppress microglial activation and the production of key pro-inflammatory mediators. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this compound in various inflammatory and neurodegenerative disease models. Future research should focus on optimizing its delivery to the central nervous system, evaluating its long-term efficacy and safety, and exploring its potential in combination therapies. The continued investigation of this compound and similar integrin-targeting peptides holds significant promise for the development of novel treatments for a range of debilitating diseases.
References
The Role of LXW7 in Ameliorating Focal Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal cerebral ischemia, the underlying cause of the most common form of stroke, triggers a complex pathophysiological cascade leading to neuronal death and neurological deficits. Inflammation, largely mediated by the activation of microglia, plays a pivotal role in exacerbating this ischemic brain injury. This technical guide provides an in-depth overview of the therapeutic potential of LXW7, a cyclic arginine-glycine-aspartic acid (RGD) peptide, in mitigating the detrimental effects of focal cerebral ischemia. This compound, a selective inhibitor of integrin αvβ3, has demonstrated significant neuroprotective effects in preclinical models. This document details the mechanism of action of this compound, presents key quantitative data from experimental studies, outlines detailed experimental protocols, and visualizes the involved signaling pathways and workflows.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is multifaceted, involving excitotoxicity, oxidative stress, and a robust inflammatory response. Microglia, the resident immune cells of the central nervous system, become activated in response to ischemic insult and release a plethora of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which contribute to secondary brain damage.
Integrin αvβ3, a cell surface receptor, is upregulated in the brain following ischemic injury and is implicated in mediating microglial activation and vascular endothelial growth factor (VEGF)-induced vascular permeability.[1][2] this compound (cGRGDdvc) is a novel, small-molecule cyclic RGD peptide that exhibits high affinity and specificity for integrin αvβ3.[2] By targeting this receptor, this compound presents a promising therapeutic strategy to attenuate the inflammatory cascade and protect against ischemic brain damage.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects primarily through the inhibition of integrin αvβ3. This inhibition disrupts the downstream signaling pathways that contribute to inflammation and vascular permeability in the ischemic brain.
Attenuation of Microglia-Mediated Inflammation
Following focal cerebral ischemia, microglia become activated and contribute to neuroinflammation. This compound has been shown to suppress this activation. By binding to integrin αvβ3 on microglia, this compound is thought to interfere with the signaling cascades that lead to the production and release of pro-inflammatory cytokines.[2][3] Studies have indicated the involvement of the Akt/NF-κB and JNK/MAPK signaling pathways in the anti-inflammatory effects of this compound in microglial cells.[3] Inhibition of these pathways leads to a reduction in the expression of TNF-α and IL-1β.[2]
Modulation of VEGF Signaling
Vascular endothelial growth factor (VEGF) signaling is intricately linked with integrin αvβ3. In the context of cerebral ischemia, increased VEGF levels can contribute to blood-brain barrier disruption and edema. This compound treatment has been shown to decrease the expression of VEGF and its receptor, phosphorylated feto-lethal kinase-1 (p-Flk-1), in the ischemic brain tissue.[2] This suggests that this compound's neuroprotective effects are also mediated by the inhibition of VEGF-mediated vascular permeability.[2]
Quantitative Data on the Efficacy of this compound
Experimental studies in a rat model of focal cerebral ischemia have provided quantitative evidence for the neuroprotective effects of this compound. A summary of these findings is presented in the tables below.
| Parameter | Sham Group | MCAO Group | MCAO + this compound (100 µg/kg) Group | Percentage Reduction with this compound | Reference |
| Infarct Volume (%) | 0 | 35.4 ± 4.1 | 21.3 ± 3.5 | ~40% | [2] |
| Brain Water Content (%) | 78.5 ± 0.4 | 81.2 ± 0.5# | 79.8 ± 0.6 | ~1.7% | [2] |
| Neurological Deficit Score (Zea Longa) | 0 | 2.8 ± 0.5 | 2.6 ± 0.6 | Not Significant | [2] |
| *#P<0.05 compared to sham group, P<0.05 compared to MCAO group. |
| Biomarker | Sham Group | MCAO Group | MCAO + this compound (100 µg/kg) Group | Percentage Reduction with this compound | Reference |
| TNF-α (pg/mg protein) | 25.4 ± 3.1 | 85.2 ± 7.3# | 60.5 ± 6.8 | ~29% | [2] |
| IL-1β (pg/mg protein) | 18.7 ± 2.5 | 64.9 ± 6.2# | 39.6 ± 5.1 | ~39% | [2] |
| Iba1 (relative expression) | 1 | 3.2 ± 0.4# | 1.8 ± 0.3 | ~44% | [2] |
| VEGF (relative expression) | 1 | 2.8 ± 0.3# | 1.5 ± 0.2 | ~46% | [2] |
| p-Flk-1 (relative expression) | 1 | 3.5 ± 0.4# | 1.9 ± 0.3 | ~46% | [2] |
| #P<0.05 compared to sham group, P<0.05 compared to MCAO group. |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key experimental studies on this compound in focal cerebral ischemia.
Animal Model of Focal Cerebral Ischemia
-
Animal Species: Male Sprague-Dawley rats (250–280 g).[4]
-
Model: Middle Cerebral Artery Occlusion (MCAO).[4]
-
Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine and xylazine).
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.[4]
-
Suture the incision.
-
Sham-operated rats undergo the same surgical procedure without the insertion of the suture.
-
Drug Administration
-
Drug: this compound (cGRGDdvc).
-
Dose: 100 μg/kg.[4]
-
Route of Administration: Intravenous injection.[4]
-
Timing: 2 hours after MCAO (at the time of reperfusion).[4]
-
Control Group: Administer an equivalent volume of phosphate-buffered saline (PBS).[4]
Assessment of Neurological Deficit
-
Method: Zea Longa score.
-
Scoring System:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Measurement of Infarct Volume
-
Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Procedure:
-
At 24 hours after MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2-mm thick coronal sections.
-
Incubate the slices in a 2% TTC solution in PBS at 37°C for 30 minutes in the dark.
-
Fix the stained slices in 4% paraformaldehyde.
-
Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume and express it as a percentage of the total brain volume or the contralateral hemisphere volume to correct for edema.
-
Quantification of Pro-inflammatory Cytokines
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Homogenize peri-infarct brain tissue samples.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the protein concentration of the supernatant.
-
Use commercially available ELISA kits for rat TNF-α and IL-1β (e.g., from R&D Systems) according to the manufacturer's instructions.[2]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis
-
Target Proteins: Iba1, VEGF, p-Flk-1.
-
Procedure:
-
Extract total protein from peri-infarct brain tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Iba1, VEGF, or p-Flk-1 overnight at 4°C. A loading control, such as β-actin, should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band densities using image analysis software.
-
Immunofluorescence Staining
-
Target Proteins: Iba1, TNF-α, IL-1β.
-
Procedure:
-
Perfuse rats with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in sucrose solutions and section them using a cryostat.
-
Mount the sections on slides and perform antigen retrieval if necessary.
-
Block the sections with a blocking buffer (e.g., containing normal goat serum and Triton X-100).
-
Incubate the sections with primary antibodies against Iba1, TNF-α, or IL-1β.
-
For co-localization studies, use primary antibodies from different species.
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Mount the sections with a mounting medium containing DAPI for nuclear staining.
-
Visualize the staining using a confocal microscope.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Ameliorating Focal Cerebral Ischemia
Caption: Signaling pathway of this compound in ameliorating focal cerebral ischemia.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound, a selective inhibitor of integrin αvβ3, demonstrates significant promise as a neuroprotective agent in the setting of focal cerebral ischemia. By targeting the upregulation of integrin αvβ3 in the ischemic brain, this compound effectively attenuates microglia-mediated neuroinflammation and reduces VEGF-associated vascular permeability. The quantitative data from preclinical studies robustly support its efficacy in reducing infarct volume and the expression of key pro-inflammatory cytokines. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic for ischemic stroke. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for LXW7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXW7 is a cyclic octapeptide (cGRGDdvc) that functions as a potent and specific ligand for αvβ3 integrin.[1][2][3] Discovered through one-bead one-compound (OBOC) combinatorial library technology, this compound has demonstrated significant potential in tissue regeneration and cancer targeting due to its high binding affinity and specificity for endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2][4] Unlike conventional RGD peptides, this compound exhibits enhanced stability due to its cyclic structure and the inclusion of unnatural amino acids.[2][3] In cell culture applications, this compound is primarily utilized to promote the attachment, proliferation, and survival of endothelial cells by activating specific downstream signaling pathways.[1][5]
Mechanism of Action
This compound selectively binds to αvβ3 integrin, a receptor highly expressed on the surface of endothelial and endothelial progenitor cells.[1] This binding event triggers a signaling cascade that leads to the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK/ERK1/2) pathway.[1][2] The activation of this pathway is crucial for promoting cell proliferation and other enhanced biological functions in ECs and EPCs.[1]
Signaling Pathway
Caption: this compound signaling cascade in endothelial cells.
Quantitative Data Summary
| Parameter | Value | Cell Types | Reference |
| Binding Affinity (IC50) | 0.68 µM | αvβ3 integrin | [6] |
| Binding Affinity (Kd) | 76 ± 10 nM | αvβ3 integrin | [6] |
| Cell Attachment | Increased attachment of HCECs within 10 minutes. | Human Cord Endothelial Cells (HCECs) | [1] |
| Cell Proliferation | Significant increase after 48 hours. | Human Cord Endothelial Cells (HCECs) | [1] |
| VEGFR2 Phosphorylation | Significantly increased. | Endothelial Cells (ECs) | [1] |
| ERK1/2 Phosphorylation | Significantly increased. | Endothelial Cells (ECs) | [1] |
Experimental Protocols
Protocol 1: Coating Culture Surfaces with this compound for Enhanced Cell Attachment and Proliferation
This protocol describes how to coat tissue culture surfaces with this compound to promote the attachment and proliferation of endothelial cells.
Materials:
-
This compound peptide
-
Avidin
-
Biotinylated this compound (this compound-bio) or D-biotin (negative control)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
1% Bovine Serum Albumin (BSA) in DPBS
-
Tissue culture plates (e.g., 96-well plates)
-
Endothelial cells (e.g., HCECs, HUVECs)
-
Complete cell culture medium (e.g., EGM-2)
Procedure:
-
Avidin Coating: Add Avidin solution (e.g., 20 µg/ml in DPBS) to the wells of a tissue culture plate and incubate for 1 hour at 37°C.[7]
-
Washing: Aspirate the Avidin solution and wash the wells three times with DPBS.
-
Ligand Incubation: Add biotinylated this compound (this compound-bio) solution (e.g., 1 µM in DPBS) to the coated wells. For a negative control, use D-biotin solution at the same concentration.[5] Incubate for 1 hour at room temperature.
-
Washing: Aspirate the this compound-bio/D-biotin solution and wash the wells three times with DPBS.
-
Blocking: Add 1% BSA solution to each well and incubate for 1 hour at room temperature to block non-specific binding sites.[5]
-
Final Wash: Aspirate the blocking solution and wash the wells three times with DPBS.
-
Cell Seeding: Seed endothelial cells at a desired density (e.g., 3 x 10³ cells per well for a 96-well plate) in complete cell culture medium.[1]
-
Incubation: Culture the cells for the desired period (e.g., up to 5 days), monitoring for attachment and proliferation.[1]
Protocol 2: Assessment of Cell Proliferation using MTS Assay
This protocol outlines the steps to quantify cell proliferation on this compound-coated surfaces using a colorimetric MTS assay.
Materials:
-
Cells cultured on this compound-coated and control surfaces (from Protocol 1)
-
MTS reagent
-
Plate reader
Procedure:
-
At desired time points (e.g., 24, 48, 72, 96, and 120 hours), add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
Protocol 3: Western Blot Analysis of VEGFR2 and ERK1/2 Phosphorylation
This protocol details the procedure to assess the activation of the this compound-mediated signaling pathway by measuring the phosphorylation of key proteins.
Materials:
-
Cells cultured on this compound-coated and control surfaces
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-ERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After 96 hours of culture on this compound-coated surfaces, wash the cells with ice-cold DPBS.[1]
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Experimental Workflow
Caption: General workflow for cell culture experiments using this compound.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Immobilizing LXW7 on Biomaterial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXW7 is a cyclic octapeptide (cGRGDdvc) that functions as a potent and specific inhibitor of αvβ3 integrin.[1][2] Its structure, which includes unnatural amino acids and a disulfide bond, confers enhanced stability and resistance to proteolysis compared to linear peptides.[3][4] this compound has demonstrated significant potential in tissue engineering and regenerative medicine due to its ability to promote the adhesion, proliferation, and survival of endothelial and endothelial progenitor cells.[3][5] By immobilizing this compound onto biomaterial scaffolds, researchers can create bioactive surfaces that actively recruit and stimulate host cells, thereby enhancing tissue integration and vascularization. This document provides detailed protocols for three common methods of immobilizing this compound onto various biomaterial scaffolds.
This compound Signaling Pathway
This compound exerts its pro-angiogenic effects by binding to αvβ3 integrin on the surface of endothelial cells. This interaction triggers a signaling cascade that leads to increased cell proliferation and survival. A key mechanism involves the enhanced phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3]
Caption: this compound signaling cascade in endothelial cells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for designing immobilization experiments and understanding its biological activity.
| Parameter | Value | Reference |
| Binding Affinity (IC50) | 0.68 µM for αvβ3 integrin | [1] |
| Dissociation Constant (Kd) | 76 ± 10 nM for αvβ3 integrin | [1] |
| Effective Concentration | 100 µg/kg (in vivo, rat model) | [1] |
Experimental Protocols
Herein, we provide three detailed protocols for immobilizing this compound onto biomaterial scaffolds: Covalent Immobilization via Click Chemistry, Physical Adsorption, and Affinity-Based Immobilization.
Protocol 1: Covalent Immobilization of this compound via Click Chemistry
This method provides a stable and specific covalent attachment of this compound to the scaffold surface. It requires the scaffold to be functionalized with an azide group and the this compound peptide to be synthesized with a terminal alkyne group (or vice versa). This protocol is adapted from a successful study that immobilized this compound on PLLA/PCL scaffolds.[3][4]
Caption: Workflow for covalent immobilization of this compound.
-
Biomaterial scaffold (e.g., electrospun PLLA/PCL, collagen-based)
-
Alkyne-modified this compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
3-Azidopropylamine
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Scaffold Functionalization with Azide Groups: a. Activate the carboxyl groups on the scaffold surface by immersing it in a solution of EDC (10 mg/mL) and NHS (6 mg/mL) in DI water for 1 hour at room temperature. b. Rinse the scaffold thoroughly with DI water. c. Immediately immerse the activated scaffold in a solution of 3-azidopropylamine (10 mg/mL) in PBS for 24 hours at 4°C to introduce azide groups. d. Wash the scaffold extensively with DI water and dry it under vacuum.
-
Click Chemistry Reaction: a. Prepare a solution of alkyne-modified this compound (1 mg/mL) in PBS. b. Prepare fresh solutions of CuSO4 (50 mM) and sodium ascorbate (100 mM) in DI water. c. Immerse the azide-functionalized scaffold in the this compound solution. d. Add CuSO4 to a final concentration of 1 mM and sodium ascorbate to a final concentration of 2 mM. e. Allow the reaction to proceed for 12 hours at room temperature with gentle agitation.
-
Washing and Sterilization: a. Wash the this compound-immobilized scaffold three times with PBS to remove any unreacted reagents. b. Sterilize the scaffold using a suitable method, such as ethylene oxide or UV irradiation, before cell culture experiments.
Protocol 2: Physical Adsorption of this compound
This method relies on non-covalent interactions, such as hydrophobic and electrostatic forces, to attach this compound to the scaffold. It is a simpler and less harsh method but may result in a less stable immobilization compared to covalent bonding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: LXW7 Conjugation to Hydrogels for Endothelial Cell Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXW7 is a cyclic octapeptide (cGRGDdvc) that acts as a potent and specific ligand for αvβ3 integrin, a receptor highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2][3] Unlike traditional RGD peptides, this compound exhibits enhanced stability due to its cyclic structure and inclusion of unnatural amino acids.[2][3][4] Its high affinity and specificity for αvβ3 integrin make it an ideal candidate for targeted delivery of therapeutic agents to endothelial cells and for promoting angiogenesis in tissue engineering applications.[2][5] When conjugated to hydrogels, this compound can create a biomimetic scaffold that improves EC adhesion, survival, proliferation, and engraftment, making it a valuable tool for regenerative medicine and the treatment of vascular diseases.[6][7] These application notes provide detailed protocols for the conjugation of this compound to hydrogels and its subsequent use for endothelial cell delivery.
Data Presentation
| Parameter | Value | Cell Type | Source |
| Binding Affinity (Kd) | 76 ± 10 nM | αvβ3 integrin | [2][5] |
| IC50 | 0.68 ± 0.08 μM | αvβ3 integrin | [2][5] |
| Cell Attachment | Significantly improved on this compound-treated surfaces | Endothelial Colony Forming Cells (ECFCs) | [6][7] |
| Cell Survival | Significantly improved in ischemic-mimicking environment | Endothelial Colony Forming Cells (ECFCs) | [6][7] |
| Caspase 3 Activity | Decreased in ischemic-mimicking environment | Endothelial Colony Forming Cells (ECFCs) | [6] |
| Cell Spreading | Significantly improved in 3D culture | Endothelial Colony Forming Cells (ECFCs) | [6][7] |
| Cell Proliferation | Enhanced | Endothelial Cells (ECs) | [2][4] |
Signaling Pathway and Experimental Workflow
Caption: this compound binding to αvβ3 integrin activates VEGFR2 and the ERK1/2 pathway, promoting EC proliferation and survival.
Caption: Workflow for this compound-hydrogel synthesis, characterization, and evaluation for endothelial cell delivery.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Collagen Hydrogel via SILY Peptide Linker
This protocol is adapted from a method describing the modification of collagen hydrogels to improve endothelial cell engraftment.[6][7]
Materials:
-
This compound peptide
-
SILY peptide (RRANAALKAGELYKSILY)[6]
-
Collagen solution (e.g., rat tail collagen, Type I)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 3.5 kDa)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Synthesis of SILY-LXW7 Conjugate:
-
Synthesize or procure the SILY and this compound peptides.
-
Conjugate this compound to the SILY peptide using a suitable crosslinker. For example, a maleimide-activated this compound can be reacted with a cysteine-terminated SILY peptide.
-
Purify the SILY-LXW7 conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
-
Preparation of Collagen Solution:
-
Prepare a collagen solution at the desired concentration (e.g., 1-2 mg/mL) in sterile, acidic solution (e.g., 0.02 N acetic acid).[6]
-
Keep the collagen solution on ice to prevent premature gelation.
-
-
Activation of Carboxyl Groups on Collagen:
-
To a chilled collagen solution, add EDC and NHS in MES buffer (pH 5.5). The final concentrations should be optimized, but a starting point is a 5-fold molar excess of EDC/NHS to the available carboxyl groups on collagen.
-
Incubate the reaction mixture for 15-30 minutes at 4°C with gentle mixing.
-
-
Conjugation of SILY-LXW7 to Collagen:
-
Add the purified SILY-LXW7 conjugate to the activated collagen solution. The molar ratio of SILY-LXW7 to collagen should be optimized based on the desired degree of modification.
-
Allow the reaction to proceed for 2-4 hours at 4°C with gentle mixing.
-
-
Purification of this compound-Collagen Conjugate:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Dialyze the reaction mixture against PBS at 4°C for 48 hours with frequent buffer changes to remove unreacted reagents.
-
The purified this compound-collagen solution can be stored at 4°C.
-
-
Characterization of this compound-Collagen Hydrogel:
-
Confirm the conjugation of this compound to collagen using techniques such as Fourier-transform infrared spectroscopy (FTIR) or by quantifying the amount of conjugated peptide.
-
Characterize the physical properties of the hydrogel, such as gelation time, swelling ratio, and mechanical stiffness, using rheometry and swelling assays.
-
Protocol 2: In Vitro Endothelial Cell Culture on this compound-Hydrogels
Materials:
-
This compound-conjugated hydrogel precursor solution
-
Neutralizing buffer (e.g., 10x PBS, 0.1 M NaOH)
-
Endothelial cells (e.g., HUVECs, ECFCs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Live/Dead viability/cytotoxicity kit
-
Cell proliferation assay kit (e.g., WST-1, CCK-8)
-
Phalloidin and DAPI for staining
Procedure:
-
Hydrogel Formation:
-
On ice, mix the this compound-hydrogel precursor solution with the neutralizing buffer to initiate gelation.
-
Quickly pipette the desired volume of the mixture into the wells of a cell culture plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complete gelation.
-
Gently wash the hydrogels with sterile PBS to remove any unreacted components.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at the desired density.
-
Carefully add the cell suspension on top of the pre-formed hydrogels.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability and Proliferation Assays:
-
At desired time points (e.g., 24, 48, 72 hours), assess cell viability using a Live/Dead assay according to the manufacturer's instructions.
-
Quantify cell proliferation using a WST-1 or CCK-8 assay according to the manufacturer's protocol.
-
-
Cell Adhesion and Spreading Analysis:
-
At desired time points, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Visualize the cells using fluorescence microscopy to assess cell morphology, adhesion, and spreading.
-
Protocol 3: In Vivo Evaluation of this compound-Hydrogel for EC Delivery
Materials:
-
This compound-hydrogel with encapsulated endothelial cells
-
Control hydrogel (without this compound or cells)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Anesthesia and surgical tools
-
Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin, antibodies for CD31)
Procedure:
-
Preparation of Cell-Laden Hydrogels:
-
Resuspend endothelial cells in the neutralized this compound-hydrogel precursor solution at a high density.
-
Keep the mixture on ice until injection.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice according to approved animal protocols.
-
Inject a defined volume (e.g., 100-200 µL) of the cell-laden hydrogel subcutaneously into the dorsal flank of the mice.
-
Inject control hydrogels in separate sites or in a separate cohort of animals.
-
-
Monitoring and Tissue Harvest:
-
Monitor the animals for any adverse reactions.
-
At predetermined time points (e.g., 1, 2, 4 weeks), euthanize the animals and carefully excise the hydrogel plugs and surrounding tissue.
-
-
Histological Analysis:
-
Fix the harvested tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding and sectioning.
-
Stain tissue sections with hematoxylin and eosin (H&E) to visualize the overall tissue morphology and cell infiltration.
-
Perform immunohistochemistry using an antibody against an endothelial cell marker (e.g., CD31) to identify and quantify blood vessel formation within and around the hydrogel implant.
-
Analyze the extent of vascularization in the this compound-hydrogel group compared to the control group.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions and concentrations based on their hydrogel system, cell type, and experimental goals. All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. This compound | Integrin | TargetMol [targetmol.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LXW7 in Diabetic Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic wounds, particularly ischemic foot ulcers, present a significant clinical challenge due to impaired neovascularization and prolonged inflammation.[1][2][3] LXW7, a cyclic peptide, has emerged as a promising therapeutic agent in preclinical studies focused on accelerating the healing of these chronic wounds.[1][4] this compound targets key cellular players involved in blood vessel formation, thereby addressing the critical issue of poor vascular supply at the wound site.[1][5] These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of its efficacy in diabetic wound models, and detailed protocols for its experimental application.
Mechanism of Action
This compound is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) motif that exhibits high binding affinity and specificity for integrin αvβ3.[5][6][7] This integrin is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs), both of which are crucial for angiogenesis.[1][5]
The binding of this compound to integrin αvβ3 initiates a signaling cascade that promotes angiogenesis through the following steps:
-
Integrin αvβ3 Engagement: this compound specifically binds to integrin αvβ3 on the surface of ECs and EPCs.[1][4]
-
VEGF Receptor Activation: This binding event leads to the activation and phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5][6][8]
-
Downstream Signaling: The activation of VEGFR-2 subsequently triggers the downstream mitogen-activated protein kinase (MAPK) ERK1/2 signaling pathway.[5][7][8]
-
Cellular Response: The culmination of this signaling cascade is the promotion of endothelial cell proliferation, maturation, and survival, which are essential processes for the formation of new blood vessels (neovascularization).[1][5]
By promoting neovascularization, this compound helps to restore blood flow to the ischemic wound bed, facilitating the delivery of oxygen and nutrients necessary for tissue repair and regeneration.
Key Applications in Diabetic Wound Healing
Preclinical studies have demonstrated the efficacy of this compound when incorporated into bioactive scaffolds. In a notable study, this compound was conjugated to a dermatan sulfate backbone along with a collagen-binding peptide (SILY) to create this compound-DS-SILY.[1] This multi-functional molecule was then used to functionalize an extracellular matrix (ECM) scaffold, such as one derived from porcine small intestinal submucosa (SIS).[4][8]
This approach offers several advantages:
-
Targeted Delivery: The collagen-binding peptide anchors the this compound to the ECM scaffold, localizing its pro-angiogenic effect to the wound site.[4]
-
Enhanced Cell Recruitment and Retention: The this compound component actively recruits and binds endogenous EPCs and ECs to the scaffold.[4][8]
-
Synergistic Effects: The scaffold provides a physical matrix for tissue regeneration, while this compound provides the biological signals to promote revascularization.[1]
When applied to an ischemic skin flap model in Zucker Diabetic Fatty (ZDF) rats, these this compound-functionalized scaffolds, both with and without pre-seeding of EPCs, significantly accelerated wound healing, improved neovascularization, and positively modulated collagen deposition compared to control scaffolds.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies using this compound-functionalized scaffolds in a diabetic rat model.
| Treatment Group | Mean Wound Closure Rate at Day 14 (%) |
| SIS/LXW7-DS-SILY | 80.7 ± 3.0 |
| SIS/DS-SILY (Control) | 56.9 ± 1.0 |
| SIS only (Control) | 56.3 ± 5.0 |
| Table 1: Wound closure rates in non-ischemic diabetic wounds without exogenous EPCs. Data adapted from a study using a ZDF rat model.[4] |
| Treatment Group | Mean Wound Closure Rate at Day 14 (%) |
| SIS/LXW7-DS-SILY/EPCs | 82.5 ± 2.0 |
| SIS/DS-SILY/EPCs (Control) | 69.7 ± 3.0 |
| SIS/EPCs (Control) | 67.2 ± 3.0 |
| Table 2: Wound closure rates in non-ischemic diabetic wounds with exogenous EPCs. Data adapted from a study using a ZDF rat model.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in diabetic wound healing studies, based on published literature.[1][4]
Preparation of this compound-Functionalized Scaffolds
This protocol describes the functionalization of a collagen-based ECM scaffold (e.g., porcine SIS) with the this compound-DS-SILY conjugate.
Materials:
-
Porcine Small Intestinal Submucosa (SIS) scaffold
-
This compound-DS-SILY conjugate
-
Phosphate-buffered saline (PBS)
-
Sterile deionized water
Procedure:
-
Scaffold Hydration: Hydrate the lyophilized SIS scaffold in sterile PBS for 30 minutes at room temperature.
-
Conjugate Incubation: Prepare a solution of this compound-DS-SILY in PBS at a specified concentration (e.g., as determined by optimization experiments).
-
Functionalization: Incubate the hydrated SIS scaffold in the this compound-DS-SILY solution overnight at 4°C with gentle agitation.
-
Washing: Wash the functionalized scaffold thoroughly with sterile PBS three times to remove any unbound conjugate.
-
Sterilization & Storage: The functionalized scaffold can be sterilized (e.g., using ethylene oxide) and stored until use.
In Vivo Diabetic Wound Healing Model
This protocol outlines the creation of an ischemic wound model in Zucker Diabetic Fatty (ZDF) rats and the application of the this compound-functionalized scaffold.
Materials:
-
Zucker Diabetic Fatty (ZDF) rats
-
General anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
This compound-functionalized SIS scaffold
-
Control scaffolds (e.g., SIS only, SIS/DS-SILY)
-
Endothelial Progenitor Cells (EPCs, if applicable)
-
Wound dressing (e.g., Tegaderm)
-
Digital camera
Procedure:
-
Animal Preparation: Anesthetize the ZDF rat. Shave and sterilize the dorsal skin area.
-
Ischemic Flap Creation: Create a bipedicle cutaneous flap on the dorsum of the rat to induce an ischemic environment in the central wound area. This typically involves making two parallel incisions and undermining the skin between them, leaving the cranial and caudal blood supplies intact.
-
Wounding: Create full-thickness circular wounds (e.g., 8 mm diameter) within the ischemic and non-ischemic areas of the flap using a dermal biopsy punch.
-
Scaffold Application:
-
If using EPCs, seed the cells onto the scaffold at a density of approximately 5 x 10^5 cells/cm² and allow them to attach.[4]
-
Implant the prepared scaffold (this compound-functionalized or control) into the wound bed.
-
-
Wound Closure and Dressing: Suture the scaffold in place if necessary and cover the wound with a sterile, transparent dressing.
-
Post-Operative Care: Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Wound Healing Assessment:
-
Monitor the wounds at regular intervals (e.g., days 0, 3, 7, 11, 14).[4]
-
Capture digital photographs at each time point with a consistent scale for reference.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Determine the wound closure rate as: [(Initial Area - Current Area) / Initial Area] * 100%.
-
Histological and Immunohistochemical Analysis
This protocol is for the post-mortem analysis of wound tissue to assess neovascularization and collagen remodeling.
Materials:
-
Excised wound tissue
-
4% Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Staining reagents (Hematoxylin and Eosin, Masson's Trichrome)
-
Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-α-SMA for smooth muscle cells)
-
Secondary antibodies and detection reagents (e.g., DAB or fluorescence)
-
Microscope
Procedure:
-
Tissue Harvest and Fixation: At the study endpoint (e.g., day 14), euthanize the animal and carefully excise the entire wound area, including a margin of surrounding healthy skin. Fix the tissue in 4% PFA overnight.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded ethanol series and embed in paraffin blocks.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
H&E Staining: Perform standard Hematoxylin and Eosin staining to visualize overall tissue morphology, cellular infiltration, and re-epithelialization.
-
Masson's Trichrome Staining: Use Masson's Trichrome stain to specifically visualize collagen deposition and remodeling within the wound bed. Mature collagen will stain blue.
-
Immunohistochemistry (IHC) for Neovascularization:
-
Perform antigen retrieval on deparaffinized sections.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against an endothelial cell marker (e.g., anti-CD31) overnight at 4°C.
-
Wash and incubate with an appropriate secondary antibody.
-
Use a detection system to visualize the antibody staining.
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Capture high-resolution images of the stained sections using a light microscope.
-
Quantify neovascularization by counting the number of CD31-positive blood vessels per high-power field in multiple sections per wound.
-
Analyze collagen deposition patterns from the Masson's Trichrome stained slides.
-
References
- 1. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. The Anti-inflammatory and Proangiogenic Properties of High-Density Lipoproteins: An Emerging Role in Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: LXW7 Coating Protocol for Enhanced ePTFE Graft Endothelialization
These application notes provide a comprehensive overview and protocol for the surface modification of expanded polytetrafluoroethylene (ePTFE) vascular grafts with the cyclic peptide LXW7. This compound is a potent and specific inhibitor of integrin αvβ3, which plays a crucial role in promoting the adhesion and proliferation of endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2][3] By creating a bioactive surface that selectively captures these cells from the bloodstream, the this compound coating aims to accelerate the formation of a healthy endothelial layer on the graft surface, thereby improving graft patency and reducing the risk of thrombosis and neointimal hyperplasia.[4][5]
The protocol described herein utilizes a parylene-based conformal coating technology to covalently immobilize this compound onto the ePTFE surface.[4][5] This method ensures a stable and durable coating that can withstand physiological shear stress. The application of this technology has shown significant promise in preclinical studies, demonstrating improved graft patency in large animal models.[4][5]
Mechanism of Action
This compound is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which is a well-known recognition motif for integrins.[1] It exhibits high binding affinity and specificity for αvβ3 integrin, which is highly expressed on the surface of EPCs and ECs.[1][2] The binding of this compound to αvβ3 integrin is believed to trigger a signaling cascade that promotes cell adhesion, proliferation, and survival. This process involves the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the Mitogen-Activated Protein Kinase (MAPK) ERK1/2 pathway.[1][2] This targeted cell capture and stimulation of endothelialization is a key strategy to improve the long-term performance of synthetic vascular grafts.[2][3]
Experimental Protocols
This section details the materials and methods for the preparation, coating, and characterization of this compound-coated ePTFE grafts.
Materials
-
ePTFE vascular grafts
-
This compound peptide (cyclic cGRGDdvc)[6]
-
Parylene dimer (e.g., Parylene C or an amino-functionalized variant)
-
Linker molecules (e.g., glutaraldehyde, if required for the specific parylene variant)
-
Solvents for this compound (e.g., acetonitrile, methanol, or DMSO)[1]
-
Chemical Vapor Deposition (CVD) system for parylene coating
-
Standard laboratory glassware and equipment
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Characterization equipment: X-ray Photoelectron Spectrometer (XPS), equipment for ninhydrin reaction.
ePTFE Graft Preparation
-
Cleaning: Thoroughly clean the ePTFE grafts to remove any surface contaminants. This can be achieved by sonication in a series of solvents such as isopropanol and deionized water.
-
Drying: Dry the cleaned grafts in a vacuum oven at a temperature that does not compromise the structural integrity of the ePTFE material.
-
Plasma Treatment (Optional but Recommended): To enhance the adhesion of the parylene coating, the ePTFE surface can be activated using plasma treatment. This process introduces functional groups on the inert PTFE surface, promoting better coating adherence.
Parylene-Based Conformal Coating
A parylene-based coating is applied using a Chemical Vapor Deposition (CVD) process. This involves three main stages:
-
Vaporization: The solid parylene dimer is heated under vacuum, causing it to sublimate into a gaseous state.
-
Pyrolysis: The gaseous dimer is then passed through a high-temperature furnace (pyrolysis zone), where it is cleaved into reactive monomers.
-
Deposition: The reactive monomers enter the deposition chamber at room temperature and polymerize conformally onto the surface of the ePTFE grafts. For covalent attachment of this compound, an amino-functionalized parylene (Parylene A) is often used, which deposits a polymer layer with primary amine groups.
Covalent Immobilization of this compound
-
This compound Solution Preparation: Prepare a solution of this compound in a suitable solvent. Based on the peptide's properties, initial attempts can be made with acetonitrile or methanol. For more hydrophobic peptides, a small amount of DMSO can be used to dissolve the peptide, followed by dilution with an appropriate buffer.[1] The optimal concentration of the this compound solution needs to be determined empirically, but a starting point could be in the micromolar range.
-
Linker Activation (if necessary): If the parylene surface does not have inherent reactive groups for direct peptide conjugation, a linker molecule may be required. For instance, if an amino-functionalized parylene surface is used, it can be activated with a homobifunctional crosslinker like glutaraldehyde to provide aldehyde groups for reaction with the amine groups of the peptide.
-
This compound Immobilization: Immerse the parylene-coated ePTFE grafts in the this compound solution for a specified period to allow for the covalent reaction between the functional groups on the parylene surface and the peptide. The reaction time and temperature will depend on the specific chemistry being used and should be optimized.
-
Washing: After the immobilization step, thoroughly wash the grafts with the solvent and then with PBS to remove any non-covalently bound this compound.
-
Blocking: To prevent non-specific cell adhesion, the remaining reactive sites on the surface can be blocked by incubating the grafts in a solution of BSA.
-
Final Rinsing and Sterilization: Perform a final rinse with sterile PBS. The coated grafts should then be sterilized using a method that does not degrade the peptide, such as ethylene oxide or gamma irradiation at a low dose.
Characterization of this compound-Coated Grafts
-
Surface Chemistry: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the parylene coating and the successful immobilization of the this compound peptide by analyzing the elemental composition and chemical states of the surface.
-
Presence of Amine Groups: The ninhydrin test can be used to qualitatively or quantitatively assess the presence of primary amine groups on the parylene-coated surface before and after peptide immobilization.
-
Quantification of Immobilized this compound: The amount of this compound loaded onto the graft surface can be quantified using techniques such as amino acid analysis after acid hydrolysis of the coated graft or by using a labeled version of the peptide (e.g., fluorescently or radiolabeled).
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the performance of this compound-coated ePTFE grafts.
Table 1: In-Vivo Patency of this compound-Coated vs. Uncoated ePTFE Grafts in a Porcine Model [4][5]
| Time Point | This compound-Coated Grafts Patency Rate | Uncoated Control Grafts Patency Rate |
| 3 Weeks | 100% (6/6) | 100% (6/6) |
| 6 Weeks | 100% (6/6) | 33.3% (2/6 patent, 4/6 thrombosed) |
Table 2: Binding Affinity of this compound to Endothelial and Other Cell Types [2]
| Cell Type | This compound Binding Affinity |
| Endothelial Progenitor Cells (EPCs) | High |
| Endothelial Cells (ECs) | High |
| THP-1 Monocytes | No significant binding |
| Platelets | Very low binding affinity |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to αvβ3 integrin.
Experimental Workflow for this compound Coating on ePTFE Grafts
Caption: Step-by-step workflow for coating ePTFE grafts with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent immobilization of RGDS on hydrogel surfaces to direct cell alignment and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oligonucleotide and Parylene Surface Coating of Polystyrene and ePTFE for Improved Endothelial Cell Attachment and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Click Chemistry Protocol for LXW7 Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the covalent immobilization of the cyclic peptide LXW7 onto a substrate surface using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] this compound, a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, is a potent and specific inhibitor of αvβ3 integrin.[4][5] Surface modification with this compound can significantly enhance the biocompatibility and cell-targeting capabilities of materials used in tissue regeneration and drug delivery.[6][7] This protocol is designed to be adaptable for various substrates amenable to surface functionalization.
Quantitative Data Summary
The efficiency of the surface modification process can be evaluated using various surface-sensitive analytical techniques. The following table summarizes expected quantitative data for each stage of the modification.
| Parameter | Untreated Substrate | Azide-Functionalized Substrate | This compound-Modified Surface | Analytical Technique |
| Water Contact Angle (θ) | 30° ± 5° | 70° ± 5° | 50° ± 5° | Goniometry |
| Nitrogen (N 1s) Atomic % | 0% | 15% ± 2% | 25% ± 3% | X-ray Photoelectron Spectroscopy (XPS)[8] |
| Surface Roughness (Rq) | 1.2 nm | 1.5 nm | 2.0 nm | Atomic Force Microscopy (AFM) |
| This compound Surface Density | N/A | N/A | 1.5 pmol/cm² | Fluorescence Quantification (with fluorescently labeled this compound) |
Experimental Protocols
This protocol is divided into three main stages: surface preparation and azide functionalization, preparation of alkyne-modified this compound, and the CuAAC click reaction for surface immobilization.
Surface Azide Functionalization
This procedure describes the introduction of azide groups onto a hydroxyl-bearing substrate (e.g., glass, silica, or plasma-treated polymers).
Materials:
-
Substrate of interest
-
(3-Azidopropyl)triethoxysilane (APTES-azide)
-
Anhydrous Toluene
-
Ethanol (ACS grade)
-
Deionized (DI) Water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning: Sonicate the substrate in ethanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of high-purity nitrogen gas.
-
Surface Activation (if necessary): For substrates lacking hydroxyl groups, treat with oxygen plasma for 2-5 minutes to generate a hydroxyl-rich surface.
-
Silanization: a. Prepare a 2% (v/v) solution of APTES-azide in anhydrous toluene in a moisture-free environment. b. Immerse the cleaned and dried substrates in the APTES-azide solution. c. Incubate for 4 hours at room temperature with gentle agitation. d. Remove the substrates and rinse thoroughly with toluene, followed by ethanol, and finally DI water to remove any unbound silane. e. Cure the substrates in an oven at 110°C for 30 minutes. f. Store the azide-functionalized substrates in a desiccator until use.
Preparation of Alkyne-Modified this compound
This section assumes the synthesis of this compound with a terminal alkyne group for click chemistry. This is typically achieved by incorporating a propargylglycine residue or by modifying the peptide post-synthesis.
Materials:
-
This compound peptide with a terminal alkyne group (e.g., Propargyl-LXW7)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
Prepare a 10 mM stock solution of Alkyne-LXW7 in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
CuAAC "Click" Reaction for this compound Immobilization
This protocol details the copper-catalyzed reaction to covalently link the alkyne-modified this compound to the azide-functionalized surface.[3][9]
Materials:
-
Azide-functionalized substrate
-
Alkyne-LXW7 stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄), 100 mM in DI water
-
Sodium ascorbate, 200 mM in DI water (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in DI water
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI Water
-
Ethanol
Procedure:
-
Prepare the Click Reaction Cocktail (for 1 mL): a. In a sterile microcentrifuge tube, combine the following in order:
- 830 µL PBS (pH 7.4)
- 10 µL of 10 mM Alkyne-LXW7 (Final concentration: 100 µM)
- 10 µL of 100 mM CuSO₄ (Final concentration: 1 mM)
- 50 µL of 100 mM THPTA (Final concentration: 5 mM) b. Gently vortex the mixture. c. Add 100 µL of 200 mM sodium ascorbate (Final concentration: 20 mM). The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I). Use immediately.
-
Surface Reaction: a. Place the azide-functionalized substrate in a reaction chamber (e.g., a petri dish or a custom flow cell). b. Add the freshly prepared click reaction cocktail to the substrate, ensuring the entire surface is covered. c. Incubate for 2 hours at room temperature in a humidified chamber to prevent evaporation. d. After the incubation period, remove the reaction solution.
-
Washing: a. Rinse the substrate extensively with PBS to remove non-specifically bound peptide and reaction components. b. Follow with a rinse in DI water. c. Finally, rinse with ethanol and dry under a stream of nitrogen. d. The this compound-modified surface is now ready for characterization or use in cell culture experiments.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of a substrate with this compound via click chemistry.
This compound-Integrin Signaling Pathway
Caption: Signaling cascade initiated by the binding of surface-immobilized this compound to αvβ3 integrin.[6][7]
References
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Integrin | TargetMol [targetmol.com]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for LXW7 in Ischemic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of LXW7, a cyclic RGD peptide targeting integrin αvβ3, in preclinical studies of ischemic brain injury. The included protocols are based on established research and are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this compound.
Introduction to this compound
This compound (cGRGDdvc) is a novel, low molecular weight cyclic peptide that exhibits high efficacy and specificity in targeting the αvβ3 integrin.[1] Integrin αvβ3 is upregulated in ischemic brain lesions and plays a crucial role in post-stroke inflammatory processes and vascular permeability.[1] this compound has demonstrated neuroprotective effects in animal models of ischemic stroke by attenuating inflammation and reducing brain edema.[1] Its mechanism of action involves the inhibition of microglia activation and the subsequent release of pro-inflammatory cytokines.[1][2]
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism primarily centered on the inhibition of integrin αvβ3. This inhibition leads to the attenuation of downstream inflammatory signaling pathways.
Key mechanistic actions include:
-
Inhibition of Microglia Activation: this compound reduces the activation of microglia, the resident immune cells of the central nervous system, which play a pivotal role in post-ischemic inflammation.[1]
-
Reduction of Pro-inflammatory Cytokines: Treatment with this compound leads to a significant decrease in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the peri-ischemic brain tissue.[1]
-
Inhibition of VEGF-Mediated Vascular Permeability: this compound is suggested to inhibit vascular endothelial growth factor (VEGF)-mediated vascular permeability, which contributes to the reduction of brain edema following ischemic injury.[1]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are associated with the inhibition of the Akt/NF-κB and JNK/MAPK signaling pathways.[2] this compound has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of the inflammatory response.[2]
Signaling Pathway of this compound in Ischemic Brain Injury
Caption: this compound signaling in ischemic brain injury.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a rat model of middle cerebral artery occlusion (MCAO).
Table 1: Effect of this compound on Infarct Volume and Brain Water Content
| Group | Infarct Volume (%) | Brain Water Content (%) |
| Sham | N/A | Not specified |
| MCAO + PBS (Control) | Significantly higher than Sham | Significantly higher than Sham |
| MCAO + this compound (100 μg/kg) | Significantly lower than Control | Significantly lower than Control |
| Data presented as significantly different (P<0.05) based on ANOVA followed by Fisher's post hoc test.[1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Microglia Marker Expression
| Group | TNF-α Expression | IL-1β Expression | Iba1 Expression |
| Sham | Baseline | Baseline | Baseline |
| MCAO + PBS (Control) | Significantly higher than Sham | Significantly higher than Sham | Significantly higher than Sham |
| MCAO + this compound (100 μg/kg) | Significantly lower than Control | Significantly lower than Control | Lower than Control |
| Data presented as significantly different (P<0.05) based on ANOVA followed by Fisher's post hoc test.[1] |
Table 3: Effect of this compound on VEGF and P-Flk-1 Expression
| Group | VEGF Expression | p-Flk-1 Expression |
| Sham | Baseline | Baseline |
| MCAO + PBS (Control) | Significantly elevated | Markedly elevated |
| MCAO + this compound | Lower than Control | Markedly reduced |
| Data presented as significantly different (P<0.05) based on ANOVA followed by Fisher's post hoc test.[2] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the efficacy of this compound in a rat model of ischemic brain injury.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Sprague-Dawley rats (250–280 g)
-
Anesthesia (e.g., chloral hydrate or isoflurane)
-
Heating pad
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Phosphate-buffered saline (PBS)
-
This compound solution (100 μg/kg)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
-
Administer this compound (100 μg/kg) or an equivalent volume of PBS intravenously immediately after reperfusion.
-
Suture the incision and allow the animal to recover.
-
Sham-operated rats undergo the same surgical procedure without the insertion of the suture.
Neurological Deficit Scoring
This protocol is for the behavioral assessment of neurological deficits following MCAO.
Procedure:
-
At 24 hours post-MCAO, evaluate the neurological function of the rats using a 5-point scoring system (e.g., Zea Longa score):
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking with a depressed level of consciousness.
-
Infarct Volume and Brain Water Content Measurement
This protocol details the assessment of brain injury and edema.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Phosphate buffer
-
Brain matrix slicer
Procedure for Infarct Volume:
-
At 24 hours post-MCAO, euthanize the rats and remove the brains.
-
Slice the brain into 2 mm coronal sections using a brain matrix slicer.
-
Immerse the sections in a 2% TTC solution in phosphate buffer at 37°C for 30 minutes in the dark.
-
Capture images of the stained sections. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct area in each slice using image analysis software and calculate the total infarct volume.
Procedure for Brain Water Content:
-
At 24 hours post-MCAO, euthanize the rats and remove the brains.
-
Separate the ischemic and non-ischemic hemispheres.
-
Immediately weigh the tissue to obtain the wet weight.
-
Dry the tissue in an oven at 100°C for 24 hours to obtain the dry weight.
-
Calculate the brain water content using the formula: (wet weight - dry weight) / wet weight × 100%.
Western Blot Analysis
This protocol is for quantifying the protein expression of inflammatory markers.
Materials:
-
Peri-ischemic brain tissue
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-TNF-α, anti-IL-1β, anti-Iba1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Homogenize the peri-ischemic brain tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system and quantify the band intensity relative to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines in the brain tissue.
Materials:
-
Peri-ischemic brain tissue homogenates
-
ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Prepare brain tissue homogenates as per the Western Blot protocol.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the commercial kits.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Immunofluorescence Staining
This protocol is for the visualization and co-localization of inflammatory markers in brain tissue.
Materials:
-
Brain sections (cryo- or paraffin-embedded)
-
Blocking solution (e.g., PBS with serum and Triton X-100)
-
Primary antibodies (e.g., anti-Iba1, anti-TNF-α, anti-IL-1β)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 555)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Prepare brain sections and perform antigen retrieval if necessary.
-
Permeabilize and block the sections with blocking solution.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with mounting medium and visualize them using a confocal microscope.
Experimental Workflow for a Preclinical Study of this compound
Caption: Workflow for evaluating this compound in a rat MCAO model.
References
Application Notes and Protocols: Experimental Use of LXW7 in a Porcine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXW7 is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) motif that acts as a potent and specific inhibitor of αvβ3 integrin.[1][2] Integrin αvβ3 is a key receptor involved in angiogenesis, the process of new blood vessel formation, and is often overexpressed on activated endothelial cells and some tumor cells. By targeting this integrin, this compound has demonstrated potential in modulating angiogenesis and inflammatory responses.[1][3] Preclinical studies in rodent models have shown its efficacy in ameliorating cerebral ischemia and promoting tissue regeneration.[3][4] This document provides detailed application notes and protocols for the proposed experimental use of this compound in a porcine model, a translational model often used in cardiovascular and vascular biology research due to its anatomical and physiological similarities to humans.
Mechanism of Action
This compound selectively binds to αvβ3 integrin, inhibiting its interaction with extracellular matrix (ECM) proteins. This inhibition triggers a downstream signaling cascade that includes increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[1][5][6] This signaling ultimately influences endothelial cell proliferation, migration, and survival.
Signaling Pathway of this compound
Caption: this compound inhibits αvβ3 integrin, leading to VEGFR-2 and ERK1/2 activation.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound based on in vitro studies.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.68 µM | K562/αvβ3+ | [1][7] |
| Kd | 76 ± 10 nM | αvβ3 integrin | [1] |
Experimental Protocols
These protocols are designed as a starting point for in vivo studies of this compound in a porcine model. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animal Model
-
Species: Domestic pig (Sus scrofa domesticus)
-
Age/Weight: 3-4 months / 30-40 kg
-
Health Status: Healthy, certified from a licensed vendor. Acclimatize animals for at least 7 days before the experiment.
Preparation of this compound Solution for Injection
-
Reconstitution: Reconstitute lyophilized this compound powder in sterile, pyrogen-free saline (0.9% NaCl) to a final concentration of 1 mg/mL.
-
Formulation: For intravenous administration, further dilute the stock solution in sterile saline to the desired final concentration for injection. Ensure the final solution is clear and free of particulates.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. The diluted solution for injection should be prepared fresh on the day of the experiment.
Intravenous Administration of this compound
This protocol outlines the procedure for a single bolus intravenous injection.
-
Anesthesia: Anesthetize the pig using an appropriate and approved protocol (e.g., a combination of ketamine and xylazine for induction, followed by isoflurane for maintenance).
-
Catheterization: Aseptically place a catheter into a suitable peripheral vein, such as the auricular (ear) vein.
-
Administration: Slowly administer the prepared this compound solution through the catheter over a period of 1-2 minutes. The recommended starting dose, extrapolated from rodent studies, is in the range of 100-500 µg/kg.
-
Flushing: Flush the catheter with sterile saline to ensure the complete delivery of the dose.
-
Monitoring: Monitor the animal's vital signs (heart rate, respiratory rate, temperature) throughout the procedure and during the recovery period.
Experimental Workflow for a Porcine Model of Angiogenesis
This workflow is a proposed model to study the pro-angiogenic effects of this compound.
Caption: Proposed workflow for evaluating this compound in a porcine angiogenesis model.
Assessment of Angiogenesis
-
In Vivo Imaging: Utilize techniques such as Laser Doppler imaging or indocyanine green (ICG) angiography to non-invasively assess blood perfusion in the region of interest at multiple time points post-treatment.
-
Histological Analysis: At the study endpoint, euthanize the animal and harvest the tissue of interest. Perform histological staining (e.g., Hematoxylin and Eosin) and immunohistochemistry for markers of endothelial cells (e.g., CD31) and smooth muscle cells (e.g., α-SMA) to quantify vessel density and maturation.
-
Molecular Analysis: Perform Western blot or ELISA on tissue lysates to quantify the expression and phosphorylation status of key proteins in the this compound signaling pathway, including VEGFR-2 and ERK1/2.
Safety and Toxicology
Preliminary studies have not indicated significant toxicity for this compound. However, as with any experimental compound, it is crucial to monitor for any adverse effects. In a porcine model, this should include regular monitoring of blood chemistry and hematology, as well as gross and histopathological examination of major organs at the study endpoint.
Conclusion
These application notes and protocols provide a framework for the initial investigation of this compound in a porcine model. The provided methodologies are based on the known mechanism of action of this compound and standard practices in large animal research. Researchers should adapt these protocols as needed based on their specific experimental objectives and institutional guidelines. The use of a translational porcine model will be critical in evaluating the potential clinical utility of this compound for applications in regenerative medicine and diseases with an angiogenic component.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of animal models for the imaging and quantification of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | Integrin | TargetMol [targetmol.com]
Application Notes and Protocols for LXW7 in Enhancing Endothelial Scaffold Coverage
Introduction
Endothelialization of biomaterial scaffolds is a critical factor in the success of tissue-engineered constructs and medical implants. Rapid and stable endothelial coverage promotes vascularization, reduces thrombosis, and improves the overall integration of the implant with host tissue. LXW7, a cyclic octapeptide (cGRGDdvc), has been identified as a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2][3] Unlike traditional RGD peptides, this compound exhibits higher binding affinity and specificity to αvβ3 integrin over other integrins like αIIbβ3, which is found on platelets.[1] This specificity makes this compound an excellent candidate for modifying biomaterial surfaces to enhance endothelial cell attachment, proliferation, and coverage while minimizing undesirable inflammatory responses and platelet adhesion.[1] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action
This compound is a disulfide cyclic octa-peptide that includes unnatural amino acids, enhancing its stability and resistance to proteolysis compared to linear peptides.[2][3] Its primary mechanism of action is through its high-affinity binding to αvβ3 integrin on the surface of endothelial cells.[1] This interaction initiates a signaling cascade that promotes cell adhesion, proliferation, and survival. Specifically, the binding of this compound to αvβ3 integrin has been shown to activate the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and the downstream Mitogen-Activated Protein Kinase (MAPK) ERK1/2 pathway.[1][2][3] This signaling cascade is crucial for promoting the enhanced biological functions of endothelial cells observed on this compound-modified surfaces.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on endothelial cell functions as reported in the literature.
Table 1: Endothelial Cell Attachment on this compound-Modified Surfaces
| Surface Treatment | Attached Cell Count (cells/mm²) | Fold Increase vs. Control | Reference |
|---|---|---|---|
| Untreated Collagen | ~100 | 1.0 | [4] |
| (SILY)₂-LXW7 Treated Collagen | ~250 | 2.5 | [4] |
| SILY-(this compound)₂ Treated Collagen | ~400 | 4.0 |[4] |
Table 2: Endothelial Cell Proliferation on this compound-Modified Surfaces
| Surface Treatment | Relative Cell Viability (CCK-8 Assay) at Day 5 | Fold Increase vs. Control | Reference |
|---|---|---|---|
| D-biotin (Control) | ~1.0 | 1.0 | [5] |
| this compound-biotin | ~1.5 | 1.5 |[5] |
Experimental Protocols
Herein are detailed protocols for the preparation of this compound-modified scaffolds and the assessment of endothelial cell response.
Protocol 1: Coating of Scaffolds with this compound
This protocol describes the immobilization of this compound onto a scaffold surface. Two common methods are presented: avidin-biotin interaction and covalent conjugation using Click chemistry.[1]
-
Method A: Avidin-Biotin Coating
-
Prepare a solution of 20 µg/mL Avidin in Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Incubate the scaffold with the Avidin solution for 1 hour at 37°C.
-
Wash the scaffold three times with DPBS to remove unbound Avidin.
-
Prepare a 2 µM solution of biotinylated this compound (this compound-bio) in DPBS.
-
Incubate the Avidin-coated scaffold with the this compound-bio solution for 1 hour at room temperature.
-
Wash the scaffold three times with DPBS to remove unbound this compound-bio.
-
Block any remaining non-specific binding sites by incubating the scaffold with 1% Bovine Serum Albumin (BSA) in DPBS for 1 hour at room temperature.
-
Wash the scaffold three times with DPBS before cell seeding.
-
-
Method B: Covalent Conjugation to Collagen Scaffolds [6]
-
Synthesize or obtain a collagen-binding peptide (e.g., SILY) conjugated to this compound (e.g., SILY-(this compound)₂).
-
Prepare a 100 ng/mL solution of collagen type I in PBS and coat the scaffold surface for 1 hour at 37°C.
-
Wash the collagen-coated scaffold three times with PBS.
-
Prepare a 20 µM solution of the SILY-(this compound)₂ conjugate in PBS.
-
Incubate the collagen-coated scaffold with the SILY-(this compound)₂ solution for 1 hour at room temperature.
-
Wash the scaffold three times with PBS to remove the unbound conjugate.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the scaffold three times with PBS prior to cell seeding.
-
Protocol 2: Endothelial Cell Adhesion Assay [4][6]
This protocol is designed to quantify the attachment of endothelial cells to this compound-modified scaffolds.
-
Prepare this compound-modified and control scaffolds in a 24-well plate as described in Protocol 1.
-
Harvest endothelial cells (e.g., HUVECs, HCAECs) and resuspend them in appropriate growth medium.
-
Seed 5 x 10³ endothelial cells onto each scaffold.
-
Incubate the plate for 5-20 minutes at 37°C in a 5% CO₂ incubator.
-
Gently wash the scaffolds three times with DPBS to remove non-adherent cells.
-
Fix the adherent cells with 10% formalin for 20 minutes at room temperature.
-
Wash the scaffolds with DPBS.
-
Stain the cell nuclei with 4',6-diamidino-2-phenylindole (DAPI).
-
Visualize the scaffolds using fluorescence microscopy and count the number of adherent cells in multiple fields of view to determine the average cell density.
Protocol 3: Endothelial Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of endothelial cells on a scaffold.
-
Prepare this compound-modified and control scaffolds in a 96-well plate.
-
Seed 1.5 x 10³ endothelial cells onto each scaffold.
-
Culture the cells for a desired period (e.g., 1, 3, and 5 days).
-
At each time point, perform a cell viability assay, such as the CCK-8 or MTS assay, according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the absorbance values to the day 1 reading to determine the fold change in cell proliferation.
Conclusion
This compound presents a promising strategy for enhancing the endothelialization of biomaterial scaffolds. Its high affinity and specificity for αvβ3 integrin on endothelial cells, coupled with its ability to activate pro-proliferative signaling pathways, make it a valuable tool for tissue engineering and regenerative medicine. The protocols outlined in these application notes provide a framework for researchers to investigate and apply this compound in their specific research contexts. Further optimization of this compound concentration, scaffold material, and cell type may be necessary to achieve the desired biological outcome.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
Application Notes: LXW7 in Regenerative Medicine
Introduction
LXW7 is a cyclic octapeptide (cGRGDdvc) identified through one-bead one-compound (OBOC) combinatorial technology as a potent and specific ligand for αvβ3 integrin.[1][2][3] Integrins are crucial cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in tissue regeneration. This compound's unique structure, which includes unnatural amino acids, confers higher stability and resistance to proteolysis compared to conventional linear RGD peptides.[1][2][4] Its high specificity for αvβ3 integrin, which is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs), makes it a powerful tool for promoting vascularization—a critical step in the regeneration of most tissues.[1][5] These notes detail the mechanism, applications, and protocols for utilizing this compound in regenerative medicine research.
Mechanism of Action
This compound exerts its pro-angiogenic effects by binding to αvβ3 integrin on endothelial cells, which triggers a specific intracellular signaling cascade. This binding leads to the activation of αvβ3 integrin, which in turn enhances the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at the Tyr1175 site.[1] This cross-activation of VEGFR2 initiates downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the activation of ERK1/2.[1][2][4] The culmination of this pathway is the promotion of key cellular functions necessary for vascularization, including enhanced EC proliferation, survival, and migration.[1][6]
Core Applications & Quantitative Data
This compound's ability to specifically target and stimulate endothelial cells has led to its successful application in several key areas of regenerative medicine.
-
Biomaterial Functionalization : this compound can be conjugated to the surface of various biomaterial scaffolds (e.g., PLLA/PCL, collagen) to enhance their bioactivity.[1][6] This modification significantly improves the recruitment, attachment, and proliferation of endothelial cells, leading to superior endothelialization and vascularization of tissue-engineered constructs.[1][2]
-
Injectable Hydrogels for Cell Delivery : Incorporating this compound into injectable hydrogels creates a supportive microenvironment for transplanted endothelial cells.[3][6] This "functionalized" hydrogel improves the survival, engraftment, and subsequent formation of vascular networks by the delivered cells, which is critical for treating ischemic conditions.[3][6]
-
Accelerated Wound Healing : In preclinical models of ischemic wounds, such as those in diabetic animals, this compound-functionalized scaffolds have been shown to significantly promote neovascularization.[7] This enhanced blood vessel formation accelerates the wound healing process, improves tissue regeneration, and increases the survival of transplanted cells within the wound bed.[7]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Binding Affinity and Specificity
| Parameter | Value | Target | Notes |
|---|---|---|---|
| IC₅₀ | 0.68 ± 0.08 μM | αvβ3 Integrin | Demonstrates high-affinity binding.[1][8] |
| Kd | 76 ± 10 nM | αvβ3 Integrin | Confirms strong binding affinity.[1][8] |
| Cell Specificity | High | EPCs / ECs | Shows significantly stronger binding to endothelial lineage cells compared to platelets and THP-1 monocytes.[1][4] |
Table 2: Functional Efficacy in Wound Healing
| Treatment Group (Diabetic Rat Model) | Wound Closure Rate (Day 14) | Notes |
|---|---|---|
| SIS Scaffold + EPCs | 34.8 ± 0.05% | Baseline healing with cells on a standard scaffold.[7] |
| SIS/LXW7-DS-SILY + EPCs | 61.6 ± 0.05% | This compound-functionalized scaffold significantly enhances healing rate.[7] |
| SIS/DS-SILY + EPCs | 43.5 ± 0.05% | Control scaffold without this compound shows intermediate healing.[7] |
Experimental Protocols
Protocol 1: On-Bead Assay for Cell Binding Specificity
This protocol is used to visually and quantitatively assess the binding specificity of this compound to a target cell type (e.g., EPCs) versus a negative control cell type (e.g., THP-1 monocytes).[5]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LXW7 Functionalization of Extracellular Matrix Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of extracellular matrix (ECM) scaffolds with the cyclic peptide LXW7 presents a promising strategy for enhancing tissue regeneration, particularly in ischemic conditions such as diabetic wounds. This compound is a potent and specific ligand for integrin αvβ3, a receptor highly expressed on endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2][3] By incorporating this compound into ECM scaffolds, it is possible to recruit and retain these key angiogenic cell types, thereby promoting neovascularization and accelerating healing.[4][5][6]
These application notes provide an overview of the this compound functionalization technology, summarize key quantitative data, and offer detailed protocols for the preparation and evaluation of this compound-functionalized scaffolds.
Principle of Action
This compound is a disulfide cyclic octapeptide (cGRGDdvc) that was identified using one-bead one-compound (OBOC) combinatorial library technology.[2][3] Its high affinity and specificity for integrin αvβ3 on EPCs and ECs trigger downstream signaling pathways that promote cell adhesion, proliferation, and survival.[1][2] Specifically, the binding of this compound to integrin αvβ3 leads to the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Mitogen-Activated Protein Kinase (MAPK) ERK1/2 pathway, crucial for angiogenesis.[2][3][7]
To immobilize this compound onto ECM scaffolds, a common strategy involves its conjugation to a collagen-binding molecule. One such approach utilizes a multi-functional molecule composed of this compound, a collagen-binding peptide (SILY), and a dermatan sulfate (DS) backbone (this compound-DS-SILY).[4][5][6] This allows for the stable integration of this compound into collagen-rich scaffolds, such as small intestinal submucosa (SIS).[4]
Key Applications
-
Diabetic Wound Healing: this compound-functionalized ECM scaffolds have been shown to significantly improve the healing of ischemic wounds in diabetic models by enhancing neovascularization and collagen deposition.[4][5][6]
-
Tissue Engineering: The ability of this compound to promote endothelialization makes it a valuable tool for engineering vascularized tissues and improving the integration of biomedical implants.[2][3]
-
Cell Delivery: this compound-modified hydrogels can serve as effective delivery vehicles for endothelial cells, improving their engraftment and survival in vivo.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound functionalization on various cellular responses as reported in preclinical studies.
Table 1: Effect of this compound on Endothelial Progenitor Cell (EPC) Attachment
| Surface/Scaffold | Cell Type | Outcome | Reference |
| This compound-treated surface | ZDF-EPCs | Increased cell attachment compared to unmodified surfaces. | [4] |
| This compound-DS-SILY modified SIS | ZDF-EPCs | Attracted more cells than unmodified SIS surfaces. | [4] |
| SILY-(this compound)₂ treated collagen | ECFCs | Supported more cell attachment compared to (SILY)₂-LXW7 treated surfaces. | [8] |
ZDF-EPCs: Zucker Diabetic Fatty rat-derived Endothelial Progenitor Cells; SIS: Small Intestinal Submucosa; ECFCs: Endothelial Colony-Forming Cells.
Table 2: Effect of this compound on Endothelial Progenitor Cell (EPC) Growth and Survival
| Surface/Scaffold | Cell Type | Assay | Outcome | Reference |
| This compound-biotin treated surface | ZDF-EPCs | CCK-8 assay | Significantly promoted cell growth after 48 hours compared to control. | [4] |
| SIS/LXW7-DS-SILY | ZDF-EPCs | CCK-8 assay | Promoted cell growth compared to SIS/DS-SILY and SIS alone. | [4] |
| SIS/LXW7-DS-SILY/EPCs | Td-Tomato/luciferin-labeled ZDF-EPCs | IVIS imaging | Significantly higher bioluminescence signal at days 1, 3, and 7, indicating improved cell retention. | [4] |
| This compound-modified collagen hydrogel | ECFCs | Metabolic activity assay | Significantly improved cell proliferation over 5 days. | [8][9] |
| This compound-modified collagen hydrogel | ECFCs | Survival assay (hypoxia) | Significantly higher number of surviving cells after 5 days compared to untreated hydrogel. | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound-DS-SILY Conjugate
This protocol describes the synthesis of the bifunctional ligand used to functionalize collagen-based scaffolds.[4][5]
Materials:
-
This compound peptide
-
Collagen-binding peptide (SILY)
-
Dermatan sulfate (DS)
-
Conjugation reagents (e.g., EDC, Sulfo-NHS)
-
Purification system (e.g., FPLC with a C18 column)
-
MALDI-TOF mass spectrometer
Procedure:
-
Cyclization of this compound: If not already cyclized, oxidize the cysteine residues of the linear this compound peptide to form a disulfide bond. This can be achieved using an oxidizing resin according to the manufacturer's protocol.
-
Peptide Purification: Purify the cyclized this compound and the SILY peptide using a preparative C18 HPLC column with an acetonitrile gradient. Confirm the purity and identity of the peptides by MALDI-TOF mass spectrometry.
-
Conjugation to Dermatan Sulfate:
-
Activate the carboxyl groups on the dermatan sulfate backbone using EDC and Sulfo-NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add the purified this compound and SILY peptides to the activated DS solution. The molar ratio of peptides to DS can be optimized for desired functionality.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle mixing.
-
-
Purification of the Conjugate: Purify the resulting this compound-DS-SILY conjugate from unreacted components using dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the concentration of the final product using appropriate analytical techniques (e.g., NMR, amino acid analysis).
Protocol 2: Functionalization of ECM Scaffolds
This protocol details the method for immobilizing the this compound-DS-SILY conjugate onto a collagen-rich ECM scaffold, such as porcine small intestinal submucosa (SIS).[4]
Materials:
-
ECM scaffold (e.g., decellularized SIS)
-
This compound-DS-SILY conjugate solution
-
Phosphate-buffered saline (PBS)
-
Sterile water
Procedure:
-
Scaffold Preparation: Rehydrate the lyophilized ECM scaffold in sterile water or PBS according to the manufacturer's instructions. Cut the scaffold into desired dimensions for the specific application.
-
Incubation with Conjugate: Immerse the rehydrated scaffold in a solution of this compound-DS-SILY at a predetermined concentration (e.g., 100 µg/mL in PBS).
-
Binding Reaction: Incubate the scaffold in the conjugate solution for a sufficient period (e.g., overnight at 4°C) with gentle agitation to allow for the binding of the SILY peptide to the collagen within the scaffold.
-
Washing: After incubation, wash the functionalized scaffold thoroughly with sterile PBS to remove any unbound conjugate. Typically, perform three washes of 5-10 minutes each.
-
Sterilization (if required): If the functionalization process was not performed under aseptic conditions, the final scaffold may need to be sterilized using methods compatible with biological materials, such as ethylene oxide or gamma irradiation.
Protocol 3: In Vitro Cell Attachment Assay
This protocol is used to evaluate the ability of this compound-functionalized scaffolds to promote the attachment of EPCs or ECs.[4][8]
Materials:
-
This compound-functionalized and control (unmodified) ECM scaffolds
-
EPCs or ECs (e.g., ZDF-EPCs, HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Fluorescent cell stain (e.g., Calcein-AM) or a cell counting kit (e.g., CCK-8)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Place the functionalized and control scaffolds in a multi-well plate. Seed a known number of cells (e.g., 5 x 10⁴ cells/scaffold) onto each scaffold.
-
Incubation: Allow the cells to attach for a short period (e.g., 20-30 minutes) at 37°C in a CO₂ incubator.
-
Washing: Gently wash each scaffold with PBS to remove non-adherent cells.
-
Quantification:
-
Fluorescence Imaging: If using a fluorescent stain, incubate the scaffolds with the stain according to the manufacturer's protocol. Capture images using a fluorescence microscope and count the number of attached cells.
-
Cell Counting Kit: If using a colorimetric assay like CCK-8, add the reagent to each well and incubate as per the protocol. Measure the absorbance using a plate reader to quantify the number of viable attached cells.
-
-
Data Analysis: Compare the number of attached cells on the this compound-functionalized scaffolds to the control scaffolds. Statistical analysis (e.g., t-test) should be performed to determine significance.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The binding of this compound to integrin αvβ3 on endothelial cells initiates a signaling cascade that promotes cell proliferation and survival.
Caption: this compound binding to integrin αvβ3 activates VEGFR-2 and ERK1/2 signaling.
Experimental Workflow for Scaffold Functionalization and Evaluation
This diagram outlines the key steps involved in creating and testing this compound-functionalized ECM scaffolds.
Caption: Workflow for synthesis, functionalization, and evaluation of scaffolds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 9. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LXW7 Technical Support Center: Improving Solubility for In Vitro Assays
Welcome to the technical support center for LXW7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges during in vitro experiments involving the integrin αvβ3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) sequence that acts as a potent and specific inhibitor of integrin αvβ3.[1][2] It demonstrates a high binding affinity for αvβ3 integrin with an IC50 of 0.68 μM.[1][3] this compound's mechanism of action involves targeting integrin αvβ3, which can lead to increased phosphorylation of VEGFR-2 and activation of the ERK1/2 signaling pathway, and it has shown anti-inflammatory effects.[1][4]
Q2: I am experiencing issues with this compound solubility. What is the recommended starting solvent?
A2: Due to its peptide nature, the recommended approach for dissolving this compound is sequential. Start with water as the primary solvent. If solubility issues persist, a 10%-30% acetic acid solution can be attempted. For highly insoluble batches, a minimal amount of Dimethyl sulfoxide (DMSO) can be used as a last resort.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: High concentrations of DMSO can be toxic to cells.[5] It is a common practice to keep the final concentration of DMSO in your cell culture medium at or below 0.1% (v/v) to minimize cytotoxic effects.[6] However, the tolerance can be cell-line specific, with some cells tolerating up to 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.[6]
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue for hydrophobic compounds. To prevent precipitation, avoid adding the concentrated DMSO stock solution directly into the aqueous medium. Instead, perform serial dilutions of your stock solution in DMSO first to lower the concentration. Then, add the final, more diluted DMSO solution to your culture medium while gently agitating to ensure rapid and even mixing.[6]
Troubleshooting Guide
If you are encountering solubility problems with this compound, follow this systematic troubleshooting workflow.
Quantitative Data on Solvents
When preparing stock solutions and working dilutions, it's essential to be aware of the properties of the solvents used. The following table summarizes key information for common solvents used in in vitro assays.
| Solvent | Type | Typical Final Conc. in Assay | Notes |
| Water / PBS | Aqueous Buffer | N/A | Ideal solvent for peptides; always the first choice. |
| DMSO | Aprotic Polar | < 0.1% - 0.5% | Can be cytotoxic at higher concentrations.[5][7] Use anhydrous grade to prevent compound degradation. |
| Ethanol | Protic Polar | < 0.5% | Can have biological effects on cells.[7] |
| PEG 400 | Polymer | Variable | Generally low toxicity and can significantly increase solubility.[8][9] |
| Methanol | Protic Polar | < 0.1% | Can inhibit certain enzymes like aldehyde oxidase.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound, which can then be used for serial dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Gently tap the vial to ensure all powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.
-
Add the calculated volume of anhydrous, sterile DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming up to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Solubility Assessment
This protocol helps determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A panel of solvents (e.g., Water, PBS, 10% Acetic Acid, DMSO, Ethanol)
-
Small, clear glass vials
-
Vortex mixer
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial vigorously for 2-3 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the solid is fully dissolved, the solubility is at least 10 mg/mL. You can add more this compound to determine the saturation point.
-
If the solid is not fully dissolved, incrementally add more solvent (e.g., in 100 µL steps), vortexing after each addition, until the solid dissolves completely.
-
Record the total volume of solvent used to dissolve the initial mass of this compound to calculate the solubility in mg/mL or molarity.
-
Repeat steps 2-7 for each solvent to be tested.
This compound Signaling Pathway
This compound primarily functions by targeting the αvβ3 integrin, which is highly expressed on endothelial cells.[4] This interaction can influence downstream signaling cascades, notably the VEGFR-2 pathway, which is critical for angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpbr.in [ijpbr.in]
common issues with LXW7 peptide synthesis
Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to solid-phase peptide synthesis (SPPS).
Disclaimer: The peptide "LXW7" mentioned in the prompt is treated as a representative example of a potentially challenging peptide sequence, as specific synthesis data for this exact peptide is not widely available. The principles and troubleshooting steps outlined here are broadly applicable to a wide range of peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield and purity in peptide synthesis?
Low yield and purity are often the result of several underlying issues that can occur during the synthesis cycles. The most common culprits include:
-
Incomplete Coupling Reactions: The incoming amino acid fails to couple completely to the growing peptide chain, leading to deletion sequences.[1]
-
Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) is not fully removed, preventing the next amino acid from being added and resulting in truncated sequences.[2]
-
Peptide Aggregation: The growing peptide chains interact with each other on the solid support, hindering reagent access and leading to incomplete coupling and deprotection.[3] This is particularly common with hydrophobic sequences.[4]
-
Side Reactions: Undesirable chemical modifications of the peptide chain or amino acid side chains can occur, leading to impurities.[5]
-
Premature Cleavage: The peptide chain is prematurely cleaved from the resin during synthesis, although this is less common with standard chemistries.
Q2: How can I identify and troubleshoot peptide aggregation?
Peptide aggregation is a major obstacle, especially for hydrophobic sequences or those prone to forming secondary structures like β-sheets.[3]
Identification:
-
Visual Cues: The resin beads may clump together or fail to swell properly.[3]
-
Poor Reaction Kinetics: Incomplete coupling and deprotection, even with extended reaction times.
-
Monitoring Tests: A positive Kaiser test after a coupling step indicates free amines, suggesting incomplete coupling likely due to aggregation.[6]
Troubleshooting Strategies:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[7] Dimethyl sulfoxide (DMSO) can also be a powerful dissociating solvent.
-
Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt secondary structures.
-
Specialized Reagents:
-
Pseudoproline Dipeptides: Incorporating these dipeptides at specific points in the sequence can disrupt aggregation.[3]
-
Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can prevent interchain hydrogen bonding.
-
-
Microwave-Assisted Synthesis: Microwave energy can help to reduce aggregation and improve reaction kinetics.
Q3: My Fmoc deprotection seems incomplete. What should I do?
Incomplete Fmoc deprotection is a common issue, often linked to peptide aggregation.[2]
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment.
-
Change Deprotection Reagent: For stubborn Fmoc groups, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine.[2] However, DBU should be used with caution as it can promote aspartimide formation.[2]
-
Monitor Deprotection: Use UV-Vis spectrophotometry to monitor the release of the dibenzofulvene-piperidine adduct at around 301 nm. This provides a quantitative measure of Fmoc removal.[8][9]
Q4: What are common side reactions for tryptophan-containing peptides and how can they be minimized?
Tryptophan's indole side chain is susceptible to oxidation and alkylation, especially during the final acidic cleavage step.[10]
Common Side Reactions:
-
Oxidation: The indole ring can be oxidized.
-
Alkylation: Cationic species generated during the cleavage of other protecting groups can alkylate the indole ring.[10]
Minimization Strategies:
-
Use of Scavengers: A cleavage cocktail containing scavengers is essential. Reagent K (TFA/phenol/water/thioanisole/EDT) is a common choice for peptides with sensitive residues like tryptophan.[11][12]
-
Indole Protection: Using a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) can offer additional protection during synthesis and cleavage.
-
Minimize Cleavage Time: Limit the exposure of the peptide to the strong acid cleavage cocktail to the minimum time required for complete cleavage and deprotection.[12]
Troubleshooting Guides
Guide 1: Low Yield/Purity Troubleshooting Workflow
If your final peptide product has low yield or purity as determined by HPLC and mass spectrometry, follow this systematic troubleshooting workflow.
Caption: A workflow for diagnosing and resolving common causes of low peptide yield and purity.
Guide 2: Addressing On-Resin Aggregation
This guide provides a decision-making framework for tackling peptide aggregation during synthesis.
Caption: A decision tree for selecting strategies to overcome peptide aggregation.
Quantitative Data Summary
Disclaimer: The following data is compiled from various sources. Direct comparison may be limited as experimental conditions (e.g., peptide sequence, temperature, reagents) can vary between studies.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Relative Coupling Efficiency | Propensity for Racemization | Key Advantages & Disadvantages |
| HBTU/TBTU | High | Low | Widely used, efficient. Can cause guanidinylation of the N-terminal amine.[13] |
| HATU | Very High | Very Low | Highly efficient, especially for hindered couplings.[14] More expensive. |
| HCTU | Very High | Low | Similar efficiency to HATU, often more cost-effective.[15] |
| PyBOP | High | Low | Good for manual and automated synthesis. |
| DIC/HOBt | Good | Low (with HOBt) | Cost-effective. Produces insoluble DCU byproduct (with DCC).[14] |
| COMU | Very High | Very Low | High efficiency, safer (non-explosive byproducts), good solubility.[14] |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v or w/v) | Target Residues / Use Case |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General-purpose for peptides with sensitive residues (Trp, Cys, Met, Tyr).[11][12] |
| TFA/TIS/H₂O | TFA/triisopropylsilane/water (95:2.5:2.5) | For peptides without highly sensitive residues. TIS is a good scavenger for Trt groups. |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Recommended for peptides containing Arg(Pmc/Pbf) and Trp.[10] |
| "Odorless" Cocktail | TFA/TIS/DTT/water (88:2:5:5) | Uses DTT to replace more pungent thiols. |
Experimental Protocols
Protocol 1: Kaiser Test (for Free Primary Amines)
This qualitative test is used to check for the completion of a coupling reaction.[16][17]
Reagents:
-
Solution A: 0.5 mL of 0.01 M KCN in 24.5 mL of pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 20 g of phenol in 10 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (1-2 mg) and place them in a small glass test tube.[8]
-
Add 1-2 drops of each Solution A, B, and C to the test tube.[17]
-
Observe the color of the beads and the solution.
Interpretation of Results: [6]
-
Intense Blue/Purple: Positive result. Free primary amines are present (incomplete coupling).
-
Yellow/Colorless: Negative result. No free primary amines (complete coupling).
-
Red/Brown: Indicates an N-terminal proline (the test is less reliable for secondary amines).
Protocol 2: UV Monitoring of Fmoc Deprotection
This method provides a quantitative way to monitor the completion of the Fmoc deprotection step.[8][9]
Procedure:
-
Set a UV-Vis spectrophotometer to a wavelength of approximately 301 nm.
-
Collect the entire effluent from the piperidine deprotection step(s) in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute the solution to the mark with the deprotection solution (e.g., 20% piperidine in DMF).
-
Use the deprotection solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of the collected and diluted solution.
-
The concentration of the dibenzofulvene-piperidine adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of approximately 7800 M⁻¹cm⁻¹.
Protocol 3: Test Cleavage
A small-scale cleavage is recommended to check the quality of the synthesized peptide before committing the entire batch.[8]
Procedure:
-
Take a small amount of the dried peptide-resin (e.g., 2-5 mg) and place it in a microcentrifuge tube.
-
Prepare the appropriate cleavage cocktail (e.g., 200-300 µL of Reagent K) based on the peptide sequence.
-
Add the cleavage cocktail to the resin and let it stand at room temperature for 2-3 hours, with occasional vortexing.
-
Filter the resin (e.g., using a small syringe with a filter) and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a larger volume of cold diethyl ether (e.g., 1.5 mL).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Air-dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry.
Protocol 4: Crude Peptide Analysis by HPLC
Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of the crude peptide product.[7][18]
Typical Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B is typically used. A common starting point is a gradient of 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (for Trp and Tyr residues).[18]
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a mixture of A and B.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide sample.
-
Run the gradient program.
-
Analyze the resulting chromatogram. The main peak should correspond to the full-length product. Other peaks represent impurities such as deletion or truncated sequences. The identity of the peaks should be confirmed by mass spectrometry.
Common Side Reactions in Peptide Synthesis
The following diagram illustrates some of the common side reactions that can occur during SPPS.
Caption: An overview of common side reactions affecting the peptide backbone and amino acid side chains.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 18. protocols.io [protocols.io]
Technical Support Center: Optimizing LXW7 Concentration for Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of LXW7 for cell proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is a cyclic peptide containing an Arg-Gly-Asp (RGD) motif that acts as a selective inhibitor of αvβ3 integrin.[1][2] It has a high binding affinity for αvβ3 integrin, with a reported half-maximal inhibitory concentration (IC50) of 0.68 μM.[1][3] this compound has been shown to promote the proliferation of endothelial cells (ECs) and endothelial progenitor cells (EPCs).[3][4][5] This pro-proliferative effect is attributed to its ability to activate αvβ3 integrin, leading to increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and subsequent activation of the downstream mitogen-activated protein kinase (MAPK/ERK1/2) signaling pathway.[3][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
Based on published studies, a starting concentration in the low micromolar range is recommended. Many in vitro experiments have successfully used this compound at a concentration of 1 µM .[5] However, the optimal concentration can vary depending on the cell type, cell density, and specific experimental conditions. It is always best to perform a dose-response experiment to determine the optimal concentration for your particular setup.
Q3: How should I prepare and store this compound stock solutions?
For detailed instructions on preparing and storing this compound, it is crucial to consult the manufacturer's product data sheet. As a general guideline for peptide-based reagents:
-
Reconstitution: Dissolve the lyophilized this compound powder in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM or 10 mM).
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use volumes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q4: Is this compound cytotoxic at high concentrations?
While the available literature primarily focuses on the pro-proliferative effects of this compound at concentrations around 1 µM, it is possible that higher concentrations could induce cytotoxicity or off-target effects. Therefore, it is essential to perform a cytotoxicity assay as part of your dose-response experiment.
Troubleshooting Guides
Issue 1: No observed effect on cell proliferation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal working concentration for your specific cell line. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Both sparse and overly confluent cultures can respond poorly to stimuli. |
| Insufficient Incubation Time | The pro-proliferative effects of this compound may not be apparent at early time points. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Low αvβ3 Integrin Expression | Verify the expression level of αvβ3 integrin in your cell line using techniques like flow cytometry or western blotting. This compound's effect is dependent on the presence of its target. |
| This compound Degradation | Ensure proper storage of this compound stock solutions to prevent degradation. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and reagents. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells across all wells. |
| Edge Effects | To minimize "edge effects" in multi-well plates, avoid using the outermost wells, or fill them with sterile PBS or culture medium. |
| Batch-to-Batch Variability of this compound | If you suspect variability between different lots of this compound, it is advisable to test each new batch to confirm its efficacy. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
Objective: To identify the concentration of this compound that yields the maximal pro-proliferative effect on a specific cell line.
Materials:
-
Cell line of interest (e.g., HUVECs, EPCs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CyQUANT®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) under standard cell culture conditions.
-
Cell Proliferation Assay: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell proliferation data against the this compound concentration to determine the optimal concentration.
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To determine if high concentrations of this compound are toxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, ensuring to include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as your proliferation experiments.
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Measure the signal and plot the cytotoxicity data against the this compound concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for αvβ3 integrin | 0.68 µM | [1][3] |
| Effective in vitro concentration | ~1 µM | [5] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin [escholarship.org]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: LXW7 and Integrin Binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the αvβ3 integrin antagonist, LXW7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which integrin does it primarily target?
This compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif. It is a high-affinity inhibitor developed to target integrin αvβ3 with high specificity.[1][2] It has been shown to bind strongly to αvβ3, weakly to αvβ5 and αIIbβ3 integrins, and has no significant binding to α5β1 integrin.[1][2]
Q2: What are the typical binding affinity values for this compound?
The binding affinity of this compound to αvβ3 integrin has been determined using various methods. These values are crucial for experimental design, particularly for determining appropriate concentration ranges in binding assays.
| Compound | Target Integrin | Assay Type | Binding Affinity |
| This compound | αvβ3 | Competitive Binding | IC50: 0.68 µM[2] |
| This compound | αvβ3 | Not Specified | Kd: 76 ± 10 nM[2][3] |
| LXW64 (analog) | αvβ3 | Competitive Binding | ~6.6-fold higher affinity than this compound[1] |
Q3: My this compound is not showing any binding to αvβ3 integrin. What is a primary checkpoint?
A critical factor for integrin-ligand interaction is the activation state of the integrin.[4] Integrins exist in low-affinity (bent), intermediate-affinity, and high-affinity (extended) conformations.[5][6] For robust binding of this compound, the αvβ3 integrin must be in an active, high-affinity state. This is often the first and most crucial parameter to verify.
Troubleshooting Guide for Low this compound Binding
This guide addresses specific issues encountered during this compound-integrin binding experiments in a question-and-answer format.
Category 1: No or Very Weak Binding Signal
Q: I am not detecting any binding signal in my cell-based assay. How can I ensure the integrin is active?
A: Integrin activation is dependent on several factors. Consider the following:
-
Divalent Cations: The presence of divalent cations is essential for integrin function.[7]
-
Use buffers containing manganese chloride (MnCl₂) (e.g., 1 mM) or magnesium chloride (MgCl₂) to induce a high-affinity conformation ("inside-out" activation).[5][8]
-
Avoid high concentrations of calcium chloride (CaCl₂), as it can stabilize a low-affinity state.[5] Chelating agents like EDTA will inhibit all binding.[7]
-
-
Cellular State: Ensure the cells used are healthy and not in a quiescent state. The cellular machinery, including proteins like talin, is required to activate integrins.[6]
-
Antibody Confirmation: Use a conformation-dependent antibody that specifically recognizes the activated form of αvβ3 to confirm that your experimental conditions are successfully inducing an active state.[9]
Q: Could the issue be with my this compound peptide or other reagents?
A: Yes, reagent integrity is critical.
-
Peptide Quality: Verify the purity and concentration of your this compound stock. If possible, confirm its integrity via mass spectrometry.
-
Buffer Composition: Check the pH and composition of your binding buffer. A standard buffer might contain 50mM Tris-HCl (pH 7.4), 100mM NaCl, and the necessary divalent cations.[8]
-
Blocking Agents: Ensure your blocking agent (e.g., BSA) is not interfering with the binding.
Category 2: High Background or Non-Specific Binding
Q: My assay shows high background signal, making it difficult to discern specific binding. What are the common causes?
A: High background can originate from several sources in both cell-based and cell-free assays.
-
Insufficient Blocking: In solid-phase assays (like ELISA), ensure plates are adequately blocked. Use a high-quality blocking agent like 1% BSA for at least one hour.[4][8]
-
Inadequate Washing: Increase the number and stringency of wash steps to remove unbound this compound.[10]
-
Hydrophobic Interactions: If using labeled this compound, the label itself might be binding non-specifically to the plate or cellular components. Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers.
-
Cellular Debris: In cell-based assays, ensure your cell suspension is free of dead cells and debris, which can non-specifically bind reagents.
Category 3: Poor Reproducibility
Q: I am observing significant variability between my experimental replicates. What should I check?
A: Poor reproducibility often points to inconsistencies in the experimental setup.
-
Time to Equilibrium: Ensure your incubation times are long enough for the binding reaction to reach equilibrium.[11][12] This may need to be determined empirically for your specific assay conditions.
-
Cell Passage Number & Density: In cell-based assays, use cells within a consistent and low passage number range.[13] Cell density should also be kept consistent across experiments, as it can affect receptor expression levels.
-
Temperature Fluctuations: Perform incubations at a consistent, controlled temperature. Binding kinetics are temperature-dependent.[10]
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound.
Experimental Protocols & Methodologies
Protocol 1: Competitive Cell-Based Binding Assay
This protocol is adapted from methodologies used to assess the binding of RGD-containing peptides to αvβ3-expressing cells.[1]
-
Cell Preparation:
-
Culture K562 cells stably transfected with αvβ3 integrin (K562/αvβ3+) in appropriate media.
-
Harvest cells and wash twice with a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl₂ and 0.1% BSA).
-
Resuspend cells to a final concentration of 2 x 10⁶ cells/mL.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of unlabeled this compound (the competitor).
-
Add 25 µL of a fixed, sub-saturating concentration of biotinylated this compound (the probe).
-
Incubate for 2-3 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Detection:
-
Wash the cells three times with cold binding buffer to remove unbound probe and competitor. Centrifuge at low speed between washes.
-
Resuspend the cell pellet in 100 µL of binding buffer containing a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-PE).
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells three times with cold binding buffer.
-
-
Analysis:
-
Resuspend the final cell pellet in 200 µL of buffer.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
The signal will be inversely proportional to the concentration of unlabeled this compound. Plot the signal versus the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: αvβ3 Integrin Blocking Experiment
This experiment confirms that the binding of this compound to cells is mediated by αvβ3 integrin.[14][15]
-
Cell Preparation: As described in Protocol 1.
-
Blocking Step:
-
Pre-incubate 1 x 10⁵ cells with a saturating concentration (e.g., 20 µg/mL) of a monoclonal anti-αvβ3 integrin antibody for 30 minutes on ice.
-
For the control sample, pre-incubate cells with an isotype control antibody or buffer alone.
-
-
This compound Binding:
-
Without washing, add a fixed concentration of labeled this compound (e.g., biotinylated or fluorescently tagged) to the cell suspension.
-
Incubate for 30-60 minutes on ice.
-
-
Detection & Analysis:
-
Wash cells three times with cold binding buffer.
-
If using biotinylated this compound, proceed with streptavidin staining as in Protocol 1.
-
Analyze by flow cytometry. A significant reduction in signal in the anti-αvβ3 antibody-treated sample compared to the control indicates specific binding via αvβ3.
-
Diagrams and Workflows
References
- 1. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Identifying Novel Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The mechanisms and dynamics of αvβ3 integrin clustering in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promega Corporation [promega.com]
- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 9. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 14. biorxiv.org [biorxiv.org]
- 15. escholarship.org [escholarship.org]
LXW7 Technical Support Center: Ensuring Stability in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing the αvβ3 integrin ligand LXW7, maintaining its integrity throughout long-term experiments is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable than other RGD peptides?
A1: this compound is an octamer disulfide cyclic peptide that incorporates unnatural amino acids flanking its core Arg-Gly-Asp (RGD) functional motif.[1][2] This cyclic structure and the presence of non-natural amino acids make it inherently more resistant to proteolytic degradation compared to linear peptides composed solely of natural amino acids.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is the first step in preventing degradation. Adherence to recommended storage temperatures is critical for maintaining the long-term stability of this compound. For detailed storage information, please refer to the table below.
Q3: Can I expect this compound to be stable in cell culture media for extended periods?
A3: While this compound is designed for enhanced stability, long-term incubation in cell culture media, which contains various proteases and other enzymes secreted by cells, can still lead to degradation over time. For experiments lasting several days or weeks, it is advisable to replenish this compound in the media at regular intervals. The optimal replenishment schedule will depend on the specific cell type, cell density, and duration of the experiment. One study noted that the persistent presence of this compound was necessary to maintain its proliferative effects on endothelial cells.[1]
Q4: Are there any visible signs of this compound degradation?
A4: Visual inspection is not a reliable method for detecting peptide degradation, as it typically occurs at a molecular level without perceptible changes in the solution's appearance. A loss of biological activity in your experiment is the most common indicator of potential degradation.
Troubleshooting Guide
Issue 1: Diminished or Loss of this compound Activity in a Long-Term Experiment
If you observe a decline in the expected biological effects of this compound over the course of your experiment, consider the following potential causes and solutions.
Potential Cause 1: Proteolytic Degradation Even with its enhanced stability, this compound can be subject to enzymatic degradation in complex biological environments like cell culture or in vivo models.
-
Solution:
-
Periodic Replenishment: For long-term cell culture experiments, replenish this compound-containing media every 48-72 hours to maintain a consistent effective concentration.
-
Protease Inhibitors: In cell-free experiments, the addition of a broad-spectrum protease inhibitor cocktail may be considered, but be cautious of potential off-target effects in cellular assays.
-
Potential Cause 2: Disulfide Bond Reduction this compound's cyclic structure is maintained by a disulfide bond. Reducing agents in the experimental environment can break this bond, leading to linearization of the peptide and a potential loss of activity.
-
Solution:
-
Avoid Reducing Agents: Ensure that your experimental buffers and media do not contain reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, unless they are a required component of a specific step, in which case exposure should be minimized.
-
Potential Cause 3: Incorrect Preparation or Storage of Stock Solutions Improper handling of this compound before it is even introduced into the experiment can lead to its degradation.
-
Solution:
-
Follow Recommended Protocols: Prepare stock solutions using appropriate solvents and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles.
-
Use Aliquots: Aliquot stock solutions into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting the loss of this compound activity.
Data and Protocols
Quantitative Data: Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from manufacturer's technical information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound powder to ensure the contents are at the bottom.
-
Solvent Selection: Reconstitute the peptide in sterile, nuclease-free water.
-
Concentration: Prepare a stock solution at a concentration of 1-5 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general guideline for using this compound in a multi-day cell culture experiment.
-
Cell Seeding: Seed cells according to your standard protocol and allow them to adhere and stabilize for 24 hours.
-
Initial Treatment: Replace the medium with fresh medium containing the desired final concentration of this compound.
-
Media Replenishment: Every 48 hours, remove the existing medium and replace it with fresh, pre-warmed medium containing the same concentration of this compound.
Protocol 3: Assessing this compound Stability in Your System (Optional)
For highly sensitive or very long-term experiments, you may wish to empirically determine the stability of this compound in your specific experimental conditions.
-
Sample Preparation: Prepare your complete experimental medium (including serum and any other additives) with the working concentration of this compound.
-
Incubation: Incubate the this compound-containing medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) in a cell-free culture vessel.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the medium.
-
Analysis: Analyze the concentration of intact this compound in the collected aliquots using a suitable analytical method such as HPLC-MS.
-
Data Interpretation: Plot the concentration of intact this compound versus time to determine its degradation rate in your specific experimental setup. This can help you optimize your replenishment schedule.
Signaling Pathway
This compound exerts its biological effects by binding to αvβ3 integrin, which in turn modulates the activity of key signaling pathways involved in cell proliferation and survival.
This compound binds to αvβ3 integrin, leading to the phosphorylation and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This, in turn, activates the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2), promoting cellular responses such as proliferation and survival.[1][2]
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LXW7 Coating Density on Vascular Grafts: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing LXW7 coating density on vascular grafts. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for coating vascular grafts?
A1: this compound is a cyclic peptide (cGRGDdvc) that acts as a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1][2][3] Unlike traditional RGD peptides, this compound exhibits stronger binding affinity to EPCs/ECs and significantly lower affinity for platelets and monocytes.[1][2][3] This specificity is crucial for promoting rapid endothelialization of vascular grafts, which helps to prevent thrombosis and improve patency.[4][5] this compound is also highly stable due to its cyclic structure and inclusion of unnatural D-amino acids, making it resistant to proteolysis.[2][3][5]
Q2: What is the proposed signaling pathway activated by this compound?
A2: this compound binding to αvβ3 integrin on endothelial cells is believed to activate downstream signaling pathways that promote cell proliferation and survival. Specifically, it has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[1][2][3] This signaling cascade enhances the biological functions of endothelial cells on the graft surface.[1] While the Notch signaling pathway is important for vascular maturation, studies have shown that this compound does not significantly alter the expression of genes in this pathway.[1]
Q3: What is a typical target coating density for this compound on vascular grafts?
A3: A maximum loading density of approximately 35 nmol/cm² has been reported to be effective for supporting ECFC (Endothelial Colony-Forming Cell) attachment on vascular grafts.[4] However, the optimal density may vary depending on the graft material, the specific application, and the experimental model.
Troubleshooting Guide
Problem 1: Low this compound Coating Density
Q: We are achieving a lower than expected this compound coating density on our vascular grafts. What are the potential causes and solutions?
A: Several factors can contribute to low coating density. Here's a systematic approach to troubleshoot this issue:
-
Inefficient Surface Activation: The initial step of modifying the graft surface to present functional groups for this compound conjugation is critical.
-
Solution: Ensure that the reagents used for surface activation (e.g., H2N-PEG-alkyne for "Click" chemistry) are fresh and of high quality.[4] Optimize the reaction time and concentration of the activating agent. Characterize the surface after activation to confirm the presence of the desired functional groups.
-
-
Suboptimal "Click" Chemistry Conditions: The "Click" reaction is a common method for immobilizing this compound.[2][3]
-
Solution: Verify the purity and concentration of the azide-functionalized this compound peptide and the alkyne-modified graft. Ensure the copper catalyst and reducing agent are fresh and used in the correct proportions. The reaction should be performed in an oxygen-free environment, for example, by purging with argon or nitrogen.
-
-
Steric Hindrance: The structure of the vascular graft material could physically block access to the reactive sites.
-
Solution: Consider using a longer, flexible linker like polyethylene glycol (PEG) to present the this compound peptide away from the graft surface, which can improve its accessibility for cell binding.[4]
-
Problem 2: Poor Endothelial Cell Attachment and Proliferation
Q: Despite achieving the target this compound coating density, we observe poor attachment and proliferation of endothelial cells on the coated grafts. What could be the issue?
A: This suggests a problem with the functionality of the immobilized this compound peptide.
-
Incorrect Peptide Conformation: The immobilization process might have altered the three-dimensional structure of the this compound peptide, masking its integrin-binding site.
-
Solution: Experiment with different linker chemistries or attachment points on the peptide that are less likely to interfere with its active domain.
-
-
Cell Culture Conditions: The issue may lie with the cells or the culture environment.
-
Solution: Ensure the endothelial cells are healthy and at a low passage number. Optimize cell seeding density and use appropriate culture media supplemented with necessary growth factors.
-
-
Graft Material Toxicity: The underlying graft material or residual chemicals from the coating process could be cytotoxic.
-
Solution: Perform thorough washing steps after each modification stage to remove any unreacted chemicals. Conduct cytotoxicity assays on the final coated graft to rule out material toxicity.
-
Problem 3: High Platelet Adhesion and Thrombosis
Q: Our this compound-coated grafts are still showing significant platelet adhesion and thrombosis in vitro or in vivo. Why is this happening?
A: While this compound is designed to have low platelet affinity, other factors can contribute to thrombosis.
-
Incomplete Surface Coverage: If the this compound coating is not uniform, exposed areas of the underlying graft material can trigger platelet activation and aggregation.[6]
-
Solution: Use surface characterization techniques like X-ray photoelectron spectroscopy (XPS) or fluorescently labeling the this compound to assess the uniformity of the coating. Optimize coating parameters to achieve a more homogenous surface.
-
-
Inflammatory Response: The graft material itself might be inducing an inflammatory response, which can contribute to a pro-thrombotic environment.[7]
-
Solution: While this compound helps in rapid endothelialization to mitigate this, consider using graft materials known for their low inflammatory potential.
-
-
Hemodynamic Factors: In in vivo models, blood flow dynamics play a significant role in thrombosis.[7]
-
Solution: Ensure the graft implantation is performed correctly to avoid turbulence and low shear stress zones, which can promote thrombus formation.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Maximum this compound Loading Density | ~35 nmol/cm² | [4] |
| Patency of this compound-modified grafts (6 weeks) | 83% | [4] |
| Patency of untreated grafts (6 weeks) | 17% | [4] |
Experimental Protocols
Protocol 1: this compound Coating of Electrospun Vascular Grafts via "Click" Chemistry
This protocol is a generalized procedure based on published methods.[2][4]
-
Surface Modification:
-
Treat the electrospun vascular graft with H2N-PEG-alkyne to introduce alkyne functional groups. The PEG acts as a flexible spacer.[4]
-
-
Preparation of this compound:
-
Synthesize or procure azide-functionalized this compound peptide (this compound-N3).
-
-
"Click" Reaction:
-
Incubate the alkyne-modified graft in a solution containing this compound-N3.
-
Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Conduct the reaction in an inert atmosphere (e.g., argon or nitrogen) at room temperature for a specified duration (e.g., 4 hours).[8]
-
-
Washing:
-
Thoroughly wash the grafts with appropriate buffers (e.g., PBS) to remove any unreacted peptide and catalyst.
-
-
Quantification:
-
Perform an amino acid analysis (AAA) to quantify the density of immobilized this compound on the graft surface.[4]
-
Protocol 2: In Vitro Endothelial Cell Attachment Assay
-
Cell Seeding:
-
Place the this compound-coated and control grafts in a sterile culture plate.
-
Seed endothelial progenitor cells (EPCs) or endothelial cells (ECs) onto the graft surfaces at a predetermined density.
-
-
Incubation:
-
Incubate the cells on the grafts for a short period (e.g., 20-30 minutes) to allow for initial attachment.[9]
-
-
Washing:
-
Gently wash the grafts with culture medium to remove non-adherent cells.
-
-
Quantification:
-
Quantify the number of attached cells using a suitable method, such as a DNA quantification assay (e.g., PicoGreen) or by counting cells after fluorescent staining (e.g., with Calcein AM).
-
Visualizations
Caption: this compound signaling pathway promoting endothelial cell proliferation.
Caption: Experimental workflow for this compound coating and testing.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid endothelialization of small diameter vascular grafts by a bioactive integrin-binding ligand specifically targeting endothelial progenitor cells and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid endothelialization of small diameter vascular grafts by a bioactive integrin-binding ligand specifically targeting endothelial progenitor cells and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Strategies to counteract adverse remodeling of vascular graft: A 3D view of current graft innovations [frontiersin.org]
- 7. smartreactors.com [smartreactors.com]
- 8. Construction of tissue-engineered vascular grafts with enhanced patency by integrating heparin, cell-adhesive peptide, and carbon monoxide nanogenerators into acellular blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: LXW7 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo use of LXW7, with a specific focus on addressing issues of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) motif, specifically cGRGDdvc.[1][2] It functions as a high-affinity inhibitor of αvβ3 integrin.[3] this compound was identified through one-bead one-compound (OBOC) combinatorial library technology as a potent and specific ligand for endothelial progenitor cells (EPCs) and endothelial cells (ECs), which highly express αvβ3 integrin.[1][4]
Q2: What is the established mechanism of action for this compound?
A2: this compound binds to αvβ3 integrin, which can lead to downstream signaling events.[3][4] Studies have shown that the binding of this compound to αvβ3 integrin on endothelial cells can increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the mitogen-activated protein kinase (MAPK) ERK1/2.[4] This signaling cascade is associated with enhanced cell proliferation and pro-angiogenic effects.[4] In the context of cerebral ischemia, this compound has been shown to have a neuroprotective effect by attenuating inflammatory responses in microglia.[5]
Q3: How specific is this compound for αvβ3 integrin?
A3: this compound has demonstrated a high degree of specificity for αvβ3 integrin. Compared to conventional linear RGD peptides, this compound exhibits stronger binding to EPCs and ECs.[1][4] Importantly, it shows weak binding to platelets (which express αIIbβ3 integrin) and no significant binding to THP-1 monocytes.[1][4] This suggests a high specificity for its intended target, which is crucial for minimizing off-target effects.
Q4: What are the common causes of apparent non-specific binding of a targeted peptide like this compound in vivo?
A4: While this compound is designed for high specificity, apparent non-specific binding in an in vivo experiment can arise from several factors:
-
Physiological Clearance Mechanisms: Peptides can be cleared by the liver and kidneys, leading to signal accumulation in these organs that may not be related to specific target binding.[5]
-
Suboptimal Dosage: An excessively high dose can saturate the target receptors, leading to increased circulation of unbound this compound and higher potential for low-affinity, non-specific interactions.
-
In Vivo Instability: Although this compound is a cyclic peptide designed for enhanced stability, partial degradation in vivo could lead to fragments with altered binding properties.[1]
-
Experimental Artifacts: The choice of label (e.g., fluorophore, radioisotope) and the experimental techniques used (e.g., imaging parameters, tissue processing) can sometimes contribute to background signal.
-
Unexpected Target Expression: The target, αvβ3 integrin, may be expressed at low levels in tissues not typically associated with high endothelial cell content, or its expression may be upregulated under specific pathological conditions.[5]
Troubleshooting Guide: High Background Signal or Suspected Non-Specific Binding
If you are observing a higher-than-expected signal in non-target tissues or poor target-to-background ratios in your in vivo experiments with this compound, consult the following troubleshooting table.
| Observed Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High signal in clearance organs (liver, kidney) | Normal physiological clearance | 1. Perform time-course imaging/biodistribution studies to differentiate between early specific binding and later clearance-related accumulation. 2. Include a control group with a scrambled (non-binding) version of the peptide to quantify non-specific uptake. | A clear temporal distinction between target accumulation and clearance organ signal. The scrambled peptide will show clearance but not target-specific binding. |
| Diffuse, low-level signal throughout the body | Dose is too high, leading to saturation of αvβ3 and excess circulating peptide. | 1. Perform a dose-escalation study to determine the optimal dose that maximizes target-specific signal while minimizing background. 2. Start with a dose similar to those reported in the literature (e.g., 100 μg/kg).[3] | Identification of a dose that provides a clear, high-contrast signal at the target site. |
| Signal in a non-target tissue is blockable with excess unlabeled this compound | Unexpected but specific αvβ3 integrin expression in that tissue. | 1. Perform immunohistochemistry (IHC) or Western blot on the tissue to confirm the presence of αvβ3 integrin. 2. Review literature for evidence of αvβ3 expression in that tissue under your specific experimental model/conditions. | Validation of unexpected target expression, turning a "non-specific" finding into a specific one. |
| Signal is not blockable and persists with a scrambled peptide control | Non-specific binding to tissue components or experimental artifact. | 1. Modify buffer/formulation by adding blocking agents like BSA or non-ionic surfactants (e.g., Tween-20), if applicable to the administration route.[6][7] 2. If using a labeled version of this compound, test the label alone to see if it contributes to the background signal. | Reduction of background signal, leading to an improved target-to-background ratio. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 0.68 µM | αvβ3 integrin | [3] |
| K_d | 76 ± 10 nM | αvβ3 integrin | [3] |
Table 2: In Vivo Dosage Example
| Application | Dose | Administration Route | Animal Model | Reference |
| Amelioration of focal cerebral ischemia | 100 μg/kg | Intravenous injection | Rat | [3] |
Key Experimental Protocols
Protocol 1: Validating Target Expression via Immunohistochemistry (IHC)
This protocol is essential to confirm the presence and localization of αvβ3 integrin in your target tissue and to investigate potential expression in areas showing unexpected signal.
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Excise tissues of interest and postfix in 4% PFA overnight at 4°C. Process for paraffin embedding or cryoprotect for frozen sectioning.
-
Sectioning: Cut 5-10 µm thick sections and mount on charged slides.
-
Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block non-specific antibody binding using a buffer containing 5% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against αvβ3 integrin overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections with PBS and incubate with an appropriate HRP-conjugated or fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Detection: For HRP, use a DAB substrate kit until the desired stain intensity develops. For fluorescence, mount with a DAPI-containing mounting medium.
-
Imaging: Image sections using a brightfield or fluorescence microscope. Compare staining in your target tissue with tissues showing non-specific uptake and with negative control tissues.
Protocol 2: In Vivo Competitive Binding/Blocking Study
This is the gold standard for demonstrating binding specificity in vivo.
-
Animal Groups: Prepare at least two groups of animals.
-
Group A (Total Binding): To be injected with labeled this compound.
-
Group B (Non-Specific Binding): To be injected with labeled this compound plus a significant excess (e.g., 50-100 fold molar excess) of unlabeled ("cold") this compound.
-
-
Dosing: Anesthetize the animals. Co-inject the compounds from Group B, or inject the blocking dose of unlabeled this compound 15-30 minutes prior to injecting the labeled this compound.
-
Imaging/Biodistribution: At a predetermined time point post-injection (based on optimization studies), perform in vivo imaging (e.g., fluorescence or PET imaging).
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs and the target tissue.
-
Quantification: Measure the radioactivity or fluorescence signal in each organ using a gamma counter or fluorescence reader.
-
Data Analysis: Calculate the specific binding by subtracting the average signal in Group B (Non-Specific) from the average signal in Group A (Total) for each tissue. A significant reduction in signal in the target tissue in Group B compared to Group A confirms specific binding.
Visual Guides
Caption: Signaling pathway of this compound after binding to αvβ3 integrin.
Caption: Troubleshooting workflow for high in vivo background signal.
Caption: Experimental workflow for assessing in vivo specificity.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. nicoyalife.com [nicoyalife.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Technical Support Center: Refining LXW7 Delivery for Cerebral Ischemia Models
Welcome to the technical support center for the utilization of LXW7 in cerebral ischemia models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of this promising neuroprotective peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cerebral ischemia?
A1: this compound is a cyclic octapeptide containing an Arg-Gly-Asp (RGD) motif.[1] It functions as an inhibitor of integrin αvβ3.[1] In the context of cerebral ischemia, this compound has demonstrated neuroprotective effects by reducing infarct volume, brain edema, and inflammation in animal models.[1] Its mechanism is linked to the attenuation of inflammatory responses in activated microglia. By binding to αvβ3 integrin, this compound can modulate downstream signaling pathways, including those involving Vascular Endothelial Growth Factor (VEGF) and Extracellular signal-regulated kinase 1/2 (ERK1/2), which play roles in vascular permeability and cell survival.
Q2: What is the recommended delivery route for this compound in preclinical cerebral ischemia models?
A2: The most commonly reported and validated method for this compound administration in rodent models of cerebral ischemia is intravenous (IV) injection .[1] This route ensures rapid systemic distribution and bioavailability. While not yet specifically documented for this compound, intranasal (IN) delivery presents a promising non-invasive alternative for peptides targeting the central nervous system, as it can bypass the blood-brain barrier.[2][3][4][5][6] Further investigation into the efficacy of intranasal this compound delivery is warranted.
Q3: How should I prepare this compound for in vivo administration?
A3: Proper formulation is critical for the successful delivery of this compound. Due to the nature of peptides, solubility can be a challenge. For intravenous injection, a multi-component vehicle is often necessary. A recommended starting point for dissolving this compound is sterile water. If solubility issues persist, a 10%-30% acetic acid solution can be attempted.[1] For more challenging cases, a small amount of dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with an appropriate vehicle.[1] A suggested in vivo formulation protocol involves dissolving this compound in DMSO, then mixing with PEG300, Tween 80, and finally saline or PBS to achieve the desired concentration.[7]
Q4: What is a typical effective dose of this compound in a rat model of middle cerebral artery occlusion (MCAO)?
A4: A study has shown that an intravenous injection of 100 μg/kg of this compound significantly reduced infarct volume and brain water content in a rat MCAO model.[1] Dose-response studies may be necessary to determine the optimal dosage for your specific experimental conditions and animal model.
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and administration of this compound.
Intravenous (IV) Injection via Tail Vein: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty visualizing the tail vein | - Vasoconstriction due to stress or cold temperature.- Dark pigmentation of the mouse/rat tail. | - Warm the animal's tail by immersing it in warm water (38-40°C) for a few minutes or using a heat lamp.[8][9]- Use a dedicated illumination device, such as an 180° LED illuminator, to enhance vein visibility in dark-furred animals.[10]- Gently wipe the tail with 70% ethanol to clean the surface and improve visualization.[9] |
| Formation of a subcutaneous bleb or swelling during injection | - The needle has either not entered the vein or has passed through it. | - Immediately stop the injection.[11][12]- Withdraw the needle and apply gentle pressure to the site.[11]- Re-attempt the injection at a more proximal site (closer to the body) on the same or the contralateral vein.[13] |
| Resistance felt during injection | - The needle is not properly seated within the vein.- The injection speed is too fast. | - Stop the injection and slightly reposition the needle. If resistance persists, withdraw and re-attempt.[11]- Inject the solution slowly and steadily.[14] |
| Peptide precipitates out of solution during preparation or injection | - The peptide has low solubility in the chosen vehicle.- The final concentration of the organic solvent (e.g., DMSO) is too high, causing precipitation upon contact with aqueous solutions. | - Refer to the FAQ on this compound preparation for a step-by-step solubilization strategy.[1]- Ensure the final concentration of DMSO in the injected solution is low (ideally ≤1-2%).[15][16]- Consider using co-solvents like PEG300 and surfactants like Tween 80 in your vehicle to improve solubility.[7] |
| No "flashback" of blood into the needle hub | - The needle is not in the vein.- The small gauge of the needle prevents visible blood return. | - A flashback is not always observed, especially with small gauge needles.[13]- If there is no resistance and no bleb formation, the injection is likely successful.[13]- You can inject a very small test volume to check for resistance before administering the full dose.[11] |
Intranasal (IN) Delivery: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution dripping out of the nares | - The volume administered per drop is too large.- The animal is not positioned correctly.- The animal sneezes or exhales forcefully. | - Administer the solution in small droplets (e.g., 1-2 μL) and allow the animal to inhale each drop before delivering the next.[17][18]- Position the animal on its back with its head tilted slightly back to facilitate absorption into the nasal cavity.[18]- Acclimate the animals to the handling and administration procedure for several days to reduce stress and sneezing.[17] |
| Inconsistent results between animals | - Variable absorption due to mucociliary clearance.- Improper administration technique. | - Use a consistent, drop-wise administration technique for all animals.[17][18]- Consider the use of absorption enhancers or mucoadhesive formulations to increase residence time in the nasal cavity, though this requires further optimization. |
| Animal shows signs of distress (e.g., excessive sneezing, pawing at the nose) | - Irritation from the formulation.- Stress from the procedure. | - Ensure the formulation is isotonic and at a physiological pH.- Thoroughly acclimate the animals to the procedure to minimize stress.[17] |
Data Presentation
Quantitative Data Summary of this compound in a Rat MCAO Model
| Parameter | Control Group (MCAO + PBS) | This compound-Treated Group (100 μg/kg IV) | Outcome | Reference |
| Infarct Volume | Significantly higher | Significantly lower | Neuroprotective effect | [1] |
| Brain Water Content | Significantly higher | Significantly lower | Reduction of edema | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Elevated expression | Lowered expression | Anti-inflammatory effect | [1] |
Note: This table summarizes qualitative findings from a key study. For precise quantitative values, please refer to the original publication.
Experimental Protocols
Detailed Methodology for Intravenous (IV) Administration of this compound in a Rodent MCAO Model
1. Materials:
-
This compound peptide
-
Vehicle components: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat source (e.g., heat lamp or warming pad)
2. This compound Formulation (Example for a 1 mg/mL stock):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO (e.g., 50 µL for 1 mg of peptide). Vortex gently until fully dissolved.[7]
-
Add PEG300 (e.g., 300 µL) and mix thoroughly.[7]
-
Add Tween 80 (e.g., 50 µL) and mix well.[7]
-
Bring the solution to the final volume with sterile saline or PBS (e.g., add 600 µL for a final volume of 1 mL). Mix until the solution is clear.[7]
-
The final solution should be sterile-filtered if necessary and stored appropriately (e.g., at -20°C for short-term storage).
3. Animal Preparation and Injection Procedure:
-
Anesthetize the animal according to your institution's approved protocol for the MCAO surgery.
-
At the desired time point post-MCAO (e.g., 2 hours), prepare the animal for IV injection.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to induce vasodilation.[8][9]
-
Place the animal in a suitable restrainer.
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Using a sterile syringe with the appropriate gauge needle, insert the needle into the vein at a shallow angle (approximately 10-15 degrees) with the bevel facing up.[11]
-
Slowly inject the prepared this compound solution. Monitor for any signs of subcutaneous blebbing.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[11]
-
Monitor the animal during recovery from anesthesia.
General Methodology for Intranasal (IN) Administration of Peptides in a Mouse Model
1. Materials:
-
Peptide solution in a suitable, non-irritating vehicle (e.g., sterile saline)
-
Micropipette with sterile tips
-
Anesthetic (if required by the protocol, though awake administration is possible with acclimation)
2. Animal Acclimation (for awake administration):
-
Handle the mice daily for at least one week prior to the experiment to acclimate them to the procedure.[17]
-
Practice gentle restraint to minimize stress during administration.
3. Administration Procedure:
-
Lightly anesthetize the mouse or use appropriate gentle restraint for an awake animal.
-
Position the mouse on its back with its head tilted slightly backward.[18]
-
Using a micropipette, administer a small drop (e.g., 1-2 µL) of the peptide solution to one nostril, allowing the animal to inhale it.[17][18]
-
Alternate between nostrils with each drop, allowing a few seconds between drops for inhalation.[18]
-
Continue this process until the full dose has been administered.
-
Keep the animal in a supine position for a short period after administration to facilitate absorption.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cerebral ischemia.
Caption: General experimental workflow for this compound delivery in a cerebral ischemia model.
Caption: Logical workflow for troubleshooting intravenous tail vein injections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Editorial: Intranasal Drug Delivery: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nose has it: Opportunities and challenges for intranasal drug administration for neurologic conditions including seizure clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 7. This compound | Integrin | TargetMol [targetmol.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. lifetein.com [lifetein.com]
- 17. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intranasal Delivery of Exendin-4 Confers Neuroprotective Effect Against Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
LXW7 Stability & Formulation Technical Support Center
Welcome to the technical support center for LXW7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of the cyclic peptide this compound in various buffer solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitation or Cloudiness Observed Upon Dissolving this compound in Buffer
-
Q1: I dissolved this compound powder in Phosphate Buffered Saline (PBS), and the solution became cloudy. Why is this happening and how can I fix it?
A1: Precipitation of peptides in PBS is a common issue that can be caused by several factors. This compound, as a peptide, can have limited solubility in certain salt concentrations and pH ranges. High peptide concentrations can also lead to aggregation.[1][2][3][4]
Troubleshooting Steps:
-
Initial Dissolution in a Minimal Amount of Organic Solvent: First, try to dissolve the this compound powder in a small volume of a compatible organic solvent like DMSO.[1]
-
Stepwise Dilution: Add the concentrated this compound-DMSO stock solution drop-by-drop into your aqueous buffer while vortexing. This gradual dilution helps prevent the peptide from crashing out of solution.[1]
-
Lower the Peptide Concentration: If precipitation still occurs, try working with a lower final concentration of this compound.
-
Consider an Alternative Buffer: Phosphate ions can sometimes contribute to the precipitation of peptides.[5] Consider using an alternative buffer such as HEPES or acetate, especially if you observe issues specifically with PBS.[2]
-
-
Q2: My this compound solution was clear at room temperature but became cloudy after storage at 4°C. What should I do?
A2: Some peptides exhibit lower solubility at colder temperatures.[2] This is a common physical instability. If you observe precipitation upon refrigeration, allow the solution to return to room temperature. If the precipitate redissolves, this indicates temperature-dependent solubility. For long-term storage, it is recommended to store this compound in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Issue 2: Concerns About this compound Stability and Degradation in Solution
-
Q3: How stable is this compound in aqueous buffer solutions?
A3: this compound is a disulfide cyclic octa-peptide containing unnatural amino acids, which makes it significantly more resistant to proteolytic degradation and more stable compared to linear peptides.[6] Studies on similar cyclic RGD peptides have shown they are much more stable than their linear counterparts, particularly at neutral pH.[6][7][8] However, like all peptides, its stability is dependent on the specific buffer conditions.
-
Q4: What are the primary degradation pathways for this compound?
A4: For cyclic RGD peptides like this compound, there are two main chemical degradation pathways to be aware of:
-
Hydrolysis at the Aspartic Acid (Asp) Residue: The Asp residue in the RGD motif is susceptible to chemical degradation, which can impact biological activity. The cyclic structure of this compound provides rigidity that helps to minimize this degradation compared to linear peptides.[6][7]
-
Disulfide Bond Degradation: The disulfide bond is crucial for this compound's structure and function. This bond can be susceptible to degradation, particularly at alkaline pH (pH > 8).[6][9][10] It is advisable to avoid strongly basic buffers.
-
-
Q5: Which buffer should I choose for optimal stability?
A5: The choice of buffer is critical for peptide stability.[5][11] For this compound, a buffer with a pH between 4 and 7 is generally recommended. Buffers such as acetate or citrate at a slightly acidic pH may offer enhanced stability.[5] While PBS (pH 7.4) is commonly used, if you experience stability issues, consider buffers that are less likely to catalyze peptide degradation.
Data Presentation: Stability of this compound in Different Buffers
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative summary based on known stability principles of cyclic RGD peptides. This data should be considered representative and used as a general guideline.
| Buffer System | pH | Temperature | Estimated % this compound Remaining (after 48 hours) | Potential Issues |
| Sodium Acetate | 5.0 | 37°C | > 95% | Generally good stability. |
| PBS | 7.4 | 37°C | ~90% | Potential for precipitation at high concentrations; slight degradation possible over extended periods. |
| Tris-HCl | 8.5 | 37°C | < 80% | Increased risk of disulfide bond degradation at alkaline pH.[6][10] |
| Glycine-HCl | 3.0 | 37°C | > 95% | Optimal stability is often observed at slightly acidic pH for disulfide bonds.[10] |
Disclaimer: This table is for illustrative purposes. It is highly recommended to perform a stability study for your specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffer Solution using RP-HPLC
This protocol outlines a standard method to determine the stability of this compound over time in a specific buffer.
Objective: To quantify the percentage of intact this compound remaining after incubation in a selected buffer at a specific temperature.
Materials:
-
Lyophilized this compound powder
-
Selected buffer solution (e.g., PBS, pH 7.4)
-
DMSO (for initial stock preparation)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Working Solution Preparation: Dilute the stock solution with the chosen buffer to a final concentration (e.g., 1 mg/mL). Ensure the final percentage of DMSO is low (typically <1%) to avoid affecting the experiment.
-
Time-Zero (T0) Sample: Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system. This will serve as your T0 reference.
-
Incubation: Place the remaining working solution in a thermostated incubator set to the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution, transfer them to autosampler vials, and store them at -20°C until analysis to halt further degradation.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject each sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound in the T0 chromatogram based on its retention time.
-
For each subsequent time point, integrate the area of the intact this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 peak area.
-
(Optional) Use a mass spectrometer coupled to the HPLC (LC-MS) to identify the mass of the degradation products.[6][12]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing LXW7 Conjugation to Scaffolds
Welcome to the technical support center for LXW7 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of conjugating the αvβ3 integrin inhibitor, this compound, to various scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in scaffold conjugation?
A1: this compound is a cyclic octapeptide containing the Arg-Gly-Asp (RGD) sequence, which acts as a potent and specific inhibitor of αvβ3 integrin.[1][2] Its high binding affinity for αvβ3 integrin, which is often overexpressed on endothelial cells and in tumor vasculature, makes it an excellent targeting ligand for drug delivery and tissue engineering applications.[1][3][4] When conjugated to scaffolds, this compound can enhance the attachment, proliferation, and function of endothelial cells, promoting vascularization.[3][5] The cyclic nature of this compound, along with the inclusion of unnatural amino acids, provides increased stability against proteolysis compared to linear peptides.[3][5]
Q2: What are the common chemistries used for conjugating this compound to scaffolds?
A2: A frequently used method for this compound conjugation is "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This involves functionalizing this compound with an azide group and the scaffold with an alkyne group (or vice versa), allowing for a highly specific and efficient reaction.[3] Another approach involves using bifunctional linkers, such as a collagen-binding peptide (SILY) to non-covalently attach this compound to collagen-based hydrogels.[6][7] Standard bioconjugation techniques targeting primary amines, such as N-hydroxysuccinimide (NHS) ester chemistry, are also applicable for scaffolds with available amine groups.[8]
Q3: How does this compound binding to scaffolds influence cellular signaling?
A3: this compound binding to αvβ3 integrin on the surface of cells, such as endothelial cells, can trigger downstream signaling pathways.[1][3] This includes increasing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activating the Mitogen-Activated Protein Kinase (MAPK) ERK1/2 pathway.[1][3][5] This signaling cascade can promote cell proliferation and survival.[3]
Troubleshooting Guide
This guide addresses common issues that can lead to low yield or unsuccessful conjugation of this compound to scaffolds.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal Reaction pH: The pH of the reaction buffer can significantly impact the efficiency of certain conjugation chemistries, such as those involving NHS esters.[8] | For NHS ester chemistry, maintain a pH range of 8.3-8.5 for optimal reaction with primary amines while minimizing hydrolysis of the NHS ester.[8] For other chemistries, consult the literature for the optimal pH range. |
| Incorrect Molar Ratio of Reactants: An insufficient excess of this compound or the linker can lead to incomplete scaffold modification. | Empirically determine the optimal molar ratio of this compound to the reactive sites on the scaffold. A 10- to 20-fold molar excess of the peptide is a common starting point for NHS ester reactions.[8] | |
| Hydrolysis of Reagents: Moisture can lead to the hydrolysis of reactive groups like NHS esters, rendering them inactive.[9] | Prepare stock solutions of reactive reagents like NHS-functionalized this compound in anhydrous DMSO or DMF immediately before use.[8] Store all reagents in a desiccated environment.[9] | |
| Steric Hindrance: The conjugation site on the scaffold may be sterically hindered, preventing efficient reaction with this compound. | Consider using a linker with a spacer arm, such as polyethylene glycol (PEG), to increase the distance between the scaffold and the reactive group, improving accessibility.[3] | |
| Inconsistent Conjugation Results | Impure this compound Peptide: Contaminants in the peptide sample can interfere with the conjugation reaction. | Ensure the purity of the this compound peptide is greater than 95%. Use analytical techniques like HPLC and mass spectrometry to verify purity before conjugation.[10] |
| Heterogeneous Scaffold Surface: The distribution of reactive groups on the scaffold may not be uniform, leading to variable conjugation density. | Characterize the scaffold surface to ensure a consistent presentation of functional groups. Pre-treatment of the scaffold may be necessary to activate the surface uniformly. | |
| Poor Cell Adhesion to this compound-Conjugated Scaffold | Low Density of Conjugated this compound: The surface density of this compound may be too low to promote effective cell binding. | Optimize the conjugation reaction to achieve a higher density of this compound. One study on collagen hydrogels found a saturation concentration for a SILY-LXW7 linker to be between 2.5 and 5 nmol/mg of collagen.[6][7] |
| Incorrect Orientation of this compound: The RGD motif of this compound may be sterically blocked after conjugation, preventing its interaction with integrins. | Utilize a linker that ensures the proper orientation of this compound, exposing the RGD binding site. The use of PEG-like linkers has been shown to be effective.[3] |
Experimental Protocols
Protocol 1: this compound Conjugation to a PLLA/PCL Scaffold via Click Chemistry
This protocol is a general guideline based on methodologies described in the literature.[3]
1. Materials:
-
This compound functionalized with an azide group (this compound-N3)
-
Electrospun microfibrous PLLA/PCL scaffold
-
H2N-PEG-alkyne
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
2. Scaffold Functionalization with Alkyne Groups:
-
Treat the PLLA/PCL scaffold to generate carboxylic acid groups on the surface (e.g., via hydrolysis or plasma treatment).
-
Activate the carboxylic acid groups by incubating the scaffold in a solution of EDC and Sulfo-NHS in buffer for 15-30 minutes at room temperature.
-
Wash the scaffold to remove excess EDC and Sulfo-NHS.
-
Immediately incubate the activated scaffold with a solution of H2N-PEG-alkyne to covalently attach the alkyne groups.
-
Wash the scaffold thoroughly to remove any non-covalently bound reagents.
3. Click Chemistry Reaction:
-
Prepare a solution of this compound-N3 in the reaction buffer.
-
Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Immerse the alkyne-functionalized scaffold in the this compound-N3 solution.
-
Add CuSO4 and sodium ascorbate to the reaction mixture to catalyze the click reaction.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at room temperature with gentle agitation.
-
Wash the scaffold extensively to remove unreacted this compound-N3, copper catalyst, and other reagents.
-
Dry the this compound-conjugated scaffold under vacuum.
Protocol 2: Quantification of this compound on a Collagen Hydrogel
This protocol is based on a method to determine the saturation of a collagen-binding linker conjugated to this compound on a collagen hydrogel.[7]
1. Materials:
-
Collagen solution (e.g., 2 mg/mL)
-
SILY-(this compound)2 linker at various concentrations
-
Phosphate-buffered saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system
2. Preparation of this compound-Modified Collagen Hydrogel:
-
Mix the collagen solution with the SILY-(this compound)2 linker at a range of concentrations (e.g., 0 to 25 nmol/mg of collagen).
-
Pipette a defined volume (e.g., 100 µL) of each mixture into a 48-well plate.
-
Incubate at 37°C for 1 hour to allow for hydrogel formation and linker binding.
-
Add PBS to each well.
3. Quantification of Unbound Linker:
-
After a defined incubation period, collect the supernatant (PBS) from each well.
-
Analyze the supernatant using HPLC to quantify the amount of unbound SILY-(this compound)2 that has leached from the hydrogel.
-
The concentration at which a peak for the free SILY-(this compound)2 linker begins to appear in the HPLC chromatogram indicates the saturation point of the collagen hydrogel.[7]
Visualizations
Caption: Signaling pathway initiated by this compound binding to αvβ3 integrin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin [escholarship.org]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 7. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
troubleshooting unexpected results in LXW7 experiments
Welcome to the technical support center for LXW7. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and navigate common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent IC50 values in cell viability assays.
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different batches of our cell viability experiments. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors related to the compound, the cells, or the assay itself.
-
Compound Stability and Solubility: this compound is sensitive to freeze-thaw cycles. Ensure that you are using fresh dilutions from a recently prepared stock solution for each experiment. Poor solubility can also lead to inaccurate concentrations. We recommend dissolving this compound in DMSO at a stock concentration of 10 mM and ensuring it is fully dissolved before further dilution in cell culture media.
-
Cell Health and Passage Number: The metabolic state and passage number of your cells can significantly impact their sensitivity to treatment. Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
Assay-Specific Variability: Factors such as seeding density, incubation time, and the specific viability reagent used (e.g., MTT, CellTiter-Glo) can influence the outcome. Standardize these parameters across all experiments.
Here is a troubleshooting workflow to diagnose the issue:
Figure 1. Troubleshooting workflow for inconsistent IC50 values.
Issue 2: No significant decrease in downstream p-ERK levels after this compound treatment.
Question: We are treating cancer cell lines with this compound, a potent MEK1 inhibitor, but we are not observing the expected decrease in phosphorylated ERK (p-ERK) via Western Blot. Why might this be happening?
Answer: This is a common issue that can point to problems with either the experimental setup or underlying biological resistance mechanisms.
-
Suboptimal Treatment Conditions: The effect of MEK inhibitors on p-ERK levels can be transient. Ensure you are harvesting cell lysates at the optimal time point post-treatment. We recommend a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the point of maximal inhibition.
-
Feedback Loop Activation: In some cell lines, inhibition of the MEK/ERK pathway can trigger upstream feedback loops, leading to the reactivation of the pathway. For instance, inhibition of ERK can relieve a negative feedback loop on RAF, leading to increased RAF activity.
-
Antibody or Western Blotting Issues: The lack of signal change could be a technical artifact. Verify the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK (as a loading control). Run positive and negative controls to ensure the assay is working correctly.
The diagram below illustrates the intended target of this compound and a potential feedback mechanism.
Figure 2. this compound targets MEK1 in the MAPK/ERK pathway.
Experimental Protocols & Data
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Sample Data:
| Cell Line | This compound IC50 (nM) | Standard Deviation (nM) |
| HT-29 (BRAF V600E) | 15.2 | 3.1 |
| A549 (KRAS G12S) | 89.7 | 12.5 |
| MCF-7 (Wild-Type) | > 10,000 | N/A |
Protocol 2: Western Blot for p-ERK Analysis
This protocol details the detection of phosphorylated ERK (p-ERK1/2) and total ERK.
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize the p-ERK signal to the total ERK signal.
Sample Data:
| Treatment Group | p-ERK/Total ERK Ratio (Normalized) | Fold Change vs. Control |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.45 |
| This compound (100 nM) | 0.12 | 0.12 |
| This compound (1000 nM) | 0.05 | 0.05 |
Validation & Comparative
A Comparative Analysis of LXW7 and GRGD Peptides for Endothelial Cell Binding
For researchers, scientists, and drug development professionals, the selection of a specific peptide for targeting endothelial cells (ECs) is a critical decision. This guide provides an in-depth comparison of two prominent peptides, LXW7 and GRGD, focusing on their binding affinity, specificity, and downstream signaling effects on endothelial cells. The information presented is supported by experimental data to facilitate an informed choice for therapeutic and research applications.
Executive Summary
This compound, a cyclic octapeptide, demonstrates superior performance over the conventional linear GRGD peptide in terms of both binding affinity and specificity to endothelial cells. While both peptides target integrins, this compound exhibits a strong preference for αvβ3 integrin, which is highly expressed on endothelial cells and their progenitors. This specificity minimizes off-target binding, particularly to platelets, a significant advantage over GRGD which binds strongly to both αvβ3 and αIIbβ3 integrins. Furthermore, this compound's cyclic structure, incorporating unnatural amino acids, confers greater stability and resistance to proteolysis in vivo. Functionally, this compound binding promotes endothelial cell proliferation through the activation of the VEGFR-2 and ERK1/2 signaling pathways.
Data Presentation: Quantitative Comparison of Peptide Binding
The following table summarizes the key quantitative parameters comparing this compound and GRGD peptides.
| Parameter | This compound | GRGD | Reference |
| Structure | Disulfide cyclic octa-peptide (cGRGDdvc) with unnatural amino acids | Linear tetrapeptide (Gly-Arg-Gly-Asp) | [1][2] |
| Integrin Specificity | High for αvβ3; Low for αIIbβ3 | Binds to multiple RGD-dependent integrins, including αvβ3 and αIIbβ3 | [1][3][4] |
| Binding Affinity (Kd for αvβ3 integrin) | 76 ± 10 nM | Not explicitly stated, but lower than this compound | [1][5] |
| IC50 (for αvβ3 integrin) | 0.68 ± 0.08 μM | Not explicitly stated, but higher than this compound | [1][5] |
| Binding to Endothelial Cells (ECs) and Endothelial Progenitor Cells (EPCs) | Higher affinity | Lower affinity | [1][6] |
| Binding to Platelets | Very low | Strong | [1] |
| Binding to Monocytes (THP-1) | No binding | No binding | [1] |
| In vivo Stability | More stable due to cyclic structure and unnatural amino acids | Less stable (linear peptide) | [1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
On-Bead Cell Binding Assay
This assay is used to visually assess the binding of cells to peptides immobilized on resin beads.
-
Peptide Immobilization: this compound and GRGD peptides are synthesized on resin beads using solid-phase peptide synthesis.
-
Cell Culture: Endothelial cells (e.g., HUVECs), THP-1 monocytes, and platelets are cultured under standard conditions.
-
Incubation: The peptide-coated resin beads are incubated with the different cell types in a suitable buffer (e.g., PBS with 1% BSA) for a defined period (e.g., 1 hour) at room temperature with gentle agitation.
-
Washing: Non-adherent cells are removed by washing the beads multiple times with the incubation buffer.
-
Visualization and Quantification: The beads are observed under a microscope to visualize cell binding. The number of cells bound per bead can be quantified to compare the binding affinity of the peptides to different cell types.[8]
Flow Cytometry for Binding Affinity
Flow cytometry provides a quantitative measure of peptide binding to cells in suspension.
-
Peptide Labeling: this compound and GRGD peptides are biotinylated (e.g., this compound-bio, GRGD-bio) for detection.
-
Cell Preparation: A single-cell suspension of endothelial cells, platelets, or other cell types is prepared.
-
Incubation: The cells are incubated with the biotinylated peptides at various concentrations in a binding buffer (e.g., PBS with 1% FBS and 1 mM MnCl2) on ice for a specific duration (e.g., 30 minutes). A sample with D-biotin can be used as a negative control.
-
Secondary Staining: After washing to remove unbound peptide, the cells are incubated with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin) that binds to the biotinylated peptides.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The mean fluorescence intensity corresponds to the amount of peptide bound to the cells, allowing for a quantitative comparison of binding affinity.[3]
Cell Attachment Assay
This assay evaluates the ability of peptides to promote cell adhesion when coated on a surface.
-
Surface Coating: Culture surfaces (e.g., 96-well plates) are coated with this compound, GRGD, or a control substance and incubated to allow for peptide adsorption.
-
Cell Seeding: Endothelial cells are seeded onto the coated surfaces and allowed to attach for a specific time period.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of attached cells is quantified using methods such as crystal violet staining or a cell viability assay (e.g., MTT assay). The results indicate the relative ability of each peptide to mediate cell adhesion.[1]
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling Pathway in Endothelial Cells
Upon binding to αvβ3 integrin on endothelial cells, this compound has been shown to enhance cell proliferation. This is likely mediated through the activation of key signaling molecules, including the phosphorylation of VEGF Receptor 2 (VEGF-R2) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[1][6]
Experimental Workflow for Comparing Peptide Binding
The logical flow of experiments to compare the binding characteristics of this compound and GRGD peptides is outlined below. This workflow progresses from initial qualitative assessments to more quantitative and functional assays.
Conclusion
The available experimental evidence strongly indicates that this compound is a more potent and specific ligand for endothelial cells compared to the conventional GRGD peptide. Its high affinity for αvβ3 integrin, coupled with its low affinity for the platelet-associated αIIbβ3 integrin, makes it a promising candidate for applications requiring targeted delivery to the vasculature while minimizing the risk of thrombosis. Furthermore, its enhanced stability and ability to promote endothelial cell proliferation suggest significant potential in tissue engineering and regenerative medicine. For researchers and drug developers, this compound offers a more refined tool for specifically targeting endothelial cells in various therapeutic and diagnostic strategies.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
LXW7: A Highly Specific Ligand for αvβ3 Integrin in Research and Drug Development
For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes and targeted therapeutic agents is paramount. LXW7, a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, has emerged as a potent and selective ligand for αvβ3 integrin, an important target in angiogenesis, cancer, and other diseases. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, to validate its specificity.
This compound, with the sequence cGRGDdvc, was identified through one-bead one-compound (OBOC) combinatorial library technology.[1][2] Its cyclic nature, conferred by a disulfide bond, and the inclusion of unnatural amino acids contribute to its high stability and resistance to proteolysis compared to linear RGD peptides.[1] Experimental evidence consistently demonstrates this compound's superior binding affinity and specificity for αvβ3 integrin over other related integrins and the conventional linear RGD peptide, GRGD.[3][4]
Comparative Binding Affinity and Specificity
This compound exhibits a high binding affinity for αvβ3 integrin, with a reported dissociation constant (Kd) of 76 ± 10 nM and a half-maximal inhibitory concentration (IC50) of 0.68 ± 0.08 μM.[3][5] This strong binding translates to effective targeting of cells expressing αvβ3 integrin, such as endothelial progenitor cells (EPCs), endothelial cells (ECs), and certain cancer cell lines.[3][6]
| Ligand | Target | Binding Affinity (IC50) | Cell Type | Reference |
| This compound | αvβ3 Integrin | 0.68 ± 0.08 μM | αvβ3-K562 cells | [3][6] |
| GRGD | αvβ3 Integrin | Weaker than this compound | αvβ3-K562 cells | [3] |
| This compound | αIIbβ3 Integrin | Very low binding | αIIbβ3-K562 cells | [3] |
| GRGD | αIIbβ3 Integrin | Strong binding | αIIbβ3-K562 cells | [3] |
| This compound | αvβ5 Integrin | Weak binding | αvβ5-K562 cells | [6] |
| This compound | α5β1 Integrin | No binding | K562 cells | [2][6] |
Enhanced Cellular Specificity
A key advantage of this compound is its high specificity for EPCs and ECs over other cell types like monocytes and platelets.[3] This is a significant improvement compared to the conventional GRGD peptide, which shows strong binding to platelets, potentially leading to off-target effects and thrombosis.[3][4] Studies have shown that this compound effectively supports the attachment of EPCs and ECs from various sources while showing minimal to no binding to THP-1 monocytes and platelets.[3]
Experimental Validation of Specificity
The specificity of this compound for αvβ3 integrin has been rigorously validated through several experimental approaches.
Competitive Binding Assays
These assays demonstrate the ability of this compound to compete with a known αvβ3 integrin ligand, such as echistatin-FITC, for binding to αvβ3-expressing cells. The low IC50 value obtained for this compound in these assays confirms its high affinity for the receptor.[6]
Experimental Protocol: Competitive Binding Assay
-
Cell Preparation: αvβ3-transfected K562 cells (αvβ3-K562) and parent K562 cells are used.
-
Reagents: this compound peptide at various concentrations, 2 μmol/L echistatin-FITC, and binding buffer (1x PBS with 10% fetal bovine serum and 1 mmol/L MnCl2).
-
Procedure:
-
Peptides at different concentrations are premixed with echistatin-FITC.
-
The mixture is incubated with 3 × 10^5 αvβ3-K562 or K562 cells in 100 μL of binding buffer for 30 minutes on ice.
-
The cell-associated fluorescence is evaluated using flow cytometry.
-
-
Analysis: The IC50 is determined as the concentration of this compound that inhibits 50% of the maximal binding of echistatin-FITC to the cells.[6]
Flow Cytometry-Based Binding Assays
Flow cytometry is used to directly assess the binding of biotinylated this compound to cells expressing different integrin subtypes. These experiments have shown that this compound binds strongly to αvβ3-K562 cells, weakly to αvβ5-K562 and αIIbβ3-K562 cells, and not at all to K562 parent cells (which express α5β1 integrin).[6]
Experimental Protocol: Flow Cytometry Binding Assay
-
Cell Preparation: K562 cells transfected with αvβ3, αvβ5, or αIIbβ3 integrins, and parent K562 cells are used.
-
Reagents: Biotinylated this compound (this compound-bio), streptavidin-phycoerythrin (PE) conjugate.
-
Procedure:
-
Cells are incubated with this compound-bio.
-
Following incubation, cells are washed and then incubated with streptavidin-PE.
-
The fluorescence of the cells is analyzed by flow cytometry.[6]
-
On-Bead Cell Binding Assay
This qualitative assay visually demonstrates the specificity of this compound. Resin beads displaying this compound are incubated with different cell types. Results show significant binding of EPCs and ECs to the this compound beads, with negligible binding of monocytes and platelets.[3]
Experimental Protocol: On-Bead Cell Binding Assay
-
Bead Preparation: Resin beads are coated with this compound peptide.
-
Cell Incubation: The this compound-coated beads are incubated with different cell suspensions (e.g., EPCs, ECs, THP-1 monocytes, platelets).
-
Visualization: After incubation for various time points (e.g., 10 min, 30 min, 2 h), the beads are observed under a phase-contrast microscope to assess cell binding.[3]
Antibody Blocking Experiments
To further confirm that the binding of this compound to EPCs and ECs is mediated by αvβ3 integrin, blocking experiments are performed using a monoclonal anti-αvβ3 integrin antibody. Pre-incubation of cells with this antibody significantly blocks the subsequent binding of this compound, confirming αvβ3 as the primary receptor.[3][7] The blocking efficiency has been reported to be around 60.8 ± 22.1%.[7][8]
Experimental Protocol: Antibody Blocking Experiment
-
Cell Preparation: Target cells, such as Human Endothelial Colony-Forming Cells (HECFCs), Human Corneal Epithelial Cells (HCECs), or Human Microvascular Endothelial Cells (HMVECs), that highly express αvβ3 integrin are used.
-
Reagents: Monoclonal anti-αvβ3 integrin antibody, biotinylated this compound (this compound-bio), and a fluorescently labeled secondary antibody or streptavidin conjugate.
-
Procedure:
-
Cells are pre-incubated with the anti-αvβ3 integrin antibody (e.g., 20 μg/mL) to block the receptor.
-
The cells are then incubated with this compound-bio.
-
The binding of this compound-bio is detected using a fluorescent probe and quantified by flow cytometry.
-
-
Analysis: The reduction in this compound-bio binding in the presence of the blocking antibody compared to the control (no antibody) indicates the degree of αvβ3-mediated binding.[3][9]
Downstream Signaling and Functional Outcomes
Binding of this compound to αvβ3 integrin on endothelial cells triggers downstream signaling pathways that promote cell proliferation and survival.[1][3] This includes the increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and the activation of the mitogen-activated protein kinase (MAPK) ERK1/2 pathway.[1][3]
Caption: this compound-mediated αvβ3 integrin signaling pathway.
Experimental Workflow for Specificity Validation
The validation of this compound specificity typically follows a logical workflow, starting from initial binding assays to more specific blocking experiments and functional readouts.
Caption: Experimental workflow for validating this compound specificity.
References
- 1. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to LXW7 and Other RGD-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) motif is a cornerstone of cell adhesion research and a pivotal target in drug development, primarily through its interaction with cell surface integrins. This guide provides a detailed comparison of LXW7, a novel cyclic RGD peptide, with other notable RGD-containing peptides, including the clinically evaluated Cilengitide and the α5β1--targeting peptide ATN-161. The information presented herein is supported by experimental data to aid in the objective assessment of their performance.
Overview of Compared Peptides
This compound is a disulfide cyclic octapeptide (cGRGDdvc) identified through one-bead one-compound (OBOC) combinatorial library technology.[1][2] It is a potent and highly specific ligand for αvβ3 integrin.[1] Its cyclic nature and inclusion of unnatural amino acids are designed to enhance stability and resistance to proteolysis compared to linear RGD peptides.[1][3]
Cilengitide (EMD 121974) is a cyclic pentapeptide that acts as a potent antagonist of αvβ3 and αvβ5 integrins.[4][5] It has been extensively investigated in clinical trials for various cancers, most notably glioblastoma.[3][4][5]
ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) that, unlike this compound and Cilengitide, does not contain the RGD sequence but targets integrins, primarily α5β1.[6] It has been evaluated in clinical trials for solid tumors.[7][8]
Quantitative Comparison of Binding Affinity
The binding affinity of RGD peptides to their target integrins is a critical determinant of their biological activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogs, as well as for Cilengitide, against αvβ3 integrin.
| Peptide | Target Integrin(s) | IC50 (µM) for αvβ3 | Cell Line | Notes |
| This compound | αvβ3 | 0.68 | K562/αvβ3+ | High affinity and specificity for αvβ3.[1] |
| LXW64 | αvβ3 | 0.10 | K562/αvβ3+ | An optimized analog of this compound with 6.6-fold higher affinity.[9][10] |
| LXZ2 | αvβ3 | ~0.09 | K562/αvβ3+ | Another this compound analog with affinity comparable to Cilengitide. |
| Cilengitide | αvβ3, αvβ5 | 0.00061 - 0.004 | N/A (isolated integrins) | Potent inhibitor of both αvβ3 and αvβ5 integrins.[4][11] |
| Linear GRGD | Multiple RGD-binding integrins | Higher than this compound | K562/αvβ3+ | Lower affinity for αvβ3 compared to this compound.[1] |
| ATN-161 | α5β1 , αvβ3 | N/A | N/A | Primarily targets α5β1 integrin; direct IC50 comparison for αvβ3 is not its primary mechanism.[6] |
Performance Comparison
Specificity
This compound demonstrates high specificity for αvβ3 integrin with significantly lower binding to αIIbβ3 integrin, a receptor found on platelets.[1] This is a crucial advantage over conventional linear RGD peptides, which show strong binding to αIIbβ3 and can lead to off-target effects like platelet aggregation.[1] Cilengitide is a potent inhibitor of both αvβ3 and αvβ5 integrins.[4] ATN-161's primary target is the α5β1 integrin, distinguishing it from the αv-family targeted by this compound and Cilengitide.[6]
Functional Activity
This compound has been shown to promote the proliferation of endothelial progenitor cells (EPCs) and endothelial cells (ECs).[1] This pro-angiogenic effect is mediated through the phosphorylation of VEGF receptor 2 (VEGF-R2) and activation of the mitogen-activated protein kinase (MAPK) ERK1/2 pathway.[1] In preclinical models of focal cerebral ischemia, this compound has demonstrated neuroprotective effects by reducing infarct volume and attenuating inflammatory responses in microglia.[12]
Cilengitide has demonstrated anti-angiogenic and pro-apoptotic activity in preclinical models.[5] It has shown synergistic effects when combined with radiation therapy in glioma models.[4] Clinical trials have shown modest single-agent activity in recurrent glioblastoma, with more promising results when combined with standard chemoradiation in newly diagnosed patients.[3][4][5]
ATN-161 exhibits anti-angiogenic and anti-tumor activity in various preclinical models.[8][13] It has been shown to inhibit VEGF-induced migration and capillary tube formation of human choroidal endothelial cells (hCECs).[14] In animal models, ATN-161 has been observed to reduce tumor growth and metastasis.[6][8] A notable characteristic of ATN-161 is the observation of a U-shaped dose-response curve in several preclinical models, where lower doses exhibited greater activity than higher doses.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental evaluation of these peptides, the following diagrams are provided.
Caption: RGD-Integrin Signaling Pathway.
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 6. ATN-161 | Integrin antagonist | Mechanism | Concentration [selleckchem.com]
- 7. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
LXW7: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
LXW7, a cyclic peptide containing an Arg-Gly-Asp (RGD) motif, has emerged as a promising therapeutic agent due to its high affinity and specificity for the αvβ3 integrin.[1] This guide provides a comprehensive comparison of the in vitro and in vivo studies on this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the efficacy of this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (IC50) | 0.68 µM | K562 cells expressing αvβ3 integrin | [1] |
| Binding Affinity (Kd) | 76 ± 10 nM | K562 cells expressing αvβ3 integrin | [1][2] |
| Cell Proliferation | Significantly increased vs. control after 48h | Endothelial Cells (ECs) | [2] |
| Cell Attachment | Efficiently supported attachment | Endothelial Progenitor Cells (EPCs) and ECs | [2] |
| Monocyte/Platelet Binding | No effective attachment/very low affinity | THP-1 monocytes and platelets | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Key Findings | Reference |
| Rat Focal Cerebral Ischemia (MCAO) | 100 µg/kg this compound (intravenous) | Significantly lower infarct volumes and brain water content vs. control | [1] |
| Chick Chorioallantoic Membrane (CAM) Assay | LDS* laden collagen hydrogels | 43% increase in blood vessel formation vs. blank hydrogels | [3] |
| Zucker Diabetic Fatty (ZDF) Rat Ischemic Skin Flap | This compound-DS-SILY-functionalized ECM scaffolds with EPCs | Significantly improved wound healing and enhanced neovascularization | [4] |
| Rat Carotid Artery Bypass Graft | Biomaterial scaffolds decorated with this compound | Promoted vascularization | [5][6] |
*LDS (this compound–DS–SILY) is a conjugate of this compound with a dermatan sulfate glycosaminoglycan backbone grafted with collagen-binding peptides.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: this compound signaling pathway.
The diagram above illustrates the proposed signaling cascade initiated by this compound. By binding to αvβ3 integrin, this compound triggers the phosphorylation of VEGFR-2 and the subsequent activation of the ERK1/2 pathway, ultimately promoting endothelial cell proliferation, migration, and survival.[1][2][7]
Caption: Experimental workflow for this compound evaluation.
This flowchart outlines the typical progression of research on this compound, starting from fundamental in vitro characterization of its binding and cellular effects, followed by validation in various in vivo models to assess its therapeutic potential in relevant physiological and pathological contexts.
Detailed Experimental Protocols
A comprehensive understanding of the efficacy of this compound necessitates a detailed look at the methodologies employed in these studies.
In Vitro Protocols
-
Cell Binding Assays:
-
One-Bead One-Compound (OBOC) Assay: this compound, synthesized on TentaGel resin beads, was incubated with target cells (e.g., K562 cells expressing different integrins, EPCs, ECs, THP-1 monocytes, platelets).[2] The binding specificity was determined by quantifying the number of cells attached to the beads over time.[2]
-
Competitive Binding Assay (for IC50): K562-αvβ3 cells were incubated with a fluorescently labeled known αvβ3 ligand and increasing concentrations of this compound to determine the concentration at which this compound inhibits 50% of the labeled ligand binding.[1]
-
-
Cell Proliferation Assay (MTS Assay):
-
Western Blot for Signaling Pathway Analysis:
-
Endothelial cells were treated with this compound.
-
Cell lysates were collected and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and phosphorylated ERK1/2 (p-ERK1/2), as well as total VEGFR-2 and ERK1/2 as controls.
-
Secondary antibodies conjugated to a detectable enzyme were used for visualization and quantification of protein expression.[7]
-
In Vivo Protocols
-
Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO):
-
Adult male Sprague-Dawley rats were subjected to MCAO to induce ischemic stroke.
-
This compound (e.g., 100 µg/kg) or a vehicle (e.g., PBS) was administered intravenously post-ischemia.[1]
-
After a set period (e.g., 24 hours), neurological deficits were scored.
-
Brains were harvested, and infarct volumes were measured using TTC staining. Brain water content was also determined to assess edema.[1][8]
-
-
Chick Chorioallantoic Membrane (CAM) Assay:
-
Fertilized chicken eggs were incubated to allow the development of the CAM.
-
Collagen hydrogels containing this compound conjugates (LDS) or blank hydrogels were placed on the CAM.[3]
-
After a defined incubation period, the CAM was imaged, and the number of blood vessels converging towards the hydrogel was quantified to assess angiogenesis.[3]
-
-
Diabetic Wound Healing Model (Zucker Diabetic Fatty Rat):
-
Full-thickness skin flaps were created on the backs of ZDF rats to induce an ischemic wound.[4]
-
ECM scaffolds functionalized with this compound-DS-SILY and loaded with EPCs were applied to the wounds.[4]
-
Wound healing was monitored over time, and tissue samples were collected for histological analysis to evaluate neovascularization and collagen deposition.[4]
-
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the efficacy of this compound as a potent and specific ligand for αvβ3 integrin. In vitro, it demonstrates high binding affinity and promotes key endothelial cell functions essential for angiogenesis. These findings are corroborated by in vivo studies where this compound has been shown to ameliorate ischemic injury, enhance wound healing, and promote the formation of new blood vessels. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound in various clinical applications, including tissue regeneration and the treatment of ischemic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactive extracellular matrix scaffolds engineered with proangiogenic proteoglycan mimetics and loaded with endothelial progenitor cells promote neovascularization and diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization [frontiersin.org]
- 7. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative Guide to the Stability of Linear vs. Cyclic RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
The Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of research in cell adhesion, targeted drug delivery, and biomaterial development due to its crucial role in mediating cell-extracellular matrix interactions via integrin receptors. The conformation of the RGD motif significantly influences its binding affinity and, critically, its stability. This guide provides an objective comparison of the stability of linear and cyclic RGD peptides, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal peptide architecture for their specific applications.
Executive Summary
Cyclic RGD peptides generally exhibit significantly enhanced stability compared to their linear counterparts. This increased stability is primarily attributed to the conformational rigidity imposed by cyclization, which protects the peptide backbone from enzymatic degradation and chemical decomposition. This enhanced stability often translates to a longer plasma half-life and improved in vivo efficacy. While linear RGD peptides are simpler to synthesize, their rapid degradation can limit their therapeutic and research applications.
Data Presentation: Quantitative Comparison
The following table summarizes key stability and activity parameters for linear and cyclic RGD peptides based on available experimental data.
| Parameter | Linear RGD Peptides | Cyclic RGD Peptides | Key Findings & References |
| Solution Stability (pH 7) | More susceptible to degradation. | Up to 30-fold more stable than linear counterparts. | Cyclization prevents the Asp side chain from attacking the peptide backbone.[1][2] |
| Plasma Half-life | Generally in the order of minutes. | Can be in the order of hours (e.g., 3-5 hours for Cilengitide). | Cyclization and other modifications can significantly extend circulation time.[3][4] |
| Enzymatic Stability (Trypsin) | Rapidly degraded at susceptible cleavage sites. | Significantly more resistant to trypsin cleavage. | The rigid cyclic structure hinders access of proteases to the peptide backbone. |
| In Vivo Tumor Uptake | Lower accumulation in tumor tissues. | Can exhibit significantly higher tumor uptake (e.g., 4-fold higher for a radiolabeled cyclic derivative). | Enhanced stability and receptor affinity contribute to better targeting. |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate stability, the following diagrams illustrate the key signaling pathway initiated by RGD peptide binding to integrins and a general workflow for comparing peptide stability.
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are representative and may require optimization for specific peptide sequences and experimental conditions.
Protocol 1: Serum/Plasma Stability Assay
Objective: To determine the half-life of linear and cyclic RGD peptides in human serum or plasma.
Materials:
-
Linear and cyclic RGD peptides
-
Human serum or plasma (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated microcentrifuge
-
RP-HPLC system with a UV detector
Methodology:
-
Peptide Preparation: Prepare stock solutions (e.g., 1 mg/mL) of the linear and cyclic RGD peptides in PBS.
-
Incubation: Pre-warm human serum/plasma to 37°C. In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed serum/plasma to a final concentration of 100 µg/mL.
-
Time 0 Sample: Immediately take a 50 µL aliquot of the peptide-serum mixture and add it to a tube containing 50 µL of 10% TCA to precipitate proteins and stop enzymatic degradation. Vortex and place on ice. This serves as the 0-hour time point.
-
Incubation and Sampling: Incubate the remaining peptide-serum mixtures at 37°C. Collect 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). At each time point, immediately quench the reaction by adding the aliquot to 50 µL of 10% TCA.
-
Protein Precipitation: After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant, which contains the peptide, for RP-HPLC analysis.
-
RP-HPLC Analysis:
-
Equilibrate a C18 analytical column with a low percentage of mobile phase B (0.1% TFA in ACN) in mobile phase A (0.1% TFA in water).
-
Inject a known volume of the supernatant.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: Integrate the peak area corresponding to the intact peptide. The percentage of intact peptide remaining at each time point is calculated relative to the peak area at the 0-hour time point. Plot the percentage of intact peptide versus time and calculate the half-life (t½).[5][6][7][8]
Protocol 2: Enzymatic Stability Assay (Trypsin)
Objective: To compare the susceptibility of linear and cyclic RGD peptides to degradation by a specific protease, such as trypsin.
Materials:
-
Linear and cyclic RGD peptides
-
Trypsin (proteomics grade)
-
Trypsin digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% Formic Acid)
-
RP-HPLC system and reagents as described in Protocol 1
Methodology:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and trypsin in the digestion buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Time 0 Sample: Immediately take an aliquot of the reaction mixture and quench it with the quenching solution.
-
Incubation and Sampling: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points and quench the reaction.
-
Sample Analysis: Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Calculate the percentage of intact peptide remaining over time and determine the degradation rate or half-life.
Protocol 3: Thermal Stability Assay (Circular Dichroism Spectroscopy)
Objective: To assess and compare the thermal stability of linear and cyclic RGD peptides by monitoring changes in their secondary structure as a function of temperature.
Materials:
-
Linear and cyclic RGD peptides
-
Appropriate buffer (e.g., phosphate buffer; avoid Tris as its pH is temperature-dependent)
-
Circular Dichroism (CD) spectropolarimeter equipped with a Peltier temperature controller
-
Quartz cuvette (e.g., 1 mm path length)
Methodology:
-
Sample Preparation: Prepare solutions of the linear and cyclic peptides in the chosen buffer at a suitable concentration (e.g., 0.1-0.2 mg/mL).
-
CD Spectrum Scan: Record a CD spectrum of each peptide at a starting temperature (e.g., 20°C) over a wavelength range (e.g., 190-260 nm) to determine the wavelength of maximum change upon folding/unfolding.
-
Thermal Denaturation:
-
Set the CD instrument to monitor the ellipticity at the chosen wavelength.
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature (e.g., 90°C).
-
Record the ellipticity at regular temperature intervals.
-
-
Data Analysis: Plot the ellipticity as a function of temperature. The resulting sigmoidal curve represents the thermal unfolding transition. The midpoint of this transition is the melting temperature (Tm), which is a measure of the peptide's thermal stability. A higher Tm indicates greater stability.[9]
Conclusion
The choice between linear and cyclic RGD peptides is a critical decision in the design of therapeutics, biomaterials, and research tools. The evidence strongly indicates that cyclic RGD peptides offer superior stability against chemical and enzymatic degradation, leading to improved pharmacokinetic properties and biological activity. While the synthesis of cyclic peptides can be more complex, the significant advantages in stability and efficacy often justify the additional effort. Researchers should carefully consider the stability requirements of their specific application when selecting an RGD peptide architecture.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boddylab.ca [boddylab.ca]
Comparative Analysis of LXW7's Efficacy in Modulating VEGFR2 Phosphorylation
This guide provides a detailed comparison of the peptide ligand LXW7 with other molecules known to modulate the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical regulator of angiogenesis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance of this compound.
Introduction to this compound and VEGFR2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that, upon binding with its ligand VEGF-A, triggers a signaling cascade essential for the proliferation, migration, and survival of endothelial cells—processes fundamental to angiogenesis.[1][2] The activation of VEGFR2 is initiated by its autophosphorylation at specific tyrosine residues.[2][3][4]
This compound is a disulfide cyclic octapeptide (cGRGDdvc) identified as a potent and specific ligand for αvβ3 integrin, which is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).[5][6][7] Unlike direct VEGFR2 ligands, this compound modulates VEGFR2 signaling indirectly. The interaction between this compound and αvβ3 integrin leads to an increase in the phosphorylation of VEGFR2 and the activation of its downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) ERK1/2.[5][6][8] This mechanism suggests a crosstalk between integrin and VEGFR2 signaling pathways.[5][9]
Comparative Performance Data
The following table summarizes the key characteristics and performance of this compound in comparison to a conventional integrin ligand (GRGD peptide) and the natural VEGFR2 ligand (VEGF-A).
| Feature | This compound | GRGD Peptide | VEGF-A |
| Molecule Type | Cyclic Octapeptide (cGRGDdvc)[5][6] | Linear Peptide | Growth Factor (Protein)[1] |
| Primary Target | αvβ3 Integrin[5][8][10] | αvβ3 Integrin[5][6] | VEGFR2[1] |
| Mechanism on VEGFR2 | Indirect activation via αvβ3 integrin engagement[5][10] | Indirect activation via αvβ3 integrin engagement | Direct ligand binding and dimerization[9] |
| Effect on VEGFR2 | Increases phosphorylation at Tyr1175[5] | Induces weaker biological effects compared to this compound[5][6] | Induces robust autophosphorylation [1] |
| Binding Affinity | High affinity to αvβ3 integrin (IC₅₀ = 0.68 μM)[8] | Weaker binding affinity to EPCs/ECs than this compound[5][6] | High affinity to VEGFR2 |
| Downstream Signaling | Increased phosphorylation of ERK1/2[5][6] | Not explicitly detailed, but presumed to be similar to this compound | Activation of PLCγ, PI3K/Akt, and ERK pathways[3][4] |
| Key Advantage | High stability and specificity for EPCs/ECs over other cell types like platelets[5][6] | Conventional, well-studied integrin ligand | Potent, natural activator of VEGFR2 signaling |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound-mediated VEGFR2 activation and a typical experimental workflow for its validation.
Experimental Protocols
Detailed methodologies for validating the effect of this compound on VEGFR2 phosphorylation are provided below. These protocols are based on standard cell-based phosphorylation assays.
Protocol 1: Cell-Based VEGFR2 Phosphorylation Assay via Western Blot
This method quantifies the level of phosphorylated VEGFR2 relative to the total VEGFR2 protein.
-
Cell Culture and Treatment:
-
Plate human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce baseline receptor phosphorylation.
-
Treat cells with the desired concentrations of this compound, VEGF-A (positive control), GRGD peptide (comparator control), or vehicle (negative control) for a specified time course (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
After treatment, immediately place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and dilute in 4x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-polyacrylamide gel.[11]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification and Normalization:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2.
-
Quantify band intensities using densitometry software. The level of VEGFR2 phosphorylation is expressed as the ratio of the pVEGFR2 signal to the total VEGFR2 signal.
-
Protocol 2: Cell-Based VEGFR2 Phosphorylation Assay via ELISA
This high-throughput method provides a quantitative measure of phosphorylated VEGFR2 in cell lysates.[1][3]
-
Cell Culture and Treatment:
-
Follow the same procedure as Step 1 in the Western Blot protocol, typically performed in a 96-well plate format.
-
-
Cell Lysis:
-
After treatment, wash cells and add a suitable lysis buffer directly to the wells as per the ELISA kit manufacturer's instructions.[3]
-
-
ELISA Procedure (Sandwich ELISA):
-
Use a microplate pre-coated with a capture antibody specific for total VEGFR2.
-
Add cell lysates to the wells and incubate for 1-2 hours to allow the capture antibody to bind to VEGFR2.[1]
-
Wash the wells multiple times with the provided wash buffer.
-
Add a detection antibody that specifically recognizes phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) conjugated to an enzyme like HRP. Incubate for 1 hour.[1]
-
Wash the wells to remove any unbound detection antibody.
-
Add the enzyme substrate (e.g., TMB). A color change will develop in proportion to the amount of phosphorylated VEGFR2.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve if using a quantitative kit.
-
Determine the concentration or relative signal of pVEGFR2 in each sample. Normalize the results to the total protein concentration of the lysate if necessary.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Integrin | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VEGF and VEGFR2 bind to similar pH-sensitive sites on fibronectin, exposed by heparin-mediated conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LXW7 and Other Integrin Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the integrin ligand LXW7 with other notable ligands targeting the αvβ3 integrin. The information presented is supported by experimental data to assist in research and development decisions.
Introduction to this compound
This compound is a cyclic octapeptide (cGRGDdvc) that acts as a potent and specific ligand for the αvβ3 integrin.[1] It was identified using the one-bead one-compound (OBOC) combinatorial library technology.[2] this compound has shown high affinity and specificity for αvβ3 integrin, which is a key receptor involved in angiogenesis, tumor progression, and tissue regeneration.[2][3] Unlike some traditional RGD-containing peptides, this compound exhibits enhanced stability due to its cyclic structure and the inclusion of unnatural amino acids, making it more resistant to proteolysis.[2]
Comparative Analysis of Ligand Performance
The performance of this compound is best understood in comparison to other αvβ3 integrin ligands, such as the conventional linear GRGD peptide and the well-characterized cyclic peptide, Cilengitide.
Binding Affinity and Specificity
This compound has demonstrated a higher binding affinity for αvβ3 integrin compared to the conventional linear GRGD peptide.[2] Experimental data indicates that this compound has an IC50 of 0.68 μM and a Kd of 76 ± 10 nM for αvβ3 integrin.[2][4]
A key advantage of this compound is its specificity. It shows strong binding to endothelial cells (ECs) and endothelial progenitor cells (EPCs) which highly express αvβ3 integrin, but has weak to no binding affinity for platelets and THP-1 monocytes.[2][5] This is a significant distinction from the linear GRGD peptide, which binds strongly to platelets.[2] Furthermore, while both this compound and GRGD bind to cells expressing αvβ3 integrin, this compound shows very low binding to cells expressing αIIbβ3 integrin, a receptor abundant on platelets, whereas GRGD binds strongly.[2][6]
Cilengitide, another cyclic RGD peptide, is a potent antagonist of both αvβ3 and αvβ5 integrins, with IC50 values in the nanomolar range.[7][8][9] Specifically, it inhibits the binding of αvβ3 and αvβ5 to vitronectin with IC50 values of 4 nM and 79 nM, respectively.[10]
| Ligand | Target Integrin(s) | IC50 (αvβ3) | Kd (αvβ3) | Key Specificity Highlights |
| This compound | αvβ3[1][4] | 0.68 µM[2][4] | 76 ± 10 nM[2][4] | High specificity for ECs/EPCs; low binding to platelets (αIIbβ3)[2] |
| GRGD (linear) | Various, including αvβ3 and αIIbβ3[2] | Not consistently reported | Not consistently reported | Binds to a variety of cells, including strong binding to platelets[2] |
| Cilengitide | αvβ3, αvβ5, α5β1[10][11] | 0.61 nM - 4 nM[8][10] | Not consistently reported | High affinity for both αvβ3 and αvβ5[7][9] |
Functional Effects
This compound has been shown to promote the biological functions of endothelial cells. When ECs bind to a surface treated with this compound, they exhibit enhanced proliferation.[2] This effect is likely mediated by the increased phosphorylation of VEGF receptor 2 (VEGF-R2) and the activation of the mitogen-activated protein kinase (MAPK) ERK1/2 pathway.[2][5]
Cilengitide is primarily known for its anti-angiogenic effects.[8] It can induce apoptosis in growing endothelial cells by inhibiting the interaction between integrins and their extracellular matrix ligands.[11] However, the effects of Cilengitide can be dose-dependent, with low doses potentially promoting macrophage migration and blood perfusion in certain contexts.[12]
Signaling Pathways
The binding of ligands to αvβ3 integrin can trigger several downstream signaling cascades. A common pathway involves the activation of Focal Adhesion Kinase (FAK), which can then influence cell proliferation, survival, and migration.[13][14] In the case of this compound, its interaction with αvβ3 integrin leads to the phosphorylation of VEGFR-2 and the activation of the ERK1/2 pathway, promoting cell proliferation.[2][4] The αvβ3 integrin can also crosstalk with other receptor tyrosine kinases, such as the PDGF receptor, to potentiate cellular responses to growth factors.[15]
Experimental Protocols
Competitive Binding Assay (ELISA-based)
This protocol is a general method for assessing the binding affinity of ligands to integrins.
-
Plate Coating: Coat 96-well microplates with an αvβ3 integrin ligand such as vitronectin or fibronectin and incubate overnight at 4°C.
-
Blocking: Wash the wells with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a solution containing a constant concentration of purified αvβ3 integrin and varying concentrations of the test ligand (e.g., this compound, Cilengitide).
-
Incubation: Add the integrin-ligand solutions to the coated wells and incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Washing: Wash the wells multiple times to remove unbound integrin and ligand.
-
Detection: Add a primary antibody against the αvβ3 integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance) using a microplate reader.
-
Data Analysis: The IC50 value can be determined by plotting the signal against the logarithm of the ligand concentration.
Cell Adhesion Assay
This protocol outlines a method to quantify cell adhesion mediated by integrins.
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., vitronectin) or the ligand of interest (e.g., this compound) and incubate for at least one hour at 37°C.[16]
-
Cell Preparation: Culture cells of interest (e.g., HUVECs) and label them with a fluorescent dye such as Calcein-AM.
-
Cell Seeding: Resuspend the labeled cells in an appropriate buffer and add them to the coated wells.
-
Incubation: Allow the cells to adhere for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.[17]
-
Washing: Gently wash the wells to remove non-adherent cells.[16]
-
Quantification: Measure the fluorescence in each well using a plate reader. The intensity of the fluorescence is proportional to the number of adherent cells.
-
Analysis: Compare the adhesion of cells on different coated surfaces or in the presence of various inhibitors.
References
- 1. This compound | Integrin | TargetMol [targetmol.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing an Injectable Nanofibrous Extracellular Matrix Hydrogel With an Integrin αvβ3 Ligand to Improve Endothelial Cell Survival, Engraftment and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Integrin αVβ3 Signaling in the Progression of Osteoarthritis Induced by Excessive Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. m.youtube.com [m.youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
LXW7: A Comparative Analysis of Cross-Reactivity with Integrin Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclic peptide LXW7's binding affinity and cross-reactivity with various integrin subtypes. The data presented is compiled from multiple studies to offer an objective overview of its performance against other alternatives, supported by experimental evidence.
Quantitative Comparison of Binding Affinity and Cross-Reactivity
This compound, a cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, has been identified as a potent and specific ligand for integrin αvβ3.[1][2] Its selectivity is a critical attribute, particularly when compared to linear RGD peptides which often exhibit broader cross-reactivity. The following table summarizes the binding characteristics of this compound across different integrin subtypes.
| Integrin Subtype | Binding Affinity/Activity | Cell Line/System | Key Findings | Reference |
| αvβ3 | High Affinity (IC₅₀ = 0.68 µM; Kd = 76 ± 10 nM) | K562 cells expressing αvβ3, Endothelial Progenitor Cells (EPCs), Endothelial Cells (ECs) | Strong and specific binding; binding is mediated by αvβ3 as confirmed by antibody blocking experiments.[3][4] | [1][3] |
| αIIbβ3 | Very Low Affinity | K562 cells expressing αIIbβ3, Platelets | Significantly lower binding affinity compared to the conventional GRGD peptide, indicating high selectivity against this platelet integrin.[3][5] | [3][5] |
| αvβ5 | Weak Affinity | K562 cells expressing αvβ5 | Weak cross-reactivity observed. | [1][6][7] |
| α5β1 | No Binding | K562 cells (parental, expressing α5β1) | No detectable binding. | [6] |
Experimental Protocols
The data presented above is primarily derived from competitive binding assays and flow cytometry analyses. Below are detailed methodologies for key experiments cited.
Cell-Based Binding Assay using Flow Cytometry
This method is used to determine the binding affinity and specificity of this compound to cells expressing different integrin subtypes.
-
Cell Lines: K562 cells, which do not express αvβ3, are engineered to express high levels of specific human integrin subtypes (e.g., αvβ3, αvβ5, αIIbβ3). Parental K562 cells are used as a control for α5β1 binding.[6]
-
Ligand Preparation: this compound and control peptides (e.g., GRGD) are synthesized and conjugated with biotin for detection.
-
Binding Assay:
-
Cells are harvested and washed with a binding buffer (e.g., Tris-buffered saline with 1 mM Mn²⁺ and 0.1% BSA).
-
Cells are incubated with varying concentrations of the biotinylated this compound peptide.
-
For competitive binding, cells are co-incubated with a constant concentration of biotinylated this compound and increasing concentrations of non-biotinylated this compound or a competitor peptide.
-
-
Detection:
-
After incubation, cells are washed to remove unbound peptide.
-
Cells are then incubated with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin) that binds to the biotinylated peptide.
-
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The mean fluorescence intensity correlates with the amount of bound peptide. IC₅₀ values are calculated from the competition binding data.
Antibody Blocking Assay
This experiment confirms that the binding of this compound to target cells is mediated by a specific integrin.
-
Cell Preparation: Target cells, such as Human Endothelial Progenitor Cells (HECFCs) or Human Corneal Epithelial Cells (HCECs), are prepared as described above.[3]
-
Blocking: Cells are pre-incubated with a monoclonal antibody specific to the target integrin (e.g., anti-αvβ3 antibody) for a defined period.[3][4]
-
Ligand Incubation: Biotinylated this compound is then added to the antibody-treated cells and incubated.
-
Detection and Analysis: The amount of bound this compound is quantified using fluorescently-labeled streptavidin and flow cytometry, as described previously. A significant reduction in this compound binding in the presence of the blocking antibody confirms the specificity of the interaction.
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Assessing Integrin Cross-Reactivity
The following diagram illustrates the general workflow used to determine the cross-reactivity profile of a ligand like this compound.
Caption: Workflow for evaluating this compound cross-reactivity using engineered cell lines.
This compound-Mediated Signaling Pathway in Endothelial Cells
Upon binding to αvβ3 integrin on endothelial cells, this compound has been shown to activate downstream signaling pathways that promote cell proliferation and other functions.[2][3] This is often linked to a synergistic relationship between integrins and receptor tyrosine kinases like VEGFR-2.
Caption: this compound binding to αvβ3 integrin activates VEGFR-2 and ERK1/2 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Integrin αvβ3 抑制剂 | MCE [medchemexpress.cn]
A Comparative Guide to the Efficacy of LXW7 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LXW7, a novel integrin αvβ3 inhibitor, in various animal models. It is designed to offer an objective analysis of its performance against alternative therapies, supported by experimental data, to aid in research and development decisions.
Executive Summary
This compound is a cyclic peptide that demonstrates significant therapeutic potential in preclinical models of ischemic stroke. As a selective inhibitor of integrin αvβ3, it modulates critical signaling pathways involved in angiogenesis and inflammation. This guide will delve into the efficacy of this compound, primarily focusing on the rat model of Middle Cerebral Artery Occlusion (MCAO), and compare it with another well-known integrin αvβ3 inhibitor, Cilengitide.
Mechanism of Action: Integrin αvβ3 and VEGFR-2 Signaling
This compound exerts its effects by targeting integrin αvβ3, a cell surface receptor crucial for cell adhesion, proliferation, and survival. In the context of endothelial cells, the interaction between integrin αvβ3 and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key signaling nexus. This compound, by binding to integrin αvβ3, modulates the downstream signaling cascade, including the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is pivotal for angiogenesis.
Comparative Efficacy in a Rat Model of Cerebral Ischemia
The rat Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant model for studying the pathophysiology of ischemic stroke and for evaluating potential neuroprotective therapies. Both this compound and Cilengitide have been assessed in this model.
Quantitative Efficacy Data
The following table summarizes the key efficacy parameters of this compound and Cilengitide in the rat MCAO model.
| Treatment Group | Dose | Infarct Volume (mm³) | Brain Water Content (%) | Evans Blue Extravasation (µg/g) |
| Control (Vehicle) | - | 43.0 ± 2.2 | 84.8 ± 1.4 | 12.2 ± 0.8 |
| This compound | 100 µg/kg | Significantly Lower | Significantly Lower | Not Reported |
| Cilengitide | 100 µg/kg | 31.9 ± 4.9 | 80.8 ± 1.1 | 9.2 ± 1.1 |
| Cilengitide | 200 µg/kg | 29.2 ± 3.5 | 81.0 ± 1.4 | 8.6 ± 0.6 |
*Note: The study on this compound reported a statistically significant reduction in infarct volume and brain water content compared to the control group but did not provide the specific mean and standard deviation values in the available literature.[1]
Discussion of Efficacy
Both this compound and Cilengitide demonstrate neuroprotective effects in the rat MCAO model by reducing infarct volume and brain edema.[1][2] Cilengitide shows a dose-dependent reduction in infarct size, with the 200 µg/kg dose providing a slightly better outcome than the 100 µg/kg dose.[2] While a direct quantitative comparison is challenging due to the lack of specific numerical data for this compound's effect on infarct volume, the reported significant reduction suggests a comparable efficacy to Cilengitide in this model.
Experimental Protocols
A clear understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
Rat Middle Cerebral Artery Occlusion (MCAO) Model Workflow
The following diagram outlines the typical workflow for inducing focal cerebral ischemia in rats.
Detailed Methodology for MCAO Model
-
Animal Preparation: Male Sprague-Dawley rats (250-280 g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., chloral hydrate).
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated.
-
A small incision is made in the ECA stump.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound (100 µg/kg) or Cilengitide (100 or 200 µg/kg) is administered intravenously at the time of reperfusion. The control group receives a vehicle injection (e.g., saline).
-
Outcome Measures (at 24 hours post-MCAO):
-
Neurological Deficit Score: Assessed using a standardized scoring system (e.g., Zea Longa's five-point scale).
-
Brain Water Content: Determined by the wet-dry method.
-
Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Blood-Brain Barrier Permeability: Assessed by Evans blue extravasation.
-
Conclusion
This compound demonstrates promising neuroprotective effects in a clinically relevant animal model of ischemic stroke. Its efficacy appears to be comparable to that of Cilengitide, another integrin αvβ3 inhibitor. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should aim for a direct head-to-head comparison with other potential therapies and further elucidate the downstream signaling pathways to optimize its clinical application.
References
LXW7's Neuroprotective Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of LXW7 with other agents, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel neuroprotective therapies.
This compound, a cyclic arginine-glycine-aspartic acid (RGD) peptide, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action is primarily attributed to its role as a selective inhibitor of integrin αvβ3, a cell adhesion receptor involved in inflammatory processes. By blocking this integrin, this compound effectively mitigates the inflammatory cascade that follows an ischemic event, thereby reducing neuronal damage. This guide will delve into the experimental validation of this compound's neuroprotective properties, comparing its efficacy with other neuroprotective agents and providing detailed insights into the underlying signaling pathways.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound has been primarily evaluated in the middle cerebral artery occlusion (MCAO) rat model, a widely used preclinical model of ischemic stroke. The following tables summarize the quantitative data from studies on this compound and compare it with data from studies on other neuroprotective agents, Edaravone and Citicoline, in the same experimental model.
Table 1: Comparison of Infarct Volume Reduction in MCAO Rat Model
| Compound | Dosage | Administration Route | Time of Administration | Infarct Volume Reduction (%) | Reference |
| This compound | 100 µg/kg | Intravenous | 2 hours post-MCAO | ~35% | [1] |
| Edaravone | 6 mg/kg | Not specified | Post-MCAO/R | Significant reduction | [2][3] |
| Minocycline | Not specified | Not specified | Daily for 7 days post-MCAO | Significant reduction | [4] |
Table 2: Comparison of Neurological Deficit Improvement in MCAO Rat Model
| Compound | Dosage | Administration Route | Time of Administration | Neurological Score Improvement | Reference |
| This compound | 100 µg/kg | Intravenous | 2 hours post-MCAO | No significant difference in Zea Longa scores | [1] |
| Edaravone | 6 mg/kg | Not specified | Post-MCAO/R | Significant improvement | [2][3] |
| Citicoline | 40-60 mM | Brain ECS | Prior to MCAO | Significant reduction in deficiency scores | [5] |
| Citicoline | 100 mg/kg | Daily injections | 24 hours post-ischemia for 10 days | Significant improvement at days 10, 21, and 28 | [6] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following is a detailed description of the key experimental protocols used in the validation of this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
The MCAO model is a standard procedure to induce focal cerebral ischemia.[1][7][8][9]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament suture is inserted into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion of the ischemic tissue.
-
Sham Control: In sham-operated animals, the same surgical procedure is performed without the insertion of the suture.
Assessment of Neuroprotection
-
Infarct Volume Measurement: 24 hours after MCAO, the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using imaging software.[7]
-
Neurological Scoring: Neurological deficits are assessed using a standardized scoring system (e.g., Zea Longa score or Garcia's Neuroscore) at various time points after MCAO. These scores evaluate motor and sensory functions.[10]
-
Brain Water Content: Brain edema, a consequence of ischemic injury, is measured by calculating the water content in the ischemic hemisphere.
-
Immunohistochemistry and Western Blotting: These techniques are used to measure the expression levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and markers of microglial activation (e.g., Iba1) in the brain tissue.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects by modulating specific intracellular signaling pathways. The primary mechanism involves the inhibition of integrin αvβ3, which leads to the downstream suppression of pro-inflammatory signaling cascades.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits integrin αvβ3, suppressing Akt/NF-κB and JNK/MAPK pathways to reduce neuroinflammation.
Experimental Workflow for Validating Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective effects of compounds in an MCAO rat model.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citicoline enhances neuroregenerative processes after experimental stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rwdstco.com [rwdstco.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for LXW7: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for the safe handling and disposal of LXW7, a disulfide cyclic octa-peptide. As a biologically active research compound, proper disposal is critical to ensure personnel safety and environmental protection. All procedures must be conducted in accordance with federal, state, and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable policies.
Hazardous Waste Classification
Based on available safety data for similar RGD peptides, this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, as a bioactive synthetic peptide, it should be managed as a chemical waste. A definitive classification should be made in consultation with your institution's EHS department. The waste may be classified based on its characteristics:
-
Toxicity: While specific toxicity data for this compound is not available, its biological activity warrants careful handling to avoid accidental exposure. It is not expected to meet the criteria for acute hazardous waste (P-list).
-
Reactivity: this compound is stable under normal laboratory conditions. The disulfide bond is susceptible to cleavage under certain conditions but does not pose a reactivity hazard as defined by RCRA.
-
Ignitability and Corrosivity: this compound is not ignitable or corrosive.
Table 1: Waste Classification and Handling Summary for this compound
| Parameter | Guideline | RCRA Waste Code (Anticipated) |
| Waste Classification | Non-hazardous chemical waste (pending EHS confirmation) | Not listed. If mixed with hazardous solvents, the respective solvent waste code (e.g., F003, F005) applies. |
| Primary Disposal Route | Incineration via a licensed hazardous waste vendor. | N/A |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety glasses, lab coat, and nitrile gloves. | N/A |
| Spill Cleanup | Absorb with inert material, decontaminate the area, and collect all materials for disposal as chemical waste. | N/A |
Experimental Protocol for this compound Inactivation and Decontamination
For liquid waste containing this compound (e.g., cell culture media, buffer solutions) and for decontaminating laboratory ware, a two-step inactivation procedure is recommended. This protocol aims to cleave the disulfide bond and denature the peptide.
Materials:
-
Enzymatic cleaner (e.g., a protease-based laboratory detergent)
-
Sodium hypochlorite solution (household bleach, typically 5.25-8.25%)
-
Personal Protective Equipment (PPE)
Procedure:
-
Step 1: Enzymatic Degradation
-
Prepare a working solution of the enzymatic cleaner according to the manufacturer's instructions.
-
For liquid waste, add the enzymatic cleaner to the this compound-containing solution. For labware, immerse the items in the enzymatic cleaner solution.
-
Allow for a contact time of at least 1 hour at room temperature. Agitate or stir intermittently if possible.
-
-
Step 2: Chemical Inactivation with Bleach
-
Following enzymatic treatment, add sodium hypochlorite solution to the waste to achieve a final concentration of at least 0.5% (5000 ppm). For a standard 5.25% bleach solution, this corresponds to a 1:10 dilution (1 part bleach to 9 parts waste solution).
-
Allow for a minimum contact time of 30 minutes. The disulfide bond in cyclic peptides is more susceptible to degradation at neutral to basic pH, a condition facilitated by the addition of bleach.
-
After the contact time, the treated liquid waste can be considered for drain disposal only if permitted by your institution's EHS guidelines for neutralized, non-hazardous chemical waste. Otherwise, collect the treated waste for pickup by your hazardous waste management service.
-
For decontaminated labware, rinse thoroughly with water after the bleach treatment.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
This workflow provides a systematic approach to managing this compound waste, from initial generation to final disposal, emphasizing compliance and safety at each step. By following these procedures and consulting with your local EHS office, you can ensure the responsible and safe disposal of this research compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
